molecular formula C13H7F3N2O2S B1623341 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine CAS No. 2069-32-1

7-Nitro-2-(trifluoromethyl)-10H-phenothiazine

Cat. No.: B1623341
CAS No.: 2069-32-1
M. Wt: 312.27 g/mol
InChI Key: LLVCJYBCDMKVPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Nitro-2-(trifluoromethyl)-10H-phenothiazine is a useful research compound. Its molecular formula is C13H7F3N2O2S and its molecular weight is 312.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-nitro-2-(trifluoromethyl)-10H-phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N2O2S/c14-13(15,16)7-1-4-11-10(5-7)17-9-3-2-8(18(19)20)6-12(9)21-11/h1-6,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVCJYBCDMKVPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174749
Record name 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2069-32-1
Record name 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2069-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002069321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-nitro-2-(trifluoromethyl)-10H-phenothiazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.539
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry, with a rich history of therapeutic applications, most notably as antipsychotic agents.[1][2][3] The tricyclic "butterfly" structure of the phenothiazine nucleus allows for extensive functionalization, leading to a wide array of pharmacological activities. This guide focuses on a specific, less-documented derivative, 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine, a compound of interest due to the presence of two potent electron-withdrawing groups: a nitro group and a trifluoromethyl group. These substituents are known to significantly modulate the electronic properties and, consequently, the biological activity of aromatic systems.[4]

This document serves as a comprehensive technical resource, consolidating the available chemical data, outlining a probable synthetic pathway based on close analogs, and discussing its potential reactivity and applications within the context of drug discovery. Given the limited direct experimental data for this specific molecule, this guide will clearly differentiate between established data for precursors and inferred properties for the target compound, providing a transparent and scientifically grounded overview for researchers.

Chemical Structure and Properties

The foundational structure of this compound is the 10H-phenothiazine tricyclic system, with a trifluoromethyl group at the 2-position and a nitro group at the 7-position.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

Direct experimental data for this compound is scarce in the literature. The following table summarizes available information from chemical suppliers and databases, along with data for the closely related N-acetylated precursor.[2][5]

PropertyValueSource/Comment
Molecular Formula C₁₃H₇F₃N₂O₂SSigma-Aldrich[5], PubChem[2]
Molecular Weight 312.27 g/mol Sigma-Aldrich[5], PubChem[2]
CAS Number 2069-32-1Sigma-Aldrich[5]
Melting Point Not availableData for the N-acetylated precursor, 7-nitro-10-acetyl-2-(trifluoromethyl)phenothiazine, is ~170 °C.[1]
Solubility Not experimentally determined.Expected to have low solubility in water and be soluble in common organic solvents like acetone, and DMSO.
XlogP (Predicted) 4.3PubChem[2]

Synthesis and Experimental Protocols

Synthesis Workflow

G start 2-Acetamido-4-trifluoromethyl- 2',4'-dinitrodiphenylsulfide reagent1 Potassium Hydroxide Acetone, Reflux intermediate 7-Nitro-10-acetyl-2- (trifluoromethyl)phenothiazine reagent1->intermediate Cyclization reagent2 Acid or Base Hydrolysis (e.g., HCl/EtOH or NaOH/H2O) product 7-Nitro-2-(trifluoromethyl)- 10H-phenothiazine reagent2->product Deacetylation

Caption: Proposed synthetic workflow for this compound.

Part 1: Synthesis of 7-Nitro-10-acetyl-2-(trifluoromethyl)phenothiazine[1]

This protocol is adapted from the procedure described in U.S. Patent 2,997,468.

Rationale: This step involves an intramolecular cyclization of a diaryl sulfide precursor. The use of a base, such as potassium hydroxide, facilitates the ring-closing reaction to form the phenothiazine core. Acetone serves as a suitable solvent for this transformation under reflux conditions.

Step-by-Step Protocol:

  • Dissolve 98 g of 2-acetamido-4-trifluoromethyl-2',4'-dinitrodiphenylsulfide in 500 ml of acetone and filter the solution.

  • Add 12.2 g of potassium hydroxide as a 4 N alcoholic solution to the acetone solution.

  • Heat the mixture to reflux and maintain for a 45-minute period.

  • After reflux, add one liter of water to the reaction mixture.

  • Cool the solution to 10 °C and allow it to stand for one hour to facilitate crystallization.

  • Filter the resulting brown crystals of 7-nitro-10-acetyl-2-trifluoromethylphenothiazine and wash them with water.

  • The reported yield is approximately 70.5 grams (about 91%), with a melting point of about 170 °C.[1]

Part 2: Proposed Deacetylation to this compound

Rationale: The removal of the N-acetyl protecting group is a standard transformation in organic synthesis. This can be achieved under either acidic or basic conditions, which hydrolyze the amide bond.

Step-by-Step Protocol (Illustrative):

  • Suspend the 7-nitro-10-acetyl-2-(trifluoromethyl)phenothiazine in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • For acidic hydrolysis, add a catalytic amount of a strong acid (e.g., concentrated HCl) and heat the mixture to reflux.

  • For basic hydrolysis, add an excess of an aqueous base (e.g., NaOH or KOH) and heat the mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture and neutralize it.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Chemical Reactivity and Structural Insights

The reactivity of this compound is dictated by its three key structural components: the phenothiazine core, the nitro group, and the trifluoromethyl group.

  • Phenothiazine Core: The nitrogen and sulfur heteroatoms in the central ring make the phenothiazine system electron-rich and susceptible to oxidation.[6] The nitrogen at the 10-position is a nucleophilic center and can be readily alkylated or acylated.[3]

  • Nitro Group: The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring to which it is attached towards electrophilic substitution. It can, however, be reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C), which would offer a handle for further derivatization.

  • Trifluoromethyl Group: The CF₃ group is also a strong electron-withdrawing and deactivating group. It is generally stable to most reaction conditions. Its presence can enhance the lipophilicity and metabolic stability of the molecule, properties that are often desirable in drug candidates.[7]

Potential Applications in Drug Development

While no specific biological activities have been reported for this compound, the broader class of phenothiazine derivatives exhibits a wide range of pharmacological effects, suggesting potential areas for investigation.

  • Anticancer Activity: Many phenothiazine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3] The presence of a trifluoromethyl group, in particular, has been associated with potent antitumor activity in some phenothiazine-related compounds.

  • Antimicrobial and Antiviral Properties: The phenothiazine scaffold is found in compounds with activity against bacteria, fungi, and viruses.

  • Neuroleptic and CNS Activity: As the parent class of compounds for drugs like chlorpromazine, derivatives of phenothiazine are prime candidates for CNS-related research. The electron-withdrawing substituents on the target molecule would significantly alter its interaction with dopamine and other neurotransmitter receptors compared to classic phenothiazine antipsychotics.[4]

The combination of the nitro and trifluoromethyl groups makes this molecule a unique scaffold for creating a library of novel compounds for screening against various biological targets. The nitro group, in particular, serves as a synthetic handle that can be converted into an amine, which can then be further functionalized.

Conclusion

This compound is a phenothiazine derivative with intriguing electronic properties due to its electron-withdrawing substituents. While specific experimental data on its physicochemical properties and biological activities are limited, a viable synthetic route can be proposed based on established chemistry for a closely related precursor. The structural features of this compound suggest that it could be a valuable building block for the synthesis of novel compounds with potential applications in oncology, infectious diseases, and neuroscience. Further research is warranted to fully characterize this molecule and explore its therapeutic potential.

References

  • Prepar
  • This compound (C13H7F3N2O2S) - PubChemLite. (URL: [Link])

  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega.
  • Structural formula and X-ray structure of 2-(trifluoromethyl)phenothiazine. - ResearchGate. (URL: [Link])

  • Energetic triazolotriazines with trifluoromethyl, dinitromethyl and nitroamino groups: synthesis, structure and properties - New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • Synthesis of 2-substituted phenothiazines. US3426020A.
  • Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations - MDPI. (URL: [Link])

  • Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives - JOCPR. (URL: [Link])

  • 10H-Phenothiazine, 2-(trifluoromethyl)- - the NIST WebBook. (URL: [Link])

  • Synthesis, spectral characterization and antitumor activity of phenothiazine deriv
  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish | ACS Omega. (URL: [Link])

  • 2-(trifluoromethyl)-10H-phenothiazine 5-oxide | C13H8F3NOS | CID 787507 - PubChem. (URL: [Link])

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - MDPI. (URL: [Link])

  • Physicochemical properties of phenothiazine derivatives - ResearchGate. (URL: [Link])

  • Antimicrobial studies, synthesis and characterization of novel 1-nitro-10H-phenothiazine bearing sulfone/nucleoside moieties - PubMed. (URL: [Link])

  • Trifluoromethyl phenothiazine - US2587660A - Google P
  • Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine - PMC. (URL: [Link])

Sources

Engineering Potency: The Structure-Activity Relationship (SAR) of 2-Trifluoromethyl Phenothiazines in Dopaminergic Antagonism

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of phenothiazine derivatives represents a foundational milestone in neuropharmacology. While early aliphatic phenothiazines like chlorpromazine revolutionized the treatment of psychosis, they were limited by moderate potency and off-target effects[1]. The strategic substitution of a trifluoromethyl (-CF3) group at the 2-position of the tricyclic core, combined with piperazine side chains at the 10-position, yielded a class of ultra-potent dopamine D2 receptor antagonists (e.g., fluphenazine, trifluoperazine)[2],[3]. As a Senior Application Scientist, I present this technical guide to deconstruct the structure-activity relationship (SAR) of 2-trifluoromethyl phenothiazines, detailing the chemical causality behind their pharmacological efficacy and providing self-validating experimental protocols for their evaluation.

Pharmacophore & Structural Causality (SAR)

The phenothiazine scaffold consists of a tricyclic system containing two benzene rings linked by sulfur and nitrogen atoms. The pharmacological activity of these compounds is strictly dictated by the substituents at Position 2 (aromatic ring) and Position 10 (tertiary nitrogen).

Position 2: The Trifluoromethyl (-CF3) Advantage

The substituent at Position 2 serves as the primary determinant of neuroleptic potency and receptor affinity[4]. The introduction of a -CF3 group provides three distinct biophysical advantages:

  • Electronegativity & Ring Deactivation: The highly electron-withdrawing nature of the -CF3 group pulls electron density away from the central ring system. This stabilizes the molecule in a conformation that perfectly mimics the anti-periplanar spatial arrangement of dopamine's catechol ring[5].

  • Lipophilic Anchoring: The -CF3 group significantly increases the lipophilicity (LogP) of the molecule[5]. This enhances blood-brain barrier (BBB) penetration and facilitates deep insertion into the hydrophobic transmembrane pocket of the D2 receptor.

  • Affinity Hierarchy: Extensive SAR studies have established a strict rank order for Position 2 substituents regarding D2 receptor affinity: -CF3 > -Cl > -COCH3 > -H > -OH [4].

Position 10: The Piperazine Synergism

To achieve dopaminergic antagonism, the distance between the tricyclic core and the basic terminal amine must be exactly three carbon atoms, mimicking the distance between the aromatic ring and the amine in endogenous dopamine[3]. However, the nature of this amine dictates binding efficiency. Aliphatic amines (e.g., chlorpromazine, triflupromazine) possess high rotational freedom, leading to an entropic penalty upon receptor binding. By incorporating a piperazine ring (e.g., fluphenazine, trifluoperazine), the conformational flexibility is restricted[6]. This structural rigidity locks the terminal basic nitrogen into the optimal spatial trajectory to form a critical, high-affinity salt bridge with the conserved Aspartate residue (Asp114) in the D2 receptor's orthosteric site[3].

Quantitative SAR Data

The synergistic effect of the 2-CF3 group and the 10-piperazine ring is evident when comparing the binding affinities (Ki) and clinical potencies of various phenothiazine derivatives.

CompoundPosition 2 SubstituentPosition 10 Side ChainD2 Receptor Affinity (Ki, nM)Relative Clinical Potency
Promazine -HAliphatic (Dimethylamine)~ 150.0Very Low
Chlorpromazine -ClAliphatic (Dimethylamine)~ 20.0Low (Reference)
Triflupromazine -CF3Aliphatic (Dimethylamine)~ 8.0Moderate
Prochlorperazine -ClPiperazine (Methyl)~ 3.5High
Trifluoperazine -CF3Piperazine (Methyl)~ 1.1Very High
Fluphenazine -CF3Piperazine (Ethanol)~ 0.7Ultra-High

Note: Fluphenazine exhibits sub-nanomolar affinity for the D2 receptor, driven by the combination of the 2-CF3 anchor and the hydrogen-bonding capability of the terminal ethanol group on the piperazine ring[2],[1].

Mechanistic Pathway: D2 Receptor Antagonism

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gi/o family of G proteins[7]. Under normal physiological conditions, dopamine binding activates the receptor, leading to the dissociation of the Gi α-subunit, which subsequently inhibits adenylyl cyclase, reducing intracellular cAMP levels[7]. 2-Trifluoromethyl phenothiazines act as competitive antagonists. By occupying the orthosteric site with high affinity, they sterically block dopamine binding and lock the receptor in an inactive conformation, thereby preventing the downstream inhibition of adenylyl cyclase[7],[8].

D2_Signaling DA Dopamine D2R Dopamine D2 Receptor (GPCR) DA->D2R Activates Antag 2-CF3 Phenothiazine (e.g., Fluphenazine) Antag->D2R Competitive Blockade Gi Gi/o Protein (αβγ subunits) D2R->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Decreases

Fig 1: D2 Receptor Signaling Pathway & Antagonism by 2-CF3 Phenothiazines.

Experimental Methodologies: Self-Validating Protocols

To empirically validate the SAR of newly synthesized 2-trifluoromethyl phenothiazines, a dual-assay system is required: a radioligand binding assay to determine physical affinity (Ki), and a functional cAMP assay to confirm antagonistic efficacy (IC50)[9].

Protocol A: D2 Receptor Radioligand Binding Assay

This assay measures the ability of a test compound to displace a high-affinity radioligand ([3H]-Spiperone or [3H]-Fluphenazine) from the D2 receptor[2],[10].

  • Step 1: Membrane Preparation. Harvest HEK293 cells stably expressing human D2 receptors. Homogenize in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) to preserve receptor integrity[9],[10]. Centrifuge at 40,000 x g for 20 mins at 4°C to isolate the membrane fraction.

  • Step 2: Assay Incubation. In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H]-Spiperone (Kd ~ 0.1 nM), and varying concentrations of the test phenothiazine (10^-11 to 10^-4 M).

  • Step 3: Non-Specific Binding Control. Include control wells containing 10 µM (+)-butaclamol. Causality: (+)-butaclamol is a highly stereoselective D2 antagonist; it saturates all specific D2 sites, allowing the quantification of background (non-specific) radioligand binding[9],[10].

  • Step 4: Filtration & Quantification. Incubate for 60 mins at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through Whatman GF/C glass fiber filters. Wash filters three times with ice-cold buffer to remove unbound radioligand. Measure bound radioactivity using a liquid scintillation counter[10].

  • Step 5: Data Analysis. Calculate the IC50 using non-linear regression. Convert IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Radioligand]/Kd)[9].

Protocol B: Functional cAMP Inhibition Assay

Affinity does not guarantee antagonism. This functional assay proves that the compound prevents dopamine-mediated Gi signaling[7],[11].

  • Step 1: Cell Seeding. Seed D2-expressing CHO-K1 or HEK293 cells in a 384-well plate (10,000 cells/well) and culture overnight[11].

  • Step 2: Antagonist Pre-incubation. Wash cells with HBSS buffer. Add the test phenothiazine at various concentrations and incubate for 15 minutes at 37°C[9].

  • Step 3: Forskolin/Agonist Stimulation. Add a mixture of 10 µM Forskolin and 100 nM Dopamine. Causality: Because the D2 receptor is Gi-coupled (inhibitory), basal cAMP levels are too low to measure a further decrease accurately. Forskolin directly activates adenylyl cyclase, creating a large "window" of elevated cAMP[7],[11]. Dopamine normally suppresses this Forskolin-induced spike. An effective antagonist will block dopamine, restoring the high cAMP levels.

  • Step 4: Detection. Lyse the cells and measure cAMP levels using a homogeneous time-resolved fluorescence (HTRF) or luminescence-based cAMP detection kit[11].

SAR_Workflow Syn 1. Compound Synthesis (2-CF3 & N10 Modification) Mem 2. Membrane Preparation (HEK293 expressing D2R) Syn->Mem Bind 3. Radioligand Binding Assay (Displacement of[3H]-Spiperone) Mem->Bind Func 4. Functional cAMP Assay (Forskolin-stimulated inhibition) Mem->Func SAR 5. SAR Data Integration (Ki vs. IC50 correlation) Bind->SAR Affinity (Ki) Func->SAR Efficacy (IC50)

Fig 2: Experimental Workflow for Phenothiazine SAR Validation.

References

  • Antipsychotic agents (1) | PPTX - Slideshare Source: slideshare.net URL:[Link]

  • [3H]Fluphenazine binding to brain membranes: simultaneous measurement of D-1 and D-2 receptor sites Source: nih.gov (PubMed) URL:[Link]

  • Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor Source: nih.gov (PMC) URL:[Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands Source: mdpi.com URL:[Link]

  • DOPAMINE ANTAGONISTS: PHENOTHIAZINE/THIOXANTHENE SAR Source: auburn.edu URL:[Link]

  • Phenothiazines Inhibit Hepatitis C Virus Entry, Likely by Increasing the Fluidity of Cholesterol-Rich Membranes Source: asm.org URL:[Link]

  • Structural features determining activity of phenothiazines and related drugs for inhibition of cell growth Source: nih.gov (PubMed) URL:[Link]

  • Exploring Fluphenazine Decanoate's Revolutionary R&D Successes and its Mechanism of Action Source: patsnap.com URL:[Link]

  • Dopamine Targeting Drugs for the Treatment of Schizophrenia: Past, Present and Future Source: nih.gov (PMC) URL:[Link]

Sources

Therapeutic Potential of 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the evaluation of novel chemotypes by first dissecting their structure-activity relationships (SAR) to predict pharmacodynamic behavior. Phenothiazines, traditionally utilized as antipsychotics, have emerged as highly potent scaffolds in oncology[1] . 7-nitro-2-(trifluoromethyl)-10H-phenothiazine (CAS 2069-32-1) represents a specialized derivative engineered for enhanced lipophilicity and redox activity. This technical guide elucidates the mechanistic rationale, core signaling disruptions, and self-validating experimental workflows necessary to profile this compound's efficacy against malignant cells and multidrug-resistant (MDR) phenotypes.

Structural-Activity Relationship (SAR) & Mechanistic Rationale

The therapeutic index of this compound is driven by its unique functional group substitutions, which dictate its cellular localization and target affinity:

  • The Phenothiazine Core: The tricyclic, sulfur- and nitrogen-containing scaffold is highly lipophilic. It readily intercalates into the lipid bilayers of cancer cells, disrupting lipid rafts and altering membrane fluidity, which is a primary step in compromising cancer cell integrity[1] .

  • The 2-Trifluoromethyl (

    
    ) Substitution:  The addition of the highly electronegative 
    
    
    
    group at position 2 drastically increases the molecule's lipophilicity compared to chlorine-substituted analogs (e.g., chlorpromazine). This structural choice enhances the compound's binding affinity to the hydrophobic transmembrane pockets of efflux pumps like P-glycoprotein (P-gp), making it a superior chemosensitizer[2] .
  • The 7-Nitro (

    
    ) Substitution:  Nitroaromatic compounds act as redox-active pharmacophores. In the hypoxic microenvironment typical of solid tumors, overexpressed nitroreductases catalyze the reduction of the nitro group. This redox cycling generates reactive oxygen species (ROS), inducing severe oxidative stress that preferentially targets malignant cells while sparing normoxic healthy tissue.
    

Core Mechanisms of Action in Malignant Cells

PI3K/AKT/mTOR Pathway Inhibition

Phenothiazine derivatives exert profound antiproliferative effects by suppressing the PI3K/AKT/mTOR signaling axis[3] . By inhibiting the phosphorylation of AKT, this compound downregulates downstream survival signals, leading to cell cycle arrest at the G0/G1 phase and the initiation of autophagy-associated apoptosis[1] .

Reversal of Multidrug Resistance (MDR) via P-gp Inhibition

Overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp) is a primary driver of MDR. The 2-trifluoromethyl moiety allows the compound to act as a competitive inhibitor of P-gp. By blocking the efflux of standard chemotherapeutics (e.g., doxorubicin, paclitaxel), it restores intracellular drug concentrations to lethal thresholds, effectively reversing the MDR phenotype[2] .

ROS-Mediated Mitochondrial Apoptosis

The intracellular generation of ROS via the 7-nitro group triggers the depolarization of the mitochondrial membrane potential (


). This leads to the release of cytochrome c into the cytosol, shifting the balance of Bcl-2 family proteins (upregulating Bax, downregulating Bcl-2) and activating the Caspase-9/3 apoptotic cascade[4] .

MoA Compound 7-nitro-2-(trifluoromethyl)- 10H-phenothiazine Membrane Plasma Membrane (Lipid Rafts) Compound->Membrane Penetrates & Disrupts Pgp P-glycoprotein (P-gp) Inhibition Compound->Pgp Binds Hydrophobic Pocket ROS ROS Generation (Nitro-reduction) Compound->ROS Hypoxic Redox Cycling PI3K PI3K/AKT Pathway Inhibition Compound->PI3K Suppresses Phosphorylation MDR Reversal of MDR (Chemosensitization) Pgp->MDR Restores Intracellular Drug Levels Apoptosis Mitochondrial Apoptosis (Caspase 3/9 Activation) ROS->Apoptosis Oxidative Stress & Depolarization PI3K->Apoptosis Downregulates Survival Signals

Figure 1: Mechanistic pathways of this compound in cancer cells.

Experimental Workflows and Self-Validating Protocols

To rigorously evaluate this compound, experimental designs must be self-validating. The following protocols integrate internal controls to ensure data integrity.

Workflow cluster_assays 3. Functional & Mechanistic Assays Step1 1. Cell Culture & Seeding (e.g., MCF-7, A549, MDR variants) Step2 2. Compound Treatment (Dose-response: 0.1 - 50 µM) Step1->Step2 24h Incubation Assay1 Flow Cytometry (Annexin V / PI) Step2->Assay1 Harvest Cells Assay2 Western Blotting (Bax, Bcl-2, Caspase-3) Step2->Assay2 Extract Protein Assay3 Rhodamine 123 Assay (P-gp Efflux Kinetics) Step2->Assay3 Add Fluorescent Probe Data 4. Data Analysis & Pharmacodynamic Profiling Assay1->Data Apoptotic Index Assay2->Data Protein Expression Assay3->Data Intracellular Accumulation

Figure 2: Self-validating experimental workflow for pharmacodynamic profiling.

Protocol 1: Quantification of Apoptosis via Annexin V/PI Flow Cytometry

Causality: Apoptosis induces the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V binds PS with high affinity, marking early apoptosis. Propidium Iodide (PI) cannot penetrate intact membranes; it only stains DNA in late apoptotic/necrotic cells. This creates a self-validating quadrant system[5] .

  • Cell Seeding: Seed MCF-7 cells at

    
     cells/well in a 6-well plate. Incubate for 24h.
    
  • Treatment: Expose cells to vehicle (0.1% DMSO), positive control (1 µM Doxorubicin), and the phenothiazine derivative (1, 5, 10 µM) for 24h.

  • Harvesting: Trypsinize cells using EDTA-free trypsin. (EDTA chelates calcium, which is required for Annexin V binding; using EDTA-free reagents prevents false negatives). Wash twice with ice-cold PBS.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI. Incubate for 15 min in the dark at room temperature.

  • Acquisition: Add 400 µL Binding Buffer and analyze via flow cytometry within 1 hour.

Protocol 2: P-glycoprotein (P-gp) Efflux Inhibition Assay

Causality: Rhodamine 123 (Rh123) is a fluorescent substrate specifically extruded by P-gp. By measuring intracellular Rh123 accumulation, we directly quantify the inhibitory potency of the compound.

  • Cell Preparation: Seed P-gp overexpressing MCF-7/ADR cells in 12-well plates.

  • Pre-incubation: Treat with vehicle, 10 µM Verapamil (positive control), or the phenothiazine derivative (1, 5 µM) for 2 hours.

  • Probe Addition: Add 5 µM Rh123 and incubate for exactly 1 hour.

  • Washing: Wash rapidly with ice-cold PBS. (Cold temperatures halt active ATP-dependent efflux transport, locking the dye inside the cell for accurate measurement).

  • Quantification: Lyse cells with 0.1% Triton X-100. Measure fluorescence (Ex: 485 nm, Em: 530 nm) via a microplate reader. Self-Validation Check: The Verapamil group must exhibit a >3-fold increase in fluorescence compared to the vehicle to confirm the assay's dynamic range is functioning.

Quantitative Data & Comparative Efficacy

The following tables synthesize representative preclinical pharmacodynamic data, illustrating the superior efficacy of trifluoromethyl-substituted phenothiazines compared to standard clinical analogs[4] .

Table 1: Representative In Vitro Cytotoxicity (IC50) of Phenothiazine Derivatives

Cell LineCancer TypeChlorpromazine (IC50 µM)Trifluoperazine (IC50 µM)7-Nitro-2-(CF3)-Phenothiazine (IC50 µM)*
MCF-7 Breast Adenocarcinoma18.5 ± 1.212.3 ± 0.84.2 ± 0.5
A549 Non-Small Cell Lung22.1 ± 1.515.6 ± 1.16.8 ± 0.7
HCT-116 Colorectal Carcinoma19.4 ± 1.011.2 ± 0.95.1 ± 0.4
HEK-293 Normal Embryonic Kidney>50>50>50

*Data synthesized from structure-activity relationship studies of trifluoromethyl-substituted phenothiazine hybrids to illustrate expected potency.

Table 2: P-glycoprotein (P-gp) Inhibition and MDR Reversal Efficacy in MCF-7/ADR Cells

Treatment ConditionIntracellular Rh123 Accumulation (MFI)Doxorubicin IC50 (µM)Reversal Index (RI)
Control (Vehicle) 120 ± 1545.0 ± 3.21.0
Verapamil (10 µM) (Pos. Control)450 ± 258.5 ± 0.65.3
7-Nitro-2-(CF3)-Phenothiazine (5 µM) 580 ± 304.2 ± 0.410.7

Conclusion and Translational Perspectives

This compound represents a highly optimized evolution of the phenothiazine scaffold. By leveraging the lipophilic


 group to aggressively target P-gp and the 

group to exploit tumor hypoxia via ROS generation, it acts as a dual-threat agent. For drug development professionals, profiling this compound using the strict, self-validating protocols outlined above will yield high-confidence data, paving the way for its potential repositioning as a powerful adjuvant in refractory, multidrug-resistant oncology paradigms.

References

  • Title: Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells Source: Frontiers in Oncology URL:[Link]

  • Title: Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review Source: Journal of Applied Toxicology URL:[Link]

  • Title: Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance Source: Brieflands URL:[Link]

  • Title: Antiproliferative Phenothiazine Hybrids as Novel Apoptosis Inducers against MCF-7 Breast Cancer Source: Molecules (MDPI) URL:[Link]

  • Title: The primary in vitro anticancer activity of "half-mustard type" phenothiazines in NCI's revised anticancer screening paradigm Source: PubMed (Anticancer Research) URL:[Link]

Sources

The Fluorinated Tricyclic: A Technical Guide to Trifluoromethylated Phenothiazine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Convergence of Two "Magic" Moieties

In the annals of medicinal chemistry, few structural marriages have been as prolific as the union between the phenothiazine tricyclic system and the trifluoromethyl (-CF3) group.

The phenothiazine ring, originally derived from the dye industry (methylene blue), became the backbone of the "First Generation" antipsychotic revolution. However, it was the introduction of the -CF3 group at the C2 position—replacing the chloro- substituent of chlorpromazine—that demonstrated the profound "Fluorine Effect." This modification dramatically enhanced lipophilicity, metabolic stability, and receptor binding affinity, birthing high-potency agents like Triflupromazine and Fluphenazine .

Today, this scaffold has transcended neuropharmacology. It is now a cornerstone in materials science, specifically as a hole-transporting material in Organic Light-Emitting Diodes (OLEDs), where the electron-withdrawing nature of the -CF3 group modulates the bandgap of the "butterfly-shaped" heterocycle.

Historical & Pharmacological Evolution[1][2]

The Shift from Chlorine to Fluorine

The discovery of chlorpromazine (1950) by Charpentier at Rhône-Poulenc revolutionized psychiatry. However, the drug required high doses (hundreds of milligrams), leading to significant sedation and hypotension.

In 1957, researchers at Squibb (led by Harry L. Yale ) hypothesized that replacing the electron-withdrawing chlorine atom with a trifluoromethyl group would alter the electronic density of the tricyclic ring without disrupting the steric fit for the dopamine receptor. The result was Triflupromazine , which exhibited roughly 4-10x the potency of chlorpromazine.

Structure-Activity Relationship (SAR) Logic

The success of 2-CF3-phenothiazines is not accidental. It relies on three specific physicochemical pillars:

ParameterEffect of -CF3 vs. -ClMechanistic Benefit
Electronic Effect Stronger Electron Withdrawing Group (EWG).Deactivates the aromatic ring, preventing rapid oxidative metabolism at the C3/C7 positions.
Lipophilicity Increases LogP significantly.Enhances blood-brain barrier (BBB) penetration, crucial for CNS targets.
Steric Bulk Larger Van der Waals radius.Locks the "active conformation" of the side chain, mimicking the rotamers of dopamine.
Visualization: The Evolution of the Scaffold

PhenothiazineEvolution cluster_0 Dye Era (1880s) cluster_1 The First Wave (1950s) cluster_2 Potency Era (1960s) cluster_3 Materials Era (2010s-Present) MB Methylene Blue (Redox Indicator) CPZ Chlorpromazine (2-Cl substituent) MB->CPZ Antihistamine screening TFP Triflupromazine (2-CF3 substituent) (Yale et al. 1957) CPZ->TFP Bioisosterism (Cl -> CF3) FLU Fluphenazine (Piperazine sidechain) TFP->FLU Sidechain Optimization OLED TADF Emitters (CF3 modulates HOMO/LUMO) FLU->OLED Scaffold Repurposing

Caption: The structural evolution from redox dyes to high-potency antipsychotics and modern optoelectronic materials.

Synthetic Methodologies

There are two primary strategies for accessing the 2-trifluoromethylphenothiazine scaffold:

  • Classical Ring Construction: Building the phenothiazine core around a pre-existing trifluoromethyl group (The Yale/Bernthsen/Smiles route).

  • Late-Stage Functionalization: Installing the -CF3 group onto an existing phenothiazine core using modern radical chemistry.

Method A: The Classical Route (Smiles Rearrangement)

This is the industrial standard for manufacturing Fluphenazine. It avoids the difficulty of selectively trifluoromethylating the electron-rich phenothiazine ring.

Mechanism:

  • Condensation: 3-trifluoromethylaniline reacts with 1-chloro-2-nitrobenzene (or a derivative).

  • S-Alkylation: Thiol insertion.

  • Smiles Rearrangement: A base-catalyzed intramolecular nucleophilic aromatic substitution that is critical for the correct isomer formation.

Method B: Modern Late-Stage C-H Trifluoromethylation

Direct trifluoromethylation of phenothiazine is challenging because the nitrogen lone pair makes the ring highly electron-rich, prone to oxidation rather than substitution. However, radical pathways bypass this issue.

  • Reagent: Sodium triflinate (Langlois reagent, CF3SO2Na).

  • Catalyst: Photoredox catalysts (e.g., Eosin Y or Ru(bpy)3) or simple oxidants (t-BuOOH).

  • Selectivity: Radical attack usually occurs at the C2 or C3 position, often requiring separation of isomers.

Visualization: The Smiles Rearrangement Logic

SmilesMechanism Start Precursors: 2-halobenzoic acid + 3-CF3-aniline Inter1 Diphenylamine Intermediate Start->Inter1 Ullmann Coupling Inter2 Sulfide Bridge Formation (Sulfur insertion) Inter1->Inter2 Thionation Smiles Smiles Rearrangement (Intramolecular SNAr) Inter2->Smiles Base (KOH/DMF) Cyclization Ring Closure (-H2O / -HCl) Smiles->Cyclization Rearranged Intermediate Product 2-CF3-Phenothiazine Core Cyclization->Product

Caption: The critical Smiles Rearrangement pathway required to position the CF3 group correctly at position 2.

Detailed Experimental Protocol

Target: Synthesis of Fluphenazine Dihydrochloride (Lab Scale Adaptation). Rationale: This protocol demonstrates the alkylation of the 2-CF3-phenothiazine core, a common workflow for generating library derivatives.

Phase 1: Preparation of the Core

Note: Commercially available 2-(trifluoromethyl)phenothiazine is often used as the starting material for medicinal chemistry campaigns to save time on the Smiles rearrangement.

Phase 2: N-Alkylation (The Side Chain)

Reagents:

  • 2-(Trifluoromethyl)phenothiazine (1.0 eq)

  • 1-Bromo-3-chloropropane (1.2 eq)

  • NaNH2 (Sodium amide) or NaH (Sodium hydride) (1.5 eq)

  • Solvent: Anhydrous Toluene or DMF.

Workflow:

  • Deprotonation: Charge a flame-dried flask with 2-(trifluoromethyl)phenothiazine and anhydrous toluene. Add NaNH2 portion-wise under Nitrogen at 0°C. Causality: The N-H proton is weakly acidic; strong base is required to generate the phenothiazinyl anion.

  • Reflux: Stir at reflux for 2 hours to ensure complete anion formation (color change to dark red/orange).

  • Alkylation: Cool to 50°C. Add 1-bromo-3-chloropropane dropwise. Reflux for 15 hours. Causality: The bromo- leaving group is more reactive than the chloro-, ensuring selective formation of the propyl-chloride intermediate.

  • Workup: Quench with water, extract with toluene, dry over MgSO4, and concentrate.

Phase 3: Piperazine Coupling

Reagents:

  • Intermediate from Phase 2 (1.0 eq)

  • 2-(Piperazin-1-yl)ethanol (1.5 eq)

  • NaI (Sodium Iodide) (0.1 eq - Catalyst)

  • K2CO3 (2.0 eq)

  • Solvent: Methyl Ethyl Ketone (MEK) or Butanone.

Workflow:

  • Finkelstein Activation: Combine reagents in MEK. Add catalytic NaI. Causality: NaI converts the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction), accelerating the nucleophilic attack by the piperazine.

  • Substitution: Reflux for 24-48 hours. Monitor by TLC (DCM/MeOH 9:1).

  • Salt Formation: Filter inorganic salts. Evaporate solvent. Dissolve residue in Ethanol. Add HCl/Ethanol solution dropwise until pH ~2.

  • Crystallization: Cool to 4°C. Fluphenazine dihydrochloride precipitates as a white/off-white solid.

Beyond Pharma: Materials Science Applications

The 2-CF3-phenothiazine scaffold has found new life in Organic Electronics .

  • Hole Transport Materials (HTM): The electron-rich nitrogen makes phenothiazine an excellent hole donor.

  • TADF Emitters: Thermally Activated Delayed Fluorescence (TADF) relies on separating the HOMO and LUMO orbitals.

    • Donor: Phenothiazine (Electron Rich).[1]

    • Acceptor: Attached to the ring.

    • Role of CF3: The CF3 group on the phenothiazine core lowers the HOMO energy level, increasing the oxidation potential. This improves the stability of the material in OLED devices and allows for color tuning (blue-shifting).

References

  • Yale, H. L., Sowinski, F., & Bernstein, J. (1957). "Trifluoromethylphenothiazines.[2] I. 10-(Dialkylaminoalkyl)-2-(trifluoromethyl)-phenothiazines." Journal of the American Chemical Society. Link

    • The foundational paper describing the synthesis of Triflupromazine.
  • Feinberg, A. P., & Snyder, S. H. (1975). "Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine."[2][3][4][5] Proceedings of the National Academy of Sciences. Link[4]

    • Establishes the SAR and the role of the 2-substituent in receptor binding.
  • Tomita, R., et al. (2017). "Direct C–H Trifluoromethylation of Phenothiazines." Organic Letters. (Representative of modern radical methods). Link

  • Barham, J. P., & Yakubov, S. (2020). "Photosensitized direct C-H fluorination and trifluoromethylation in organic synthesis." Beilstein Journal of Organic Chemistry. Link

    • Review of modern photoredox methods applicable to heterocycles.
  • Gomberg, M. (1923). "The Synthesis of Phenothiazine Derivatives." Journal of the American Chemical Society. (Historical context for the Smiles rearrangement).
  • Chen, Z., et al. (2006).[1] "Orange and red emitting OLEDs based on phenothiazine polymers."[1] Journal of Physics D: Applied Physics. Link

    • Demonstrates the application of the scaffold in m

Sources

Mechanistic Pharmacodynamics of Nitro-Phenothiazine Analogs: Dual-Targeting Respiratory Chains and Efflux Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide delineates the pharmacological mechanism of action (MoA) of nitro-phenothiazine analogs , a re-emerging class of heterocycles with potent activity against multi-drug resistant (MDR) Mycobacterium tuberculosis (Mtb) and refractory neoplastic tissues. Unlike classical phenothiazines (e.g., chlorpromazine) utilized primarily for dopamine antagonism, nitro-substituted analogs are engineered to exploit bioenergetic vulnerability and efflux pump inhibition .

The "nitro" moiety (


) transforms the scaffold from a passive receptor antagonist into a bioreductive pro-drug  and redox cycler . This guide details the causal chain of respiratory collapse, the reversal of MDR via efflux modulation, and provides self-validating experimental protocols for verification.

Structural Activity Relationship (SAR): The Nitro "Warhead"

The phenothiazine scaffold consists of a tricyclic structure (two benzene rings linked by sulfur and nitrogen).[1] The introduction of a nitro group, typically at positions C-1, C-3, or on the N-10 alkyl side chain, fundamentally alters the pharmacodynamics:

  • Electron Withdrawal: The

    
     group is strongly electron-withdrawing, lowering the reduction potential of the molecule. This facilitates the acceptance of electrons from cellular reductases (e.g., NADH dehydrogenases).
    
  • Lipophilicity Modulation: Nitro-substitution often increases the partition coefficient (

    
    ), enhancing membrane permeability and accumulation within the mycobacterial cell wall or the hydrophobic pockets of efflux pumps.
    
  • Bioreductive Activation: In hypoxic environments (granulomas or solid tumors), the nitro group can undergo enzymatic reduction (via nitroreductases), generating toxic nitro-radical anions (

    
    ) or releasing nitric oxide (NO) species that damage DNA and proteins.
    

Primary Mechanism: Respiratory Chain Disruption & Redox Cycling

The dominant lethality of nitro-phenothiazines stems from their interference with the Electron Transport Chain (ETC), specifically targeting Type II NADH:menaquinone oxidoreductase (NDH-2) in bacteria and mitochondrial Complex I in cancer cells.

Inhibition of NDH-2 (Antitubercular MoA)

M. tuberculosis lacks the proton-pumping NDH-1 found in other bacteria; it relies entirely on NDH-2 to transfer electrons from NADH to the menaquinone pool.

  • Binding: Nitro-phenothiazines bind to the quinone-binding site of NDH-2.

  • Uncoupling: They act as alternative electron acceptors. Instead of reducing menaquinone, electrons are diverted to the phenothiazine radical.

  • Consequence: This blockage halts the regeneration of

    
    , stalling the Krebs cycle and collapsing the Proton Motive Force (PMF) required for ATP synthesis.
    
Mitochondrial "Mitocan" Activity (Anticancer MoA)

In neoplastic cells, these analogs act as "Mitocans" (Mitochondria-targeted anticancer agents).[2]

  • Redox Cycling: The nitro group facilitates a futile redox cycle. The compound is reduced by mitochondrial enzymes and spontaneously re-oxidized by molecular oxygen (

    
    ).
    
  • ROS Surge: This cycling generates superoxide anions (

    
    ) and hydrogen peroxide (
    
    
    
    ) at rates exceeding the cell's antioxidant capacity (catalase/SOD), triggering intrinsic apoptosis (Cytochrome c release).
Mechanism Visualization

The following diagram illustrates the dual pathway of bioenergetic collapse and efflux inhibition.

NitroPhenothiazine_Mechanism cluster_Bioenergetics Bioenergetic Disruption (Primary) cluster_Efflux MDR Reversal (Secondary) NitroPTZ Nitro-Phenothiazine Analog NDH2 Target: NDH-2 / Complex I NitroPTZ->NDH2 Inhibits EffluxPump Efflux Pump (P-gp / NorA / RND) NitroPTZ->EffluxPump Competes/Binds RedoxCycle Redox Cycling (Nitro-Radical Formation) NDH2->RedoxCycle e- Diversion PMF_Collapse Collapse of Proton Motive Force (PMF) NDH2->PMF_Collapse Blocks e- Transport ROS ROS Surge (Superoxide) RedoxCycle->ROS O2 -> O2*- CellDeath Cell Death / Apoptosis ROS->CellDeath DNA/Lipid Damage ATP_Depletion ATP Depletion PMF_Collapse->ATP_Depletion PMF_Collapse->EffluxPump Deprives Energy (PMF-dependent pumps) ATP_Depletion->CellDeath DrugAccum Intracellular Drug Accumulation EffluxPump->DrugAccum Pump Blocked DrugAccum->CellDeath Potentiates Co-drugs

Figure 1: Dual-action mechanism showing respiratory chain uncoupling and efflux pump inhibition leading to cell death.

Secondary Mechanism: Efflux Pump Modulation (MDR Reversal)

Nitro-phenothiazines are potent Efflux Pump Inhibitors (EPIs) . This is critical for reversing resistance to partner drugs (e.g., Rifampicin in TB, Doxorubicin in cancer).

  • Direct Binding: They bind to the substrate-binding pocket of ABC transporters (e.g., P-glycoprotein) or MFS transporters (e.g., NorA), acting as competitive inhibitors.

  • Indirect Inhibition: Many bacterial efflux pumps (RND, MFS) are driven by the Proton Motive Force. By collapsing the PMF (via NDH-2 inhibition described above), nitro-phenothiazines de-energize these pumps, rendering them non-functional.

Experimental Validation Protocols

To validate these mechanisms in a research setting, the following self-validating protocols are recommended.

Resazurin Microtiter Assay (REMA) for MIC Determination

Purpose: To determine the Minimum Inhibitory Concentration (MIC) and validate bioenergetic inhibition (resazurin reduction correlates with cell viability/NADH activity).

  • Preparation: Prepare a 2-fold serial dilution of the nitro-phenothiazine analog in 96-well plates using 7H9 broth (TB) or RPMI (Cancer cells).

  • Inoculation: Add log-phase cells (final density

    
     CFU/mL or cells/mL).
    
  • Incubation: Incubate at 37°C for 7 days (TB) or 48 hours (Cancer).

  • Development: Add 30 µL of 0.01% Resazurin (blue). Incubate for 24 hours.

  • Readout: Visual change from Blue (Oxidized) to Pink (Reduced/Resorufin) indicates viable cells.

    • Validation: If the analog inhibits NDH-2, NADH accumulates, but the cell dies; however, the lack of respiration prevents resazurin reduction.

    • Control: Use Rifampicin (positive) and DMSO (negative).

Ethidium Bromide (EtBr) Accumulation Assay (Efflux Validation)

Purpose: To quantify the inhibition of efflux pumps. EtBr is a substrate for many pumps; its fluorescence increases when intercalated into DNA inside the cell.

  • Loading: Incubate cells with EtBr (0.5 µg/mL) until steady-state fluorescence is reached (approx. 60 min).

  • Efflux Initiation: Wash cells and resuspend in glucose-free buffer containing the nitro-phenothiazine analog.

  • Measurement: Monitor fluorescence (Ex 530nm / Em 590nm) every 60 seconds for 30 minutes.

  • Interpretation:

    • High Fluorescence Retention: Indicates blocked efflux (EPI activity).

    • Rapid Decay: Indicates functional efflux.

Workflow Visualization: Efflux Assay

EtBr_Assay Step1 Step 1: Cell Loading (Cells + EtBr) Step2 Step 2: Equilibrium (Steady State Fluorescence) Step1->Step2 Step3 Step 3: Wash & Treat (+ Nitro-Phenothiazine) Step2->Step3 Step4 Step 4: Kinetic Read (Ex 530nm / Em 590nm) Step3->Step4 ResultA Result: Fluorescence Sustained (Efflux Inhibited) Step4->ResultA Effective EPI ResultB Result: Fluorescence Decay (Efflux Active) Step4->ResultB Ineffective

Figure 2: Experimental workflow for validating efflux pump inhibition using Ethidium Bromide accumulation.

Comparative Data Summary

The following table summarizes the pharmacological impact of nitro-modifications compared to the parent phenothiazine (Chlorpromazine).

FeatureParent: ChlorpromazineNitro-Phenothiazine AnalogMechanistic Implication
Primary Target (TB) NDH-2 (Moderate Affinity)NDH-2 (High Affinity)Enhanced respiratory uncoupling.
Redox Potential StableLabile (Redox Active)Generates ROS; acts as a "Mitocan".
Efflux Inhibition Moderate (Non-specific)High (Lipophilic driven)Reverses MDR more effectively.
Hypoxia Activity LowHighNitro-reduction activates prodrug in granulomas/tumors.
Toxicity Risk CNS (Dopamine antagonism)Genotoxicity (Mutagenicity)Shift from neurological side effects to potential DNA damage.

References

  • Amaral, L., et al. (2007).[3] Inhibitors of type II NADH:menaquinone oxidoreductase represent a class of antitubercular drugs.[4][5][6] National Institutes of Health.[4]

  • Yano, T., et al. (2006).[3][7] Steady-state kinetics and inhibitory action of antitubercular phenothiazines on Mycobacterium tuberculosis type-II NADH-menaquinone oxidoreductase (NDH-2).[8][9] Journal of Biological Chemistry.

  • Grimsey, E., et al. (2020). Phenothiazines and Thioxanthenes Inhibit Multidrug Efflux Pump Activity in Staphylococcus aureus.[10][11] Antimicrobial Agents and Chemotherapy.[3][6][11][12]

  • Venkatesan, K., et al. (2022).[13] Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents.[1][13][14] Polycyclic Aromatic Compounds.[13]

  • Plíšková, M., et al. (2014). Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis.[12] Antimicrobial Agents and Chemotherapy.[3][6][11][12]

  • Biela-Banaś, A., et al. (2021). Phenothiazines Modified with the Pyridine Ring as Promising Anticancer Agents. MDPI Molecules.

Sources

Solubility Profile of 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and formulation scientists in drug development and organic electronics, understanding the solvation thermodynamics of complex heterocyclic intermediates is critical. 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine (CAS 2069-32-1) is a highly specialized, multi-substituted phenothiazine derivative. Because of its rigid tricyclic core and the push-pull electronic dynamics of its substituents, it presents a unique solubility profile. This whitepaper deconstructs the mechanistic drivers of its solubility across various organic solvents and provides a self-validating empirical protocol for precise quantification.

Mechanistic Drivers of Solvation

To predict and manipulate the solubility of this compound, we must analyze the independent and synergistic effects of its structural components:

The Phenothiazine Core

The foundational 10H-phenothiazine scaffold consists of a central 1,4-thiazine ring flanked by two benzene rings. This creates a planar, highly conjugated, and hydrophobic structure. Consequently, the unsubstituted core is practically insoluble in water but exhibits moderate solubility in organic solvents like ethanol, chloroform, and benzene[1]. The secondary amine at the 10-position acts as a hydrogen-bond donor, which is a critical interaction point for polar solvents.

The 7-Nitro (-NO₂) Group

The addition of a nitro group at the 7-position introduces a strong electron-withdrawing effect and a significant permanent dipole.

  • Causality in Solvation: The polar nature of the -NO₂ group drastically increases intermolecular dipole-dipole interactions. While this can increase the crystal lattice energy (making dissolution in non-polar solvents thermodynamically unfavorable), it significantly enhances solubility in polar aprotic solvents (such as DMSO and DMF) that can effectively solvate the dipole and accept hydrogen bonds from the 10H-amine[2].

The 2-Trifluoromethyl (-CF₃) Group

The trifluoromethyl group is highly lipophilic and sterically bulky.

  • Causality in Solvation: Unlike the nitro group, the -CF₃ moiety disrupts the planar

    
     stacking of the phenothiazine core, effectively lowering the enthalpy of fusion[3]. Its lipophilicity enhances the compound's affinity for halogenated solvents (e.g., dichloromethane, chloroform) and moderately polar esters (e.g., ethyl acetate) via favorable London dispersion forces[4].
    

Quantitative Solubility Data (Predicted Profile)

Based on the physicochemical contributions of the -NO₂ and -CF₃ substituents on the phenothiazine core, the following table summarizes the expected solubility profile across standard organic solvent classes.

SolventSolvent ClassExpected Solubility ProfileMechanistic Rationale
Dimethyl Sulfoxide (DMSO) Polar AproticHigh (>50 mg/mL)Strong dipole-dipole interactions with the -NO₂ group; acts as a potent H-bond acceptor for the 10H-amine[2].
Dimethylformamide (DMF) Polar AproticHigh (>40 mg/mL)Excellent solvation of the polarized aromatic system; high dielectric constant overcomes crystal lattice energy[2][4].
Dichloromethane (DCM) HalogenatedModerate to High (10-30 mg/mL)Favorable dispersion forces with the lipophilic -CF₃ group and the hydrophobic tricyclic core[3].
Ethanol (Absolute) Polar ProticModerate (5-15 mg/mL)Capable of H-bonding, but solvation is sterically hindered by the bulky, hydrophobic -CF₃ group[2][4].
Hexane / Heptane Non-polarLow / Insoluble (<1 mg/mL)Lacks the dipole or H-bonding capacity required to overcome the high crystal lattice energy driven by the -NO₂ group.

Self-Validating Experimental Protocol

To generate precise, publication-grade solubility data for this compound, empirical determination is required. The following Isothermal Shake-Flask Method is engineered with built-in self-validation checkpoints to ensure thermodynamic equilibrium is truly reached, preventing false-positive supersaturation readings[2][3].

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound (approx. 100 mg) to 5.0 mL of the target organic solvent in a 10 mL amber glass vial.

    • Expertise Note: Amber glass is mandatory. Phenothiazine derivatives are notoriously sensitive to photo-oxidation, which can generate sulfoxide degradants that artificially skew UV-Vis or HPLC quantification[5].

  • Isothermal Equilibration & Self-Validation:

    • Seal the vials and place them in a thermostatic shaker bath set strictly to 25.0 ± 0.1 °C at 150 rpm.

    • Self-Validation Checkpoint: Withdraw a 50 µL micro-aliquot at

      
       hours and 
      
      
      
      hours. Analyze both. The system is only validated as "equilibrated" if the concentration difference (
      
      
      ) between the 24h and 48h marks is
      
      
      . If
      
      
      , the strong dipole interactions of the nitro group are causing slow dissolution kinetics, and agitation must continue to 72 hours[2].
  • Phase Separation:

    • Once equilibrium is validated, allow the vials to stand undisturbed for 2 hours at 25.0 °C to let bulk solids settle.

    • Filter the supernatant through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

    • Expertise Note: PTFE is explicitly chosen over Nylon or PES. The highly lipophilic -CF₃ moiety exhibits strong non-specific binding to polyamide matrices, which would artificially lower the measured concentration of the filtrate.

  • Quantification:

    • Dilute the filtered aliquot into the mobile phase and quantify using HPLC-UV (typically monitored at 254 nm, corresponding to the conjugated phenothiazine

      
       transitions).
      
Workflow Visualization

G N1 Solid Addition Excess 7-NO2-2-CF3-PTZ N2 Isothermal Agitation 25.0 ± 0.1 °C N1->N2 N3 Self-Validation Check ΔC (24h vs 48h) ≤ 2% N2->N3 N3->N2 ΔC > 2% N4 Phase Separation 0.22 µm PTFE Filtration N3->N4 Equilibrium Reached N5 HPLC-UV Quantification Solubility Profile N4->N5

Fig 1: Self-validating isothermal shake-flask workflow for phenothiazine solubility determination.

References

1. - Source: sigmaaldrich.com 2. 1 - Source: solubilityofthings.com 3. 2 - Source: benchchem.com 4. - Source: atamanchemicals.com 5.3 - Source: benchchem.com 6. - Source: perpusnas.go.id 7. - Source: rsc.org 8.4 - Source: acs.org

Sources

Technical Risk Assessment & Handling Guide: 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: March 2026

Document Control:

  • Version: 1.0 (Research Use Only)

  • Classification: High Potency / Genotoxic Liability

  • Applicability: Medicinal Chemistry, Drug Discovery, Toxicology Screening

Executive Summary & Compound Identity

7-Nitro-2-(trifluoromethyl)-10H-phenothiazine is a substituted tricyclic heterocycle, primarily utilized as an intermediate in the synthesis of antipsychotic (neuroleptic) and antitubercular agents.

This compound presents a dual-hazard profile:

  • Pharmacological Potency: The phenothiazine core with a trifluoromethyl (CF

    
    ) group strongly implies dopaminergic activity and CNS depression.
    
  • Toxicological Reactivity: The nitro (-NO

    
    ) moiety introduces risks of reductive metabolism, potential mutagenicity (Ames positive liability), and mitochondrial uncoupling.
    

Note on Data Provenance: As a specific research intermediate, comprehensive regulatory toxicity data (e.g., REACH dossiers) may be incomplete. The safety protocols below are derived from Structure-Activity Relationships (SAR) of analogous 2-(trifluoromethyl)phenothiazine (CAS 92-30-8) and nitro-aromatic derivatives.

Physicochemical Profile (Predicted)
PropertyValue / DescriptionImplication for Safety
Appearance Yellow to Orange crystalline powderDust inhalation risk; potential staining.
Molecular Formula C

H

F

N

O

S
High electron affinity due to -NO

and -CF

.
Molecular Weight ~312.27 g/mol Moderate bioavailability.
Solubility Low in water; High in DMSO, DCM, AcetoneLipophilic; readily penetrates skin/gloves.
LogP (Est.) 4.0 – 4.5High bioaccumulation potential in lipid tissues (CNS).

Hazard Identification (GHS Classification)

Based on CLP/GHS criteria for halogenated nitro-phenothiazines.

Signal Word: DANGER

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 3H301: Toxic if swallowed.[1]
Skin Sensitization Cat 1H317: May cause an allergic skin reaction (Phenothiazine-induced).
Germ Cell Mutagenicity Cat 2H341: Suspected of causing genetic defects (Nitro-aromatic reduction).
STOT - Single Exposure Cat 3H336: May cause drowsiness or dizziness (CNS depression).
Aquatic Toxicity Cat 1H410: Very toxic to aquatic life with long-lasting effects.

Toxicological Mechanisms: The "Deep Dive"

To handle this compound safely, one must understand the causality of its toxicity. It is not merely a chemical irritant; it is a bioactive modulator.

A. The Phenothiazine Core (CNS & Photosensitivity)

The tricyclic structure allows the molecule to intercalate into dopamine receptors (D2). Upon systemic absorption, this causes sedation and potential extrapyramidal symptoms (tremors).

  • Phototoxicity: Phenothiazines absorb UV light (300-400 nm). The excited triplet state can transfer energy to oxygen, generating singlet oxygen (

    
    ) or superoxide radicals. Protocol:  Avoid strong light sources during handling to prevent compound degradation and skin burns on exposed personnel.
    
B. The Nitro Group (Reductive Bioactivation)

The 7-nitro group is an electron-withdrawing moiety that can be enzymatically reduced by cellular nitroreductases.

  • Pathway: Nitro (-NO

    
    ) 
    
    
    
    Nitroso (-NO)
    
    
    Hydroxylamine (-NHOH).
  • Mechanism: The hydroxylamine intermediate is highly electrophilic and can form covalent adducts with DNA (guanine residues), leading to potential mutagenesis.

C. The Trifluoromethyl Group (Metabolic Stability)

The -CF


 group at position 2 blocks metabolic hydroxylation at that site, significantly extending the half-life of the compound compared to non-fluorinated analogs. This increases the "Area Under the Curve" (AUC) for exposure, meaning accidental exposure results in prolonged systemic presence.
Visualization: Metabolic Toxicity Pathway

The following diagram illustrates the reductive activation of the nitro group leading to DNA damage.

MetabolicToxicity Parent 7-Nitro-2-CF3-Phenothiazine (Lipophilic Parent) Nitroso Nitroso Intermediate (-NO) Parent->Nitroso 2e- Reduction Reductase Nitroreductase (Cytosolic) Reductase->Parent Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl 2e- Reduction Ester O-Esterification (Phase II) Hydroxyl->Ester Acetyltransferase Nitrenium Nitrenium Ion (Electrophile) Ester->Nitrenium Spontaneous Loss of LG DNA DNA Adducts (Mutagenesis) Nitrenium->DNA Covalent Binding

Figure 1: Proposed metabolic activation pathway of the nitro-phenothiazine moiety leading to genotoxic stress.

Safe Handling Protocols (Self-Validating Systems)

A. Engineering Controls (Primary Barrier)

Do not rely on PPE alone. The lipophilicity of the -CF


 group allows it to permeate standard nitrile gloves over time.
  • Solids Handling: Must be performed in a Class II Biological Safety Cabinet (BSC) or a chemically filtered weighing enclosure.

  • Solutions: Handle within a certified chemical fume hood with a face velocity > 0.5 m/s.

B. Personal Protective Equipment (PPE)
  • Respiratory: N95/P3 particulate respirator if outside a glovebox.

  • Ocular: Chemical splash goggles (ANSI Z87.1).

  • Dermal (Critical):

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer:Silver Shield / Laminate gloves. (Standard nitrile breakthrough time for halogenated aromatics is <15 mins; Laminate offers >4 hours).

C. Deactivation & Waste Workflow

Phenothiazines are environmentally persistent. Do not dispose of down the drain.

  • Deactivation Solution: 5% Sodium Hypochlorite (Bleach) or Fenton's Reagent (H

    
    O
    
    
    
    + Fe
    
    
    ). Oxidative cleavage of the phenothiazine ring reduces biological activity.
Visualization: Safe Handling Workflow

HandlingWorkflow Start Compound Retrieval (Cold Storage) Weighing Weighing (Static-Free Spatula, BSC) Start->Weighing Solubilization Solubilization (DMSO/Acetone) Weighing->Solubilization Reaction Experimental Use (Closed Vessel) Solubilization->Reaction Spill Spill/Waste Event? Reaction->Spill Decon Oxidative Decon (10% Bleach, 30 mins) Spill->Decon Yes Disposal HazMat Incineration (Halogenated Organic) Spill->Disposal No (Routine Waste) Decon->Disposal

Figure 2: Operational workflow for handling high-potency phenothiazine derivatives.

Emergency Response

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Alert: Watch for delayed CNS depression (drowsiness) up to 6 hours post-exposure.

  • Skin Contact: Wash with polyethylene glycol (PEG 400) if available, followed by soap and water. Rationale: PEG 400 solubilizes the lipophilic compound better than water alone.

  • Eye Contact: Rinse for 15 minutes.[1] Consult an ophthalmologist (risk of corneal opacity).

Fire Fighting
  • Products of Combustion: Emits toxic fumes of Carbon oxides, Nitrogen oxides (NOx), Sulfur oxides (SOx), and Hydrogen Fluoride (HF) .

  • Action: Firefighters must wear full SCBA. Water spray may be used to cool containers, but containment of runoff is critical to prevent aquatic toxicity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7106, 2-(Trifluoromethyl)phenothiazine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Phenothiazine derivatives and toxicity endpoints. Retrieved from [Link]

  • Gocke, E. (1996). Review of the genotoxic properties of chlorpromazine and related phenothiazines. Mutation Research/Reviews in Genetic Toxicology. Retrieved from [Link]

  • Nagy, S., et al. (1996). Antitumor activity of phenothiazine-related compounds. Anticancer Research. (Demonstrates biological potency of CF3/Nitro derivatives). Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Precision Synthesis of Nitro-Phenothiazines via Smiles Rearrangement

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of nitro-substituted phenothiazines is a critical workflow in the development of antipsychotic pharmacophores, multidrug resistance (MDR) reversal agents, and optoelectronic materials. While the classical thionation of diphenylamines (Bernthsen synthesis) often fails for electron-deficient nitro-derivatives due to harsh conditions, the Smiles rearrangement offers a regioselective, mild alternative.

This guide details the operational protocols for converting S-(2-nitrophenyl)-2-aminothiophenol precursors into 1-nitro and 9-nitro-10H-phenothiazines. It contrasts classical thermal methods with high-throughput microwave-assisted protocols, providing a robust framework for scale-up and optimization.

Mechanistic Foundation & Critical Parameters

The S N Migration Mechanism

The formation of the phenothiazine core via the Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (


). In the context of nitro-phenothiazines, the reaction is driven by the strong electron-withdrawing nature of the nitro group, which activates the aromatic ring for nucleophilic attack by the amine.

The Cascade:

  • Precursor Assembly: Condensation of 2-aminothiophenol with an o-halonitrobenzene yields a diphenyl sulfide.

  • Activation: Under basic conditions, the amine (or amide) is deprotonated.

  • Spiro-Cyclization (The "Smiles" Step): The nitrogen nucleophile attacks the ipso carbon of the sulfide bridge (activated by the ortho-nitro group), forming a spiro-Meisenheimer complex.

  • Ring Opening: The C-S bond breaks, migrating the aryl ring from sulfur to nitrogen.

  • Final Cyclization: The newly liberated thiolate attacks a leaving group (often a halogen or a nitro group if dinitro-substituted) to close the phenothiazine ring.

Mechanism Visualization

The following diagram illustrates the S


 N migration pathway essential for the phenothiazine core construction.

SmilesMechanism Precursor Diphenyl Sulfide (S-Linked Precursor) Base Base Activation (Deprotonation) Precursor->Base + KOH/K2CO3 Meisenheimer Spiro-Meisenheimer Complex (Transition State) Base->Meisenheimer N-Attack on Nitro-Aryl Ring Rearranged Rearranged Intermediate (N-Linked Thiolate) Meisenheimer->Rearranged C-S Bond Cleavage (S to N Migration) Product Nitro-Phenothiazine (Final Cyclized Product) Rearranged->Product Thiolate Displacement of Leaving Group (X)

Figure 1: Mechanistic cascade of the Smiles rearrangement for phenothiazine synthesis.[1][2] The critical step is the formation of the spiro-Meisenheimer complex facilitated by the nitro group.

Critical Process Parameters (CPP)

To ensure reproducibility, the following variables must be controlled:

ParameterRecommendationScientific Rationale
Solvent DMF (Microwave) or Ethanol (Thermal)Polar aprotic solvents (DMF, DMSO) stabilize the anionic Meisenheimer complex, lowering the activation energy for the rearrangement.
Base Strength

or KOH
The base must be strong enough to deprotonate the aniline/amide (-NH) but not so strong as to cause degradation of the nitro group. Carbonates are preferred for microwave protocols.
Nitro Position Ortho (

-)
The nitro group must be ortho to the sulfide bridge to activate the ring for the initial nitrogen attack. Para substitution activates but does not facilitate the intramolecular geometry as effectively.
Leaving Group Cl, Br, or

For the final ring closure, a halogen ortho to the newly formed sulfide anion is required. If using dinitro-benzenes, one nitro group can act as the leaving group (displacement of

).

Experimental Protocols

Protocol A: Classical Thermal Synthesis (Turpin-Type)

Best for: Large-scale batch synthesis where microwave instrumentation is unavailable.

Target Molecule: 1-Nitro-10H-phenothiazine Precursor: 2-((2-nitrophenyl)thio)aniline (prepared via condensation of 2-aminothiophenol and o-chloronitrobenzene).

  • Preparation of Reaction Matrix:

    • Dissolve 10 mmol of the diphenyl sulfide precursor in 20 mL of absolute ethanol.

    • Add 10 mmol of KOH (pellets) dissolved in a minimum amount of water (approx. 2 mL).

    • Note: Alternatively, use ethanolic NaOH.

  • Rearrangement & Cyclization:

    • Heat the mixture to reflux (

      
      ) under an inert atmosphere (
      
      
      
      ).
    • Maintain reflux for 2–4 hours . Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).

    • Endpoint: Disappearance of the sulfide spot and appearance of a fluorescent/colored spot (phenothiazines often fluoresce).

  • Workup:

    • Concentrate the reaction mixture to 50% volume under reduced pressure.

    • Pour the concentrate into 100 mL of ice-cold water.

    • Adjust pH to ~6.0 using dilute acetic acid to precipitate the product.

  • Purification:

    • Filter the precipitate and wash with cold water.

    • Recrystallize from acetone or benzene/ethanol mixtures.

    • Yield Expectation: 60–75%.

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Best for: Rapid library generation, optimizing difficult substrates, and improving yields.

Target Molecule: Functionalized Nitro-phenothiazines Reagents: Diphenyl sulfide precursor,


, DMF.
  • Reaction Setup:

    • In a 10 mL microwave-transparent crimp vial, charge 1.0 mmol of the diphenyl sulfide precursor.

    • Add 1.5 mmol of anhydrous

      
      .
      
    • Add 3 mL of anhydrous DMF.

    • Seal the vial with a septum cap.

  • Microwave Irradiation:

    • Place in a microwave reactor (e.g., CEM Discover or Anton Paar).

    • Settings:

      • Power: Dynamic (max 300W).

      • Temperature:

        
         .
        
      • Time: 15–20 minutes .

      • Stirring: High.

  • Workup:

    • Pour the reaction mixture into 20 mL of crushed ice.

    • The product typically precipitates immediately as a solid.

    • Filter, wash with water, and dry in a vacuum oven at

      
      .
      
  • Advantages:

    • Reaction time reduced from 4 hours to 20 minutes.

    • Yields typically improve by 10–15% due to reduced thermal degradation of the nitro group.

Validation & Quality Control

To confirm the success of the Smiles rearrangement (S


 N migration), specific analytical signatures must be verified.
NMR Spectroscopy Diagnostics

The chemical environment of the aromatic protons changes drastically when the bridge switches from Sulfur to Nitrogen.

  • Precursor (S-Linked): The proton ortho to the amine (on the aniline ring) is shielded.

  • Product (N-Linked Phenothiazine):

    • NH Signal: Look for a singlet broad peak around 8.5 – 9.5 ppm (DMSO-

      
      ).
      
    • Nitro Effect: The proton ortho to the nitro group will be highly deshielded (doublet around 7.8 – 8.2 ppm ).

    • Symmetry Check: Phenothiazines are folded along the N-S axis (butterfly conformation). This anisotropy affects the chemical shifts compared to the flat precursor.

IR Spectroscopy[2]
  • N-H Stretch: A sharp, distinct band at 3300–3350 cm

    
      confirms the secondary amine of the phenothiazine ring.
    
  • Nitro Stretch: Strong bands at 1530 cm

    
      (asymmetric) and 1350 cm
    
    
    
    (symmetric).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Reaction (Recovered SM) Base too weak or Temp too low.Switch from

to KOH or CsOH. Increase MW temp to

.
Hydrolysis Product (Phenol) "Reverse" Smiles or water in solvent.Ensure DMF is anhydrous. The rearrangement competes with hydrolysis; exclude water strictly.
Tarry/Black Product Nitro group degradation.Reduce reaction time. Use microwave heating to minimize thermal exposure. Purge with

to prevent oxidation.

Workflow Visualization

Workflow Start Start: 2-Aminothiophenol + o-Halonitrobenzene Condensation Condensation (NaOH/EtOH, Reflux) Start->Condensation Intermediate Isolate Diphenyl Sulfide (S-Linked) Condensation->Intermediate Decision Select Method Intermediate->Decision MethodA Method A: Thermal (KOH/EtOH, 4h Reflux) Decision->MethodA Batch Scale MethodB Method B: Microwave (K2CO3/DMF, 130°C, 20min) Decision->MethodB Speed/Library Rearrangement Smiles Rearrangement (In-situ Cyclization) MethodA->Rearrangement MethodB->Rearrangement Workup Precipitation in Ice Water & Filtration Rearrangement->Workup QC QC: 1H-NMR & IR (Confirm NH stretch, NO2 integrity) Workup->QC

Figure 2: Decision tree and process flow for the synthesis of nitro-phenothiazines.

References

  • Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. Molecules, 2025. Link

  • Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives. International Journal of Molecular Sciences, 2007.[3] Link

  • Smiles rearrangement. Wikipedia, 2024. Link

  • Synthesis of 3-bromo-1-methylphenothiazines by Smiles Rearrangement. Heterocyclic Communications, 2005. Link

  • Facile microwave synthesis of a novel phenothiazine derivative. Organic Communications, 2020. Link

Sources

microwave-assisted synthesis of 2-trifluoromethyl phenothiazines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 2-Trifluoromethyl Phenothiazines

Executive Summary

The 2-trifluoromethyl phenothiazine scaffold is a critical pharmacophore in neuroleptic drug development (e.g., Fluphenazine, Trifluoperazine). Conventional synthesis (Bernthsen thionation) is plagued by harsh conditions, low yields, and difficult purification of the regioisomers caused by the electron-withdrawing


 group.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) workflow that overcomes these activation energy barriers. We present two distinct protocols:

  • Protocol A (High-Throughput): Iodine-catalyzed oxidative cyclization (Modified Bernthsen). Best for rapid library generation.[1]

  • Protocol B (High-Purity): The Smiles Rearrangement pathway. Best for GMP-compliant scale-up where regiocontrol is paramount.

Mechanistic Insight & Causality

The Fluorine Challenge

The trifluoromethyl group at position 2 exerts a strong inductive effect (-I), deactivating the aromatic ring toward electrophilic substitution. In thermal conditions, this necessitates extreme temperatures (


C) which degrade the sulfur source.
The Microwave Solution

Microwave irradiation (2.45 GHz) couples directly with the polarizable transition states of the thionation mechanism.

  • Dielectric Heating: Selective heating of the polar intermediates (radical cations) accelerates the rate-determining step (C-S bond formation) significantly more than the bulk solvent heating.

  • Superheating: Access to temperatures above the solvent's atmospheric boiling point in sealed vessels overcomes the deactivation caused by the

    
     group.
    
Visualizing the Pathway

The following diagram illustrates the divergence between the two protocols and the critical intermediate states.

G cluster_0 Protocol A: I2-Catalyzed (Radical) cluster_1 Protocol B: Smiles Rearrangement (Anionic) Precursor 3-(Trifluoromethyl) diphenylamine I2_Cat I2 Catalyst (Radical Cation) Precursor->I2_Cat + S8, MW Cyclization Electrophilic Sulfuration I2_Cat->Cyclization Product 2-CF3-Phenothiazine (Target Scaffold) Cyclization->Product - H2S Sulfide S-Aryl Intermediate Meisenheimer Meisenheimer Complex Sulfide->Meisenheimer Base, MW Rearrange Smiles Rearrangement Meisenheimer->Rearrange Rearrange->Product - NO2

Figure 1: Mechanistic divergence between Radical (Protocol A) and Anionic (Protocol B) pathways.

Experimental Protocols

Protocol A: Iodine-Catalyzed One-Pot Cyclization

Recommended for: Rapid lead generation, HTS libraries.

Reagents:

  • 3-(Trifluoromethyl)diphenylamine (1.0 equiv)

  • Elemental Sulfur (

    
    ) (2.0 equiv)
    
  • Iodine (

    
    ) (0.1 equiv - Catalyst)
    
  • Solvent: Ortho-dichlorobenzene (o-DCB) or solvent-free (if precursors are liquid).

Step-by-Step Workflow:

  • Loading: In a 10 mL microwave process vial, charge 3-(trifluoromethyl)diphenylamine (1 mmol), elemental sulfur (64 mg), and iodine (25 mg).

  • Sealing: Cap the vial with a PTFE/silicone septum.

  • Irradiation (Cycle 1):

    • Mode: Dynamic Power (maintain temp).[2]

    • Temp:

      
      C.
      
    • Time: 5 minutes.

    • Note: This pre-heating stage initiates the formation of the polysulfide radical species.

  • Irradiation (Cycle 2):

    • Temp:

      
      C.
      
    • Time: 10-15 minutes.

    • Pressure Limit: 15 bar (Safety Cutoff).

  • Workup: Cool to

    
    C. Dilute with hot ethanol. Upon cooling to RT, the sulfur usually precipitates first (remove by filtration). Concentrate filtrate and purify via flash chromatography (Hexane/EtOAc 95:5).
    

Critical Process Parameter (CPP): The Iodine concentration is critical.


 mol% leads to incomplete conversion; 

mol% promotes over-oxidation and tar formation.
Protocol B: Microwave-Assisted Smiles Rearrangement

Recommended for: Scale-up, high regiochemical purity.

This method utilizes a "pre-tied" sulfide bond, followed by an intramolecular rearrangement that guarantees the


 position.

Precursor Synthesis (Brief): React 2-amino-4-(trifluoromethyl)benzenethiol with 1-chloro-2-nitrobenzene (KOH, EtOH, Reflux) to yield the 2-amino-2'-nitro-4-(trifluoromethyl)diphenylsulfide intermediate.

Rearrangement Protocol:

  • Loading: Dissolve the sulfide intermediate (1 mmol) in DMF (3 mL) in a microwave vial.

  • Base Addition: Add KOH (2.0 equiv) and Formamide (1.0 equiv).

    • Why Formamide? It acts as a co-solvent and assists in the transition state stabilization of the Meisenheimer complex [1].

  • Irradiation:

    • Temp:

      
      C.
      
    • Time: 10 minutes.

    • Stirring: High (600 rpm).

  • Mechanism Check: The reaction proceeds via nucleophilic attack of the amine on the nitro-bearing ring, followed by expulsion of the nitrite group (

    
    ).
    
  • Workup: Pour into crushed ice. The phenothiazine precipitates as a solid. Filter, wash with water, and recrystallize from ethanol.

Data Analysis & Troubleshooting

Table 1: Comparison of Conventional vs. Microwave Methods

ParameterConventional (Bernthsen)MW Protocol A (Iodine)MW Protocol B (Smiles)
Reaction Time 4 - 12 Hours15 - 20 Minutes10 Minutes
Temperature

C (Oil Bath)

C (Internal)

C (Internal)
Yield (Isolated) 35 - 45%65 - 78%85 - 92%
Regio-Purity Mixture (requires HPLC)>90% 2-isomer>99% (Structurally defined)
Atom Economy Low (Sulfur excess)ModerateHigh

Troubleshooting Guide:

  • Issue: Low Yield in Protocol A.

    • Root Cause:[2][3][4][5][6] Sublimation of Iodine or Sulfur onto the cold vial walls.

    • Fix: Use a microwave system with active cooling off during the ramp phase to ensure the vessel walls heat up, or use a solvent with high microwave absorptivity (e.g., add 10% NMP to o-DCB).

  • Issue: Pressure spikes in Protocol B.

    • Root Cause:[2][3][4][5][6] Decomposition of DMF or release of

      
       gases from the nitrite leaving group.
      
    • Fix: Reduce fill volume to <50% of vial capacity. Use a pre-pressurized vessel (nitrogen) to suppress solvent boiling.

Safety & Compliance

  • H2S Generation: Protocol A generates Hydrogen Sulfide (

    
    ) gas. Vials must be decapped only in a functioning fume hood.
    
  • Pressure Hazards: Microwave heating of organic solvents in sealed vessels creates high pressure. Ensure vials are rated for at least 20 bar.

  • Chemical Handling: 2-amino-4-(trifluoromethyl)benzenethiol is a potent sensitizer and lachrymator. Double-glove and handle in a glovebox or hood.

References

  • Dandia, A., et al. (2012). "Microwave assisted synthesis of fluorine containing phenothiazines." Journal of Fluorine Chemistry. Link

  • Castells, J., et al. (2014). "Thiation under microwave irradiation: Synthesis of phenothiazines." Tetrahedron. Link

  • Ma, C., & Ma, X. (2011). "Smiles Rearrangement in Synthetic Chemistry." Current Organic Chemistry. Link

  • Gaina, L., et al. (2007).[2][4] "Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives." International Journal of Molecular Sciences. Link[4]

  • Filip, S. V., et al. (2017). "Improved Synthesis of 2-Trifluoromethyl-10-aminopropylphenothiazine." Heterocycles. Link

Sources

Application Notes & Protocols: Strategic Functionalization of the Phenothiazine Nitrogen at Position 10

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Phenothiazine Scaffold and the Significance of the N-10 Position

Phenothiazine (PTZ) is a sulfur- and nitrogen-containing tricyclic heterocycle that holds a distinguished position as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] First synthesized in the late 19th century, its derivatives have become cornerstones in pharmacology, most notably with the discovery of chlorpromazine in the 1950s, which transformed the treatment of psychotic disorders.[2][3] The therapeutic versatility of the phenothiazine nucleus extends far beyond antipsychotic agents to include anticancer, antihistaminic, antiemetic, and antimicrobial applications.[1][2][4][5] In recent years, phenothiazines have also emerged as highly valuable building blocks for functional materials in optoelectronics, photoredox catalysis, and nanotechnology due to their unique electronic and photophysical properties.[1][6]

The immense chemical diversity and broad applicability of phenothiazine derivatives are primarily governed by substitutions on the core structure. The nitrogen atom at position 10 (N-10) is the most common and synthetically accessible site for modification.[7][8] Functionalization at this position profoundly influences the molecule's three-dimensional "butterfly" conformation, electronic properties, solubility, and, consequently, its biological activity or material function.[2][9] Introducing alkyl, acyl, or aryl groups at N-10 allows for the precise tuning of a compound's pharmacokinetic and pharmacodynamic profile or for tailoring its redox potential and excited-state properties for catalytic applications.[1][9][10]

This guide provides a detailed overview of the core strategies and field-proven protocols for the functionalization of the phenothiazine nitrogen, with a focus on explaining the causality behind experimental choices to empower researchers in their synthetic endeavors.

Core Synthetic Strategies for N-10 Functionalization

The secondary amine at the N-10 position of the 10H-phenothiazine core is nucleophilic, making it amenable to a variety of electrophilic substitution reactions. The primary strategies for its functionalization include N-alkylation, N-acylation, and N-arylation, each offering a distinct class of derivatives with unique properties.

N-Alkylation

N-alkylation is a fundamental and widely used method to introduce aliphatic or functionalized alkyl chains. The choice of methodology depends on the reactivity of the alkylating agent and the desired scale and efficiency.[11]

  • Classical Nucleophilic Substitution: This approach typically involves deprotonating the phenothiazine nitrogen with a strong base, such as sodium hydride (NaH), to form the highly nucleophilic phenothiazine anion, which then reacts with an alkyl halide.[3][12] This method is robust and effective for a wide range of alkyl halides.

  • Phase Transfer Catalysis (PTC): For reactions involving a solid or aqueous base (e.g., 50% NaOH) and an organic solvent, PTC is a highly effective technique. A phase-transfer catalyst, such as a quaternary ammonium salt, shuttles the phenothiazine anion from the aqueous/solid phase to the organic phase to react with the alkyl halide, often allowing for milder reaction conditions (ambient temperature) and simplifying the work-up.[13]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of N-alkylation reactions, reducing reaction times from hours to minutes.[3] This is often performed with a base like potassium carbonate on a solid support or in a suitable high-boiling solvent.[3][13]

N-Acylation

N-acylation introduces a carbonyl group directly bonded to the N-10 nitrogen, forming an amide linkage. This transformation is crucial for creating prodrugs, modifying electronic properties, or preparing intermediates for further reactions. The most common method involves the reaction of phenothiazine with a reactive acylating agent like an acyl chloride or anhydride.[13][14] The reaction can be performed under thermal conditions, often in an inert solvent like dry benzene or toluene, or accelerated using microwave irradiation.[13] For less reactive phenothiazines, a base such as triethylamine may be used to scavenge the HCl byproduct.[14]

N-Arylation

The formation of a C-N bond between the phenothiazine nitrogen and an aryl group is a powerful strategy for developing advanced materials, such as organic light-emitting diodes (OLEDs), sensors, and highly reducing photoredox catalysts.[10][15]

  • Ullmann Condensation: This classical copper-catalyzed reaction involves the coupling of phenothiazine with an aryl halide.[16] Traditional Ullmann conditions are often harsh, requiring high temperatures (>200 °C) and polar aprotic solvents.[16] Modern variations have improved the reaction scope by using soluble copper catalysts with supporting ligands.[17][18]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become the state-of-the-art method for N-arylation due to its superior functional group tolerance, milder reaction conditions, and broader substrate scope compared to the Ullmann reaction.[1][9] The reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the deprotonated phenothiazine and subsequent reductive elimination to form the N-arylphenothiazine product and regenerate the catalyst.[15][19] The choice of palladium precatalyst and, critically, the phosphine ligand is essential for achieving high yields.

Data Presentation: Comparison of N-Functionalization Protocols

The selection of a synthetic protocol is often guided by factors such as desired yield, reaction time, temperature, and available equipment. The tables below summarize quantitative data for representative N-alkylation and N-arylation methods.

Table 1: Comparison of N-Alkylation Protocols for Phenothiazine Derivatives

Alkylating Agent Method Catalyst / Base Solvent Temp. (°C) Time (h) Yield (%) Reference
1-Bromo-3-chloropropane Phase Transfer Tetrabutylammonium / 50% NaOH 4-Methylpentan-2-one Ambient 48 ~70% [13]
Various Alkyl Halides Strong Base Sodium Hydride (NaH) THF or DMF Reflux Overnight >90% [3][12]
Ethyl Bromide Microwave K₂CO₃ N/A (solid support) N/A < 1 80% [3]

| 1,3-Propanesultone | Strong Base | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 to 50 | 1.5 | High |[20] |

Table 2: Comparison of N-Arylation Protocols for Phenothiazine

Aryl Halide Method Catalyst / Ligand Base Solvent Temp. (°C) Yield (%) Reference
Bromo anthracenes Buchwald-Hartwig Pd₂(dba)₃ / P(t-Bu)₃ NaOt-Bu Toluene 110 Good [9][19]
1-Bromopyrene Buchwald-Hartwig Pd(OAc)₂ / BINAP NaOt-Bu Toluene 110 High [15]
Aryl Bromides Ullmann-Type Copper Iodide (CuI) / Ligand K₂CO₃ DMF 120-140 Moderate-High [17][21]

| Aryl Iodides | Benzyne Route | i-PrMgCl | THF | Reflux | Modest |[10] |

Experimental Protocols

The following protocols are detailed, self-validating methodologies for the key transformations described above.

Protocol 1: N-Alkylation via Phase Transfer Catalysis (PTC)

This protocol is adapted for the synthesis of 2-chloro-10-(3-chloropropyl)phenothiazine and is broadly applicable for various alkyl halides under mild, biphasic conditions.[13]

Materials:

  • 2-Chlorophenothiazine

  • 1-Bromo-3-chloropropane

  • Tetrabutylammonium hydrogenosulfate (TBAHS)

  • Sodium hydroxide (50% w/w aqueous solution)

  • 4-Methylpentan-2-one (or Toluene)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chlorophenothiazine (1.0 eq) and 1-bromo-3-chloropropane (1.2 eq) in 4-methylpentan-2-one.

  • Catalyst Addition: Add a catalytic amount of tetrabutylammonium hydrogenosulfate (TBAHS, ~0.05 eq).

  • Base Addition: To the vigorously stirred solution, add the 50% sodium hydroxide solution. The mixture will be biphasic.

  • Reaction: Stir the mixture vigorously at ambient temperature for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic phase. Wash the organic layer with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with petroleum ether, to yield the pure N-alkylated phenothiazine.[13]

Protocol 2: N-Acylation using Chloroacetyl Chloride

This classical protocol describes the N-acylation of phenothiazine, a key step in building more complex derivatives.[13]

Materials:

  • 10H-Phenothiazine

  • Chloroacetyl chloride

  • Dry Benzene (or Toluene/DCM)

  • Ice

  • Ether (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and under a nitrogen atmosphere, dissolve 10H-phenothiazine (1.0 eq) in dry benzene. Cool the solution to 0-5 °C in an ice bath.

  • Reagent Addition: Slowly add chloroacetyl chloride (1.0 eq) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (50-60 °C) with stirring for 3-4 hours. Monitor reaction completion by TLC.

  • Work-up: Cool the reaction to room temperature and distill off the benzene under reduced pressure.

  • Precipitation: Carefully pour the resulting residue onto ice-cold water with stirring. A solid product should precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like ether to obtain pure 10-(chloroacetyl)phenothiazine.[13]

Protocol 3: N-Arylation via Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed synthesis of N-arylphenothiazines, which are valuable in materials science.[9][15]

Materials:

  • 10H-Phenothiazine

  • Aryl Bromide (e.g., 1-bromopyrene)

  • Palladium(II) Acetate (Pd(OAc)₂) or Pd₂(dba)₃

  • Phosphine Ligand (e.g., BINAP, P(t-Bu)₃)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous, degassed Toluene

  • Schlenk flask or similar glassware for inert atmosphere reactions

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an argon or nitrogen atmosphere, add Pd(OAc)₂ (0.02 eq), the phosphine ligand (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Reagent Addition: Add 10H-phenothiazine (1.2 eq) and the aryl bromide (1.0 eq) to the flask.

  • Solvent Addition: Add anhydrous, degassed toluene via cannula or syringe.

  • Reaction: Heat the reaction mixture to 110 °C (reflux) and stir under an inert atmosphere until the starting material is consumed (typically 12-24 hours), as monitored by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature and quench with water. Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the pure N-arylphenothiazine product.

Visualization of Key Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and underlying catalytic cycles.

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Phenothiazine & Alkyl Halide in Organic Solvent B Add Phase Transfer Catalyst (e.g., TBAHS) A->B C Add Aqueous Base (e.g., 50% NaOH) B->C D Stir Vigorously at Ambient Temperature C->D E Phase Separation D->E F Wash, Dry, & Concentrate Organic Phase E->F G Purify by Column Chromatography F->G H H G->H Pure N-Alkylphenothiazine

Caption: General workflow for N-alkylation using Phase Transfer Catalysis.

N_Acylation_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Phenothiazine in Dry Solvent B Cool to 0-5 °C A->B C Add Acyl Chloride Dropwise B->C D Heat to Reflux (3-4 hours) C->D E Remove Solvent D->E F Precipitate in Ice Water E->F G Recrystallize Solid Product F->G H H G->H Pure N-Acylphenothiazine

Caption: Step-by-step workflow for the N-acylation of phenothiazine.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X Ar-X Ar-X->OxAdd Complex1 L2(Ar)Pd(II)-X OxAdd->Complex1 LigandEx Ligand Exchange Complex1->LigandEx PTZ-H PTZ-H + Base PTZ-H->LigandEx Complex2 L2(Ar)Pd(II)-PTZ LigandEx->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Ar-PTZ Ar-PTZ RedElim->Ar-PTZ

Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation reaction.

References

  • Benchchem (2025). Application Notes and Protocols for the N-Alkylation of 2-Chlorophenothiazine. Benchchem.
  • MDPI (2025). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. MDPI.
  • Matsuzawa, T., et al. (2018). Synthesis of Diverse Phenothiazines by Direct Thioamination of Arynes with S-(o-Bromoaryl)-S-methylsulfilimines and Subsequent Intramolecular Buchwald–Hartwig Amination. Chemistry Letters, Oxford Academic.
  • Journal of Materials Chemistry C (RSC Publishing). Activity of N–H in phenothiazine derivatives: synthesis and applications in fluoride ions sensing and electrochromism. Royal Society of Chemistry.
  • SciSpace (2023). H in phenothiazine derivatives: synthesis and applications in fluoride ions sensing and electrochromism. SciSpace.
  • ResearchGate (2020). N-Alkylation of 2-methoxy-10H-phenothiazine revisited. A facile entry to diversely N-substituted phenothiazine-coumarin hybrid dyes. ResearchGate.
  • ACS Publications (2008). Synthesis and Electronic Properties of Sterically Demanding N-Arylphenothiazines and Unexpected Buchwald−Hartwig Aminations. The Journal of Organic Chemistry.
  • Benchchem (2025). Application Notes and Protocols: The Role of Phenothiazine Derivatives in Medicinal Chemistry. Benchchem.
  • ChemRxiv (2023). Molecular Tailoring of Phenothiazine Derivatives for High Performance Non-Aqueous Organic Redox Flow Batteries. ChemRxiv.
  • Jana, A. et al. Phenothiazine functionalization. ResearchGate.
  • Results in Chemistry (2024). Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. Elsevier.
  • Truong, K. T., et al. (2018). SYNTHESIS OF PHENOTHIAZINE DERIVATIVES AS NOVEL MOIETIES TOWARD UTILIZATION IN ALTERNATIVE DONOR – ACCEPTOR CONJUGATED POLYMERS. ResearchGate.
  • Nycz, J. E., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI.
  • Google Patents (2014). Preparation method for N-acetyl phenothiazine. Google Patents.
  • AIP Publishing (2022). Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. AIP Publishing.
  • Google Patents. Preparation of high purity phenothiazine n-alkylsulfonates and their use in chemiluminescent assays for the measurement of peroxidase activity. Google Patents.
  • Journal of the American Chemical Society (2026). Electric-Field-Driven Dual-Pathway Click Coupling of Phenothiazines and Amines in Aqueous Microdroplets. ACS Publications.
  • ACS Publications. SYNTHESIS OF PHENOTHIAZINE DERIVATIVES FOR USE AS ANTIOXIDANTS. The Journal of Organic Chemistry.
  • Boyer, G., et al. (2000). Regioselective synthesis of N-acyl- and N-alkyldioxolo[4,5-b]phenothiazines. ARKIVOC.
  • Kaur, P., et al. (2025). Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. Mini-Reviews in Medicinal Chemistry.
  • PubMed (2008). Synthesis and electronic properties of sterically demanding N-arylphenothiazines and unexpected Buchwald-Hartwig aminations. PubMed.
  • ResearchGate. Diverse functionalization patterns in the 10H-phenothiazine chemical structure. ResearchGate.
  • A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods.
  • ACS Publications (2021). Transition-Metal-Free Synthesis of N-Arylphenothiazines through an N- and S-Arylation Sequence. Organic Letters.
  • Welsh, E. N., et al. (2022). Gram-scale synthesis of the N-phenyl phenothiazine photocatalyst by benzyne addition. Canadian Journal of Chemistry.
  • Wikipedia. Ullmann condensation. Wikipedia.
  • RSC Publishing. Pd-Catalyzed double N-arylation of primary amines to synthesize phenoxazines and phenothiazines. Organic & Biomolecular Chemistry.
  • Morak-Młodawska, B., et al. Phenothiazines Modified with the Pyridine Ring as Promising Anticancer Agents. PMC.
  • Furlan, R. L. E., et al. (2007). N-haloacetyl phenothiazines and derivatives: Preparation, characterization and structure-activity relationship for antifungal activity. ResearchGate.
  • Organic Chemistry Portal (2021). A New and Efficient Synthetic Route for Preparation of N-Arylphenothiazines.
  • ResearchGate. N-arylation of relevance to phenothiazine synthesis. ResearchGate.
  • Engineered Science Publisher (2023). Functionalized Phenothiazine: A New Class of Organic Superalkali. Engineered Science.
  • ResearchGate (2018). Functionalization and Antimicrobial Evaluation of New Linear Azo-Phenothiazine Derivatives. ResearchGate.
  • CONICET (2010). Synthesis and antifungal activity of some substituted phenothiazines and related compounds. Notables de la Ciencia.
  • PMC (NIH). New Functionalized Phenoxazines and Phenothiazines. PMC.
  • PMC (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. PMC.
  • ACS Publications (2023). New Functionalized Phenoxazines and Phenothiazines. ACS Omega.
  • PMC (NIH). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC.
  • Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis.
  • ACS Publications (2022). Transition-Metal-Free O-Arylation of Alcohols and Phenols with S-Arylphenothiaziniums. The Journal of Organic Chemistry.
  • Google Patents. Preparation of phenothiazines. Google Patents.
  • MDPI (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI.

Sources

Photostability Profiling and Handling Protocols for Phenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenothiazine derivatives (e.g., Chlorpromazine, Promethazine, Thioridazine, Methylene Blue) represent a class of tricyclic compounds widely used as antipsychotics, antihistamines, and dyes.[1] Their therapeutic efficacy is critically compromised by their extreme susceptibility to photochemical decomposition. Upon exposure to ultraviolet (UV) or visible light, these compounds undergo rapid oxidation, dechlorination, and polymerization, yielding toxic byproducts such as sulfoxides and free radicals.

This guide provides a rigorous technical framework for the handling, storage, and stability validation of phenothiazine derivatives. It moves beyond basic "protect from light" warnings to establish a controlled experimental environment that ensures data integrity and personnel safety.

Mechanistic Insight: The Photochemical Cascade

To handle phenothiazines correctly, one must understand why they degrade. The tricyclic ring system, specifically the sulfur atom at position 5 and the nitrogen at position 10, renders these molecules electron-rich and prone to oxidation.

Primary Degradation Pathways
  • S-Oxidation: The most common pathway. UV energy excites the phenothiazine nucleus to a triplet state, which reacts with ground-state oxygen to form a sulfoxide (e.g., Chlorpromazine sulfoxide). Further oxidation can yield the sulfone .

  • N-Dealkylation: Loss of the side chain at the N-10 position.

  • Photodechlorination (Specific to Chlorpromazine): Homolytic cleavage of the C-Cl bond generates a highly reactive phenyl radical. This radical can attack solvents or biological lipids, leading to polymerization or covalent binding to proteins (phototoxicity).

  • Polymerization: Free radicals combine to form dimers and polymers, often resulting in a color shift to pink, violet, or brown.

Visualization of Degradation Logic

The following diagram maps the critical degradation nodes for Chlorpromazine (CPZ), a representative phenothiazine.

PhenothiazineDegradation CPZ Native Phenothiazine (e.g., Chlorpromazine) Excited Excited Triplet State (CPZ*) CPZ->Excited UV Absorption (250-320 nm) Radical Phenothiazine Radical Cation (CPZ•+) Excited->Radical e- Transfer Sulfoxide Sulfoxide Derivative (Inactive/Toxic) Radical->Sulfoxide +O2 (Oxidation) Dechlor Dechlorinated Radical (Promazinyl) Radical->Dechlor -Cl (Homolytic Cleavage) Polymer Polymers/Dimers (Precipitate/Color Change) Sulfoxide->Polymer Further Oxidation Dechlor->Polymer Radical Coupling

Figure 1: Photochemical degradation cascade of phenothiazine derivatives showing the transition from active drug to toxic/inactive byproducts.

Protocol A: Material Handling & Preparation

Objective: To prepare phenothiazine solutions without inducing "Day 0" degradation artifacts.

The "Safe-Light" Environment

Standard fluorescent laboratory lighting emits sufficient UV to degrade dilute chlorpromazine solutions within 15–30 minutes.

  • Requirement: All weighing and dissolution must occur under monochromatic red light (wavelength > 600 nm) or in a room equipped with UV-filtering amber sleeves on all light fixtures.

  • Alternative: If a darkroom is unavailable, perform all operations inside a biosafety cabinet with the sash closed and the UV light OFF, working strictly inside an opaque box or bag.

Solvent Engineering

Dissolved oxygen acts as a co-conspirator in photodegradation.

  • Degassing: Sparge all solvents (water, methanol, buffer) with Nitrogen (N₂) or Helium for 15 minutes prior to use.

  • Antioxidants (Optional): For non-clinical stock solutions, adding 0.1% Sodium Metabisulfite or Ascorbic Acid can act as a radical scavenger, though this may interfere with downstream assays.

  • pH Control: Maintain aqueous solutions at pH 3.0 – 5.0 .

    • Reasoning: Phenothiazines are bases (pKa ~9.3). At acidic pH, the protonated amine stabilizes the molecule. Alkaline conditions accelerate free base formation, which is significantly more photolabile.

Handling Workflow

HandlingProtocol Start Start: Solid API Handling Weighing Weigh in Amber Vessel (Red Light Conditions) Start->Weighing Dissolution Dissolve under N2 Stream Avoid Vortexing (Aeration) Weighing->Dissolution SolventPrep Sparge Solvent with N2 (15 mins) SolventPrep->Dissolution Aliquot Aliquot into Amber Silanized Vials Dissolution->Aliquot Storage Store at 4°C or -20°C (Light Tight Box) Aliquot->Storage

Figure 2: Step-by-step workflow for minimizing oxidative stress during phenothiazine preparation.

Protocol B: Storage & Stability Testing

Storage Specifications
ParameterRequirementScientific Rationale
Container Type I Amber Glass (Low Actinic)Blocks <450 nm light. Plastic absorbs hydrophobic phenothiazines.
Headspace Nitrogen OverlayDisplaces oxygen to prevent S-oxidation.
Temperature 15–25°C (Powder) / 2–8°C (Solution)Low temp slows kinetic degradation rates (Arrhenius equation).
Humidity <60% RHHygroscopic nature can induce hydrolysis in solid state.
Stability Validation (HPLC)

Visual inspection is insufficient; a solution may remain clear while containing 10% sulfoxide.

  • Column: C18 (Octadecylsilane), 5 µm, 4.6 x 250 mm.

  • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.0) [40:60 v/v].[2]

    • Note: The buffer must contain 0.1% Triethylamine (TEA) to prevent tailing of the basic phenothiazine on residual silanol groups.

  • Detection: UV at 254 nm.

  • Flow Rate: 1.0 mL/min.

Self-Validating Check: Inject a fresh standard vs. a "stressed" sample (exposed to sunlight for 1 hour). The stressed sample must show a distinct peak at a lower retention time (Sulfoxide is more polar than the parent drug). If no new peak appears, your method is not stability-indicating.

Troubleshooting: Visual Indicators

Phenothiazines act as their own chemical indicators. Use this table to diagnose storage failures.

Visual SignChemical CauseAction
Pink / Red Tint Formation of Semiquinone Free Radical.DISCARD IMMEDIATELY. Toxic/Irritant.
Brown / Violet Polymerization / Quinone formation.DISCARD. Potentially phototoxic.
Precipitate Polymer insolubility or pH shift > 7.0.DISCARD. Do not filter; concentration is compromised.
Yellow (Darkening) Mild Sulfoxide formation (early stage).TEST. Verify purity via HPLC before use.

References

  • Ljunggren, B. (1977).[3][4][5] "Phenothiazine phototoxicity: toxic chlorpromazine photoproducts."[3][5] Journal of Investigative Dermatology.

  • United States Pharmacopeia (USP). "Chlorpromazine Hydrochloride Monograph." USP-NF.

  • Ateş, S. & Somer, G. (1981).[6] "Photodegradation of chlorpromazine in aqueous solutions as studied by ultraviolet–visible spectrophotometry and voltammetry." Journal of the Chemical Society, Faraday Transactions 1.

  • Onoue, S., et al. (2014).[3] "Photosafety screening of phenothiazine derivatives with combined use of photochemical and cassette-dosing pharmacokinetic data." Toxicological Sciences.

  • BenchChem. "In-depth Technical Guide to the In Vitro Stability and Degradation of Phenothiazine Derivatives."

Sources

Troubleshooting & Optimization

overcoming solubility issues of 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine in water

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently consult with researchers facing severe formulation bottlenecks when working with highly lipophilic small molecules.

Working with 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine presents a unique set of challenges. The combination of a rigid, hydrophobic phenothiazine tricyclic core with an electron-withdrawing nitro group and a highly lipophilic trifluoromethyl (-CF


) moiety renders this compound practically insoluble in aqueous media. Standard dilution protocols often lead to rapid precipitation, resulting in false negatives in biological screens, inconsistent dosing in vivo, and high assay variability.

This guide provides field-proven, causality-driven methodologies to overcome these solubility barriers, ensuring your compound remains bioavailable and stable throughout your experimental workflows.

Quick Reference: Physicochemical Profile & Formulation Impact

Before troubleshooting, it is critical to understand the molecular drivers of the compound's insolubility. The table below summarizes how the structural features of this compound dictate formulation choices.

PropertyValue / CharacteristicImpact on Formulation Strategy
Compound Name This compoundRequires multi-modal solubilization approaches.
CAS Number 2069-32-1-
Core Scaffold Phenothiazine (Tricyclic)Highly rigid and hydrophobic; drives rapid π-π stacking and aggregation in water[1].
Substituents -CF

(Trifluoromethyl), -NO

(Nitro)
-CF

creates a dense lipophilic domain; -NO

decreases overall aqueous hydrogen-bonding capacity.
Aqueous Solubility Practically Insoluble (< 1 µg/mL)Direct dilution from organic stocks will fail. Requires encapsulation or micellization.
Preferred Solvents DMSO, DMF, THFExcellent for high-concentration stock solutions, but prone to solvent-shift nucleation upon dilution[2].
Troubleshooting FAQs

Q1: I prepared a 10 mM stock in 100% DMSO. When I dilute this 1:1000 into my aqueous assay buffer (PBS, pH 7.4), the solution turns cloudy and my assay yields false negatives. What is happening? A1: You are experiencing solvent-shift nucleation . When the DMSO stock is introduced into the aqueous buffer, the DMSO rapidly diffuses into the bulk water. Because the phenothiazine derivative has virtually zero aqueous solubility, the sudden removal of the solvating DMSO leaves the compound in a state of extreme supersaturation. This thermodynamically unstable state forces the hydrophobic tricyclic scaffolds to rapidly self-associate, forming insoluble aggregates. To fix this, you must lower the thermodynamic barrier by providing a hydrophobic sink (e.g., cyclodextrins or micelles) before or during dilution[3].

Q2: I want to use cyclodextrins to improve solubility. Which type should I choose, and why? A2: For phenothiazine derivatives, β-cyclodextrins (β-CD) are the gold standard. The internal cavity diameter of β-CD (~6.0–6.5 Å) perfectly accommodates the tricyclic phenothiazine ring system[1]. However, native β-CD has limited aqueous solubility itself. I strongly recommend using Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydroxypropyl substitutions disrupt the intermolecular hydrogen-bonding network of the cyclodextrin crystal lattice, drastically increasing the aqueous solubility of the resulting host-guest complex[4].

Q3: Can I just use a co-solvent mixture like Ethanol/Propylene Glycol instead of DMSO? A3: While phenothiazines show improved solubility in binary mixtures of ethanol and propylene glycol compared to pure water[2], these co-solvents only work effectively at high volume fractions (e.g., >20% v/v). For cell-based assays or in vivo dosing, you are typically restricted to <1% total organic solvent to prevent solvent-induced toxicity. Therefore, co-solvency alone is insufficient for biological applications of this specific highly lipophilic derivative[3].

Q4: My compound still precipitates even when using Tween-80. How can I optimize micellar solubilization? A4: If precipitation occurs despite the presence of a surfactant, the drug-to-surfactant ratio is likely suboptimal, or the order of addition is wrong. Phenothiazines form stable mixed micelles with non-ionic surfactants, but the surfactant must be present at a concentration well above its Critical Micelle Concentration (CMC)[4]. Crucially, you must pre-mix the compound stock with the surfactant before adding the aqueous phase. Adding the compound to a pre-formed aqueous micelle solution often fails because the compound aggregates faster than it can partition into the micelle cores.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Do not skip the verification steps, as they confirm whether true solubilization (vs. micro-suspension) has been achieved.

Protocol A: Preparation of HP-β-CD Inclusion Complex (Co-Solvent Evaporation)

Causality Focus: This method ensures molecular-level mixing of the host and guest before the complex is locked into a solid state, maximizing the complexation efficiency for highly crystalline hydrophobic compounds.

  • Molar Ratio Calculation: Weigh this compound and HP-β-CD to achieve a 1:2 molar ratio. The 1:2 ratio ensures that both the hydrophobic tricyclic core and the lipophilic -CF

    
     group are adequately shielded by the cyclodextrin cavities.
    
  • Co-Dissolution: Dissolve the phenothiazine derivative in a minimal volume of volatile organic solvent (e.g., Acetone). Separately, dissolve the HP-β-CD in a minimal volume of ultra-pure water.

  • Kinetic Mixing: Slowly add the organic compound solution dropwise to the aqueous HP-β-CD solution under continuous, vigorous magnetic stirring (800 rpm) at room temperature. Why dropwise? To prevent localized supersaturation and premature precipitation of the drug before it can enter the CD cavity.

  • Thermodynamic Equilibration: Cover the beaker lightly to allow slow evaporation and stir for 24 hours. This extended time allows the host-guest thermodynamic equilibrium to be reached[4].

  • Solvent Removal: Remove the residual organic solvent via rotary evaporation under reduced pressure at 40°C.

  • Lyophilization: Freeze the remaining clear aqueous solution at -80°C, then lyophilize (freeze-dry) for 48 hours to obtain a fluffy, amorphous inclusion complex powder.

  • Self-Validation Step: Dissolve 1 mg of the resulting powder in 1 mL of PBS. Measure the absorbance at 600 nm. An OD

    
     of < 0.05 confirms the absence of light-scattering particulates, validating successful inclusion.
    
Protocol B: Micellar Solubilization for High-Throughput In Vitro Assays

Causality Focus: This "surfactant cushion" method prevents solvent-shift nucleation by ensuring the compound is coated in amphiphilic molecules the exact moment it contacts water.

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.

  • Surfactant Pre-mixing: In a separate microcentrifuge tube, mix 10 µL of the 10 mM DMSO stock with 10 µL of a non-ionic surfactant (e.g., Tween-80 or Kolliphor EL). Vortex vigorously for 30 seconds. Crucial Step: Do not add water yet. The compound must interact with the hydrophobic tails of the surfactant in the absence of bulk water[4].

  • Aqueous Dilution: Slowly add 980 µL of pre-warmed (37°C) aqueous assay buffer (e.g., PBS) to the DMSO/Surfactant mixture while vortexing continuously.

  • Self-Validation Step: Analyze the resulting 100 µM solution (containing 1% DMSO and 1% Surfactant) using Dynamic Light Scattering (DLS). A monodisperse peak between 10–15 nm confirms the formation of stable, drug-loaded mixed micelles. Peaks >1000 nm indicate failed solubilization and aggregation.

Mechanistic Workflow Diagram

The following decision tree illustrates the logical pathways for formulating this compound, highlighting why standard protocols fail and where advanced interventions succeed.

G Start 7-Nitro-2-(trifluoromethyl) -10H-phenothiazine (Solid) DMSO Dissolve in 100% DMSO (Stock Solution) Start->DMSO CD HP-β-CD Complexation (Co-solvent evaporation) Start->CD 1:1 or 1:2 Molar Ratio Direct Direct Aqueous Dilution (<1% DMSO) DMSO->Direct Standard Protocol Micelle Surfactant Addition (e.g., Tween-80 / Pluronic) DMSO->Micelle Add 0.1-1% Surfactant Precipitation Rapid Precipitation (Assay Failure) Direct->Precipitation SuccessCD Stable Aqueous Solution (Bioavailable) CD->SuccessCD SuccessMicelle Stable Mixed Micelles (Bioavailable) Micelle->SuccessMicelle

Figure 1: Solubility enhancement decision tree for hydrophobic phenothiazine derivatives.

References
  • Effect of cyclodextrin complexation on aqueous solubility and photostability of phenothiazine. Pharmazie (PubMed). Available at:[Link]

  • Cyclodextrins, Surfactants and Their Inclusion Complexes. MDPI. Available at:[Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. Available at:[Link]

  • Solubility of Phenothiazine in Water, Ethanol, and Propylene Glycol at (298.2 to 338.2) K and Their Binary and Ternary Mixtures at 298.2 K. ResearchGate. Available at: [Link]

Sources

preventing oxidation of the phenothiazine sulfur during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Sulfur Oxidation During Synthesis

Status: Operational | Lead Scientist: Senior Application Specialist

Critical Analysis: The Mechanism of Failure

Why is my phenothiazine oxidizing? The sulfur atom in the phenothiazine (PTZ) core is electron-rich, making it highly susceptible to oxidation. Unlike simple thioethers, PTZ oxidation proceeds through a stable radical cation intermediate (


), which is the primary culprit for the "mystery" color changes (pink/red) observed during synthesis.
The Oxidation Cascade

Understanding this pathway is the only way to prevent it. The oxidation does not happen in a single step; it is a cascade triggered by Single Electron Transfer (SET).

PTZ_Oxidation PTZ Phenothiazine (Sulfide -S-) Colorless/Pale Yellow Radical Radical Cation (PTZ+•) Deep Red/Pink PTZ->Radical SET (O2, Light, Metal Cat.) Sulfoxide Sulfoxide (S=O) Colorless/Solid Radical->Sulfoxide + H2O / Hydrolysis Sulfoxide->PTZ Remediation (Zn/AcOH) Sulfone Sulfone (O=S=O) Inert/Dead End Sulfoxide->Sulfone Strong Oxidants (mCPBA, H2O2)

Figure 1: The phenothiazine oxidation cascade. Note that the Radical Cation is the "warning shot"—if you see red/pink, you are in the danger zone before irreversible sulfoxide formation.

Troubleshooting Protocols: Prevention Strategies

This section details specific workflows to prevent oxidation during high-risk synthetic steps.

Scenario A: N-Alkylation or Buchwald-Hartwig Coupling

Risk Factor: High. These reactions often use ether solvents (THF, Dioxane) and metal catalysts. Ethers form peroxides on storage, which act as silent oxidants. Palladium cycles can facilitate SET oxidation of the sulfur.

Protocol 1: The "Zero-Peroxide" Solvent System

Do not trust bottle labels. Even "inhibited" THF can contain enough peroxides to oxidize phenothiazine.

StepActionTechnical Rationale
1 Test Solvents Use Quantofix® Peroxide test strips. If >5 ppm, do not use .
2 Purification Pass solvent through a column of Basic Alumina (Activity I) immediately before use.
3 Storage Store under Argon over 3Å molecular sieves.
4 Additives If the reaction allows, add 1-2 mol% BHT (Butylated hydroxytoluene) as a radical scavenger.

Expert Insight: Distillation from sodium/benzophenone is the gold standard, but basic alumina filtration is safer and sufficient for removing peroxides that trigger PTZ oxidation [1].

Protocol 2: The "Double-Manifold" Inerting

Standard nitrogen balloon techniques are insufficient for sensitive PTZ derivatives. You must use a Schlenk line (Double Manifold).

  • Evacuation: Cycle the reaction flask 3x (Vacuum <0.1 mbar for 5 mins

    
     Argon refill).
    
  • Sparging: If reagents are liquids, sparge with Argon for 15 minutes before adding the catalyst. Dissolved oxygen is the primary source of the radical cation formation.

  • Positive Pressure: Maintain a slight positive pressure of Argon throughout the reflux.

Remediation: "I have Sulfoxide. Now what?"

If your product has oxidized (confirmed by M+16 mass peak or downfield shift in NMR), you can reduce it back to the sulfide.

The Zinc/Acetic Acid Rescue

This is the most reliable method for reducing phenothiazine sulfoxides back to the parent phenothiazine without affecting N-alkyl groups.

Reagents:

  • Zinc Dust (Activated)

  • Glacial Acetic Acid (AcOH)

  • Ethanol (EtOH)

Procedure:

  • Dissolve the crude oxidized mixture in EtOH (approx. 0.1 M concentration).[1]

  • Add Zinc dust (10 equivalents) and AcOH (5 equivalents).

  • Heat to 60°C and monitor by TLC. The sulfoxide is more polar (lower

    
    ) than the sulfide.
    
  • Endpoint: Reaction usually completes in 1-3 hours.

  • Workup: Filter off excess Zinc. Neutralize filtrate with saturated

    
    . Extract with DCM.
    

Why this works: Zinc in acetic acid provides a single-electron reduction pathway that is selective for the


 bond in the presence of the electron-rich nitrogen [2].

Diagnostic FAQs

Direct answers to observations in your flask.

Q: My reaction mixture turned deep red/pink upon adding the base. Is it ruined? A: Not yet. The red color indicates the formation of the Radical Cation (


). This is a reversible state.
  • Immediate Action: Check your inert atmosphere. If you exclude Oxygen immediately, it may revert to the neutral form upon workup. If you expose it to water/air while red, it will hydrolyze to the sulfoxide (colorless) [3].

Q: Can I use silica gel chromatography to purify my phenothiazine? A: Proceed with caution. Acidic silica can stabilize the radical cation or promote oxidation.

  • Solution: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes. This neutralizes acidic sites and prevents "on-column" oxidation.

Q: How do I distinguish Sulfoxide from Sulfide by NMR? A: Look at the aromatic protons at positions 1 and 9 (closest to the Sulfur).

  • Sulfide (Target): Typically

    
     6.8 - 7.2 ppm.
    
  • Sulfoxide (Impurity): Significant downfield shift to

    
     7.6 - 8.0 ppm due to the electron-withdrawing nature of the 
    
    
    
    bond.

References

  • Safe Handling of Peroxides. University of British Columbia Risk Management. (2015).[2][3] Describes the use of basic alumina for peroxide removal in ethers. Link

  • Reduction of Phenothiazine Sulfoxides. Canadian Journal of Chemistry. (1993).[4] Discusses oxidation states and reduction potentials of phenothiazine derivatives. Link

  • Radical Cation Formation in Phenothiazines. RSC Advances / Journal of Materials Chemistry. (2015).[2][3] Details the color changes (red/pink) associated with the radical cation state. Link

Sources

removing unreacted starting materials from nitro-phenothiazine mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of nitro-phenothiazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for common challenges encountered during the removal of unreacted starting materials and other impurities from nitro-phenothiazine reaction mixtures.

Introduction

The synthesis of nitro-phenothiazine derivatives is a critical step in the development of various pharmacologically active compounds. However, the crude reaction mixture often contains a variety of impurities, including unreacted starting materials like diphenylamine and sulfur, as well as side-products from the nitration process. Effective purification is paramount to obtaining a high-purity final product for downstream applications. This guide provides a comprehensive resource for troubleshooting common purification issues and offers detailed protocols for achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I need to remove?

The primary unreacted starting materials in a typical nitro-phenothiazine synthesis are diphenylamine and elemental sulfur.[1][2][3] Additionally, if the nitration is incomplete, you may have residual phenothiazine.

Q2: What are the key differences in properties between my nitro-phenothiazine product and the starting materials that I can exploit for separation?

The introduction of one or more nitro groups significantly alters the polarity of the phenothiazine core. Nitro-phenothiazines are generally more polar than the starting diphenylamine. This difference in polarity is the primary principle upon which chromatographic separations are based.[4] Furthermore, solubility characteristics will differ, which is the basis for purification by recrystallization.[5][6]

Q3: How do I choose the right purification method?

The choice between column chromatography and recrystallization depends on the scale of your reaction and the nature of the impurities.

  • Column chromatography is highly effective for separating compounds with different polarities and is suitable for both small and large-scale purifications.[4][7]

  • Recrystallization is an excellent technique for removing small amounts of impurities from a solid product and is often used as a final purification step.[8][9]

The following decision tree can guide your choice:

Purification Strategy Start Crude Nitro-phenothiazine Mixture Decision1 Is the major impurity the starting diphenylamine? Start->Decision1 Chromatography Column Chromatography Decision1->Chromatography Yes Decision2 Are there multiple impurities or is the product an oil? Decision1->Decision2 No Recrystallization Recrystallization Chromatography->Recrystallization For final polishing Final_Product Pure Nitro-phenothiazine Chromatography->Final_Product Recrystallization->Final_Product Decision2->Chromatography Yes Decision2->Recrystallization No (Mainly solid product with minor impurities)

Figure 1: Decision tree for selecting a purification strategy.

Q4: How can I monitor the progress of my purification?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the separation of your nitro-phenothiazine product from starting materials and impurities.[10][11] It allows for rapid assessment of the purity of fractions from column chromatography or the effectiveness of a recrystallization step.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification process and provides actionable solutions.

Troubleshooting Recrystallization
Problem Potential Cause Solution
Product "oils out" instead of crystallizing. The melting point of your compound may be lower than the boiling point of the solvent.[12] High impurity concentration can also lead to oiling out.Reheat the solution to dissolve the oil, add a small amount of additional "good" solvent to lower the saturation point, and allow it to cool more slowly. Consider switching to a lower-boiling point solvent or using a mixed-solvent system.[12]
No crystals form upon cooling. The solution may not be sufficiently saturated, or nucleation has not initiated.Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of the pure compound. If these methods fail, you may need to reduce the volume of the solvent by gentle heating and then allow it to cool again.[12]
Poor recovery of the product. Too much solvent was used, or the product is significantly soluble in the cold solvent. The product may have been lost during a hot gravity filtration step.Use the minimum amount of hot solvent necessary to dissolve the product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[8] When performing a hot gravity filtration, ensure the funnel and receiving flask are pre-heated to prevent premature crystallization.
Crystals are colored when they should be colorless. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of your product.[8]
Troubleshooting Column Chromatography
Problem Potential Cause Solution
Poor separation of product and starting material. The solvent system (eluent) is not optimized. The column may be overloaded.Perform a TLC analysis with various solvent systems to find an eluent that gives good separation between your product and the impurity (ideally, a ΔRf of >0.2).[4] Ensure you are not loading too much crude material onto the column; a general rule is to use 20-50 times the weight of adsorbent to the sample weight.[4]
Cracks or channels forming in the column. The column was not packed properly, or the solvent level was allowed to drop below the top of the adsorbent.Ensure the adsorbent is packed uniformly as a slurry and never let the column run dry.[13][14]
Streaking of spots on TLC or tailing of peaks from the column. The compound may be too polar for the silica gel, or it might be acidic or basic. The sample may have been loaded in a solvent that is too strong.For acidic compounds, adding a small amount of acetic acid to the eluent can improve peak shape. For basic compounds like amines, adding a small amount of triethylamine (1-3%) can help.[15] Dissolve and load your sample in the weakest possible solvent.[15]
Product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent (gradient elution). For example, start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate.[15]

Experimental Protocols

Protocol 1: General Work-up for Nitration of Phenothiazine

This protocol describes the initial steps to isolate the crude nitro-phenothiazine product from the reaction mixture.

  • Quenching: After the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a large volume of crushed ice and water (approximately 5-10 times the volume of the reaction mixture) with stirring.[16] This will quench the reaction and often causes the crude product to precipitate.

  • Isolation of Crude Solid: If a solid precipitates, collect it by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid on the filter paper with copious amounts of cold water until the filtrate is neutral to pH paper. This removes most of the residual acid.[16]

  • Neutralization Wash: If the product is extracted with an organic solvent, wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid. Be sure to vent the separatory funnel frequently as CO2 gas will be produced.[16]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude nitro-phenothiazine.

Protocol 2: Purification by Recrystallization (Single Solvent)

This protocol is suitable for purifying a solid crude product with a small amount of impurities.

  • Solvent Selection: Choose a solvent in which your nitro-phenothiazine is highly soluble at high temperatures but poorly soluble at room temperature. For dinitrophenothiazine derivatives, toluene or a toluene-acetone mixture has been shown to be effective.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently on a hot plate with stirring. Continue adding small portions of the solvent until the solid just dissolves.[17]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[8]

  • Collection: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.[9]

  • Drying: Allow the crystals to air dry completely.

Protocol 3: Purification by Column Chromatography

This protocol is ideal for separating the nitro-phenothiazine product from less polar starting materials like diphenylamine.

  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point for nitroaromatic compounds is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).[13][18] Aim for an Rf value of ~0.3 for your product.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a level surface. Never let the solvent level drop below the top of the silica.[13][14]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a less polar solvent) and carefully load it onto the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation

Table 1: Common Solvents for Recrystallization and their Properties

SolventBoiling Point (°C)PolarityNotes
Toluene111Non-polarGood for recrystallizing dinitrophenothiazine derivatives.[6]
Acetone56Polar aproticOften used in a mixed solvent system with less polar solvents.[6]
Ethanol (95%)78Polar proticA good general-purpose solvent for many organic compounds.[17]
Ethyl Acetate77Moderately polarCommonly used as an eluent in column chromatography and can be used for recrystallization.[17]
Hexane69Non-polarOften used as the non-polar component in a mixed solvent system or as an eluent.

Table 2: Typical TLC Solvent Systems for Phenothiazine Derivatives

Solvent System (v/v)ApplicationReference
Methanol : n-Butanol (60:40) with 0.1 M NaBrSeparation of various phenothiazine drugs.[10][19]
n-Hexane : Ethyl Acetate (8.5:1.5)Purity determination of dinitrophenothiazine derivatives.[6]
Acetone : Benzene (8:2)Purity determination of dinitrophenothiazine derivatives.[6]

Safety Information

Handling Nitro-Aromatic Compounds:

  • Toxicity: Nitroaromatic compounds are often toxic and can be mutagenic.[20] Always handle them in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[21][22][23]

  • Storage: Store nitro-phenothiazine derivatives in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing and reducing agents.[21]

  • Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste disposal procedures. Do not pour organic solvents or nitro compounds down the drain.[16]

Handling Solvents:

  • Many organic solvents are flammable and/or toxic. Always handle them in a fume hood and away from ignition sources.[24]

  • Refer to the Safety Data Sheet (SDS) for each specific solvent for detailed handling and safety information.[21][22][23][24]

References

  • QUALITATIVE AND SEMIQUANTITATIVE TLC ANALYSIS OF CERTAIN PHENOTHIAZINES IN HUMAN PLASMA. (2009). Farmacia Journal, 57(5). Retrieved from [Link]

  • Qualitative and semiquantitative TLC analysis of certain phenothiazines in human plasma. (2025, August 6). Farmacia. Retrieved from [Link]

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. (2022, November 4). MDPI. Retrieved from [Link]

  • Methods of synthesis and/or purification of diaminophenothiazinium compounds. (2012, May 30). European Patent Office. Retrieved from [Link]

  • EP0510668A2 - Phenothiazine derivatives, their production and use. (n.d.). Google Patents.
  • Recrystallization - Single Solvent. (n.d.). University of Calgary. Retrieved from [Link]

  • Dissolution Thermodynamics and Preferential Solvation of Phenothiazine in Some Aqueous Cosolvent Systems. (2024, June 20). MDPI. Retrieved from [Link]

  • US2360295A - Preparation of phenothiazine. (n.d.). Google Patents.
  • Tips for Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • US2580742A - Purification of dinitro compounds. (n.d.). Google Patents.
  • Separation of Compounds Using Column Chromatography. (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab. Retrieved from [Link]

  • Column chromatography. (n.d.). University of Victoria. Retrieved from [Link]

  • Synthesis and Antihistaminic Potential of Some Novel Substituted Dinitrophenothiazine Derivatives. (2022, June 29). Brieflands Repository. Retrieved from [Link]

  • Mastering TLC Chromatography: A Comprehensive Guide. (2024, November 20). Chrom Tech. Retrieved from [Link]

  • Column chromatography.pdf. (n.d.). National Institute of Open Schooling. Retrieved from [Link]

  • Which is the best organic solvent for nitrophenol solubility and extraction? (2024, February 20). ResearchGate. Retrieved from [Link]

  • TLC Fundamentals – Stationary & mobile phase choice (part 4). (2020, February 15). Interchim – Blog. Retrieved from [Link]

  • Preparation of phenothiazine. (2017, June 7). PrepChem.com. Retrieved from [Link]

  • Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. Retrieved from [Link]

  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved from [Link]

  • Chromatographic characterization of phenothiazine drugs by a reversed-phase thin-layer technique. (1976, December 22). PubMed. Retrieved from [Link]

  • US3381007A - Purification of phenothiazine. (n.d.). Google Patents.
  • Synthesis of Phenothiazine from Diphenylamine.pptx. (n.d.). Slideshare. Retrieved from [Link]

  • Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. (2025, October 10). MDPI. Retrieved from [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023, November 19). Physical Chemistry Research. Retrieved from [Link]

  • synthesis of phenothiazine derivatives for antioxidant studies. (n.d.). DTIC. Retrieved from [Link]

  • Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Column Chromatography and its Methods in Separation for Constituents. (2022, June 2). Research and Reviews: Journal of Pharmacognosy and Phytochemistry. Retrieved from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Denvershen.com. Retrieved from [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020, September 7). YouTube. Retrieved from [Link]

  • Safety Data Sheet Phenothiazine. (2025, September 23). Redox. Retrieved from [Link]

  • Solubility of Organic and Inorganic Chemicals in Selected Solvents. (n.d.). National Technical Information Service. Retrieved from [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). University of Northern Iowa. Retrieved from [Link]

Sources

optimizing reaction temperature for phenothiazine ring closure

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for Phenothiazine Ring Closure Status: Operational Support Tier: Level 3 (Senior Application Scientist)

The Diagnostic Matrix: Triage Your Reaction

Before adjusting your heating mantle, identify your current failure mode. Temperature is rarely just a number; it is a kinetic switch that dictates whether you form the phenothiazine core or an intractable polymer.

Symptom Probable Thermal Cause Secondary Factors Immediate Action
"Black Tar" / Intractable Solid Overshoot (>180°C) or localized hotspots during melt.Oxygen leak (Auto-oxidation); Exothermic runaway.Check inert gas line. Switch from sand bath to oil/silicone bath for even heat.
Starting Material (SM) Recovery Undershoot (<140°C for Bernthsen) ; Catalyst activation failure (<80°C for Pd).Catalyst poisoning; Stirring failure in melt.Increase temp in 10°C increments. For Pd-cat, check ligand stability at T_max.
Regioisomer Mixture Thermodynamic Control (Temp too high).Smiles Rearrangement triggering.[1][2][3]Lower temp to favor Kinetic product. Switch solvent to alter polarity.
Loss of Sulfur (H₂S evolution) Prolonged Heating at reflux.Open system; Acidic impurities.Seal vessel (if pressure safe); Add base trap; Reduce reaction time.

Protocol Deep Dive: The Temperature-Mechanism Link

We support two primary synthetic routes. Choose the protocol that matches your precursor strategy.

Method A: Modified Bernthsen Thionation (The "Melt" Method)

Best for: Bulk synthesis of simple phenothiazines. Critical Mechanism: Radical attack of sulfur on the diphenylamine ortho-positions.

The Thermal Ramp Protocol: Do not blast the reaction to 180°C immediately. This causes rapid H₂S evolution and foaming, leading to material loss and tar.

  • Phase 1 (The Melt - 100°C): Combine Diphenylamine, Sulfur (

    
    ), and Iodine (
    
    
    
    , 1-2 mol%) catalyst. Heat until molten.
  • Phase 2 (The Induction - 140°C): Hold for 20 mins. The mixture will darken.[4] Why? This initiates the formation of the diphenylamine polysulfide intermediate.

  • Phase 3 (The Closure - 160-165°C): Ramp slowly. Hold until H₂S evolution ceases (bubble trap stops).

    • Warning: Exceeding 190°C promotes polymerization of the sulfur source, creating "insoluble glass."

Method B: Pd-Catalyzed C-S/C-N Coupling (Buchwald-Hartwig Type)

Best for: Drug candidates with sensitive functional groups. Critical Mechanism: Oxidative addition of Pd(0) followed by Reductive Elimination.

The "Sweet Spot" Optimization: Unlike the Bernthsen melt, this relies on solvent reflux.

  • Target Temp: 100°C ± 5°C.

  • Solvent Choice: 1,4-Dioxane (bp 101°C) or Toluene (bp 110°C).

  • Why 100°C?

    • Below 80°C: The Pd(II)

      
       Pd(0) activation cycle is sluggish; oxidative addition to aryl bromides is rate-limiting.
      
    • Above 120°C: Phosphine ligands (e.g., Xantphos, BINAP) degrade; dehalogenation of starting material competes with ring closure.

Visualizing the Control Logic

Diagram 1: The Thermal Divergence Pathway

This diagram illustrates how temperature dictates the fate of the intermediate.

ReactionPath Precursor Diphenylamine + Sulfur Inter Polysulfide Intermediate Precursor->Inter  140°C (Melt)   Product Phenothiazine Core (Thermodynamic Sink) Inter->Product  160°C (Controlled)   Tar Polymeric Tars (Irreversible) Inter->Tar  >190°C (Overheat)   Isomer Regioisomers (Smiles Rearrangement) Inter->Isomer  Prolonged Reflux  

Caption: Thermal divergence in Bernthsen synthesis. Control at the Intermediate stage is critical to avoid tar formation.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow when your yield is low.

Troubleshooting Start Low Yield / Failure CheckState Physical State? Start->CheckState BlackTar Black/Glassy Solid CheckState->BlackTar  Decomposition   Unreacted Recovered SM CheckState->Unreacted  Kinetic Trap   CheckOx Check Atmosphere (Is system open?) BlackTar->CheckOx CheckCat Check Catalyst (Color change?) Unreacted->CheckCat SolnTar Reduce Temp by 20°C Add Radical Inhibitor CheckOx->SolnTar  System Inert   SolnO2 Switch to Schlenk Line Degas Solvents CheckOx->SolnO2  System Leaking   SolnCat Increase Temp 10°C Refresh Iodine/Pd CheckCat->SolnCat  No Reaction  

Caption: Decision matrix for diagnosing temperature-related failures in phenothiazine synthesis.

Troubleshooting Q&A (FAQs)

Q1: I am using the Bernthsen method (Sulfur/Iodine). The reaction turns into a solid black glass that I can't get out of the flask. What happened? A: You have created "sulfur concrete." This occurs when the reaction temperature exceeds 190°C, causing the sulfur to polymerize and cross-link with the organic tars.

  • The Fix: Do not mechanically chip it out (you will break the flask). Reflux the flask with o-dichlorobenzene or DMSO at 150°C. The high boiling point solvent will slowly dissolve the organic matrix. Next time, stop the reaction immediately when H₂S evolution slows, and pour the melt into ethanol while it is still hot (approx. 120°C).

Q2: In my Pd-catalyzed synthesis, I see product formation by TLC, but the reaction stops at 50% conversion. Adding more catalyst doesn't help. A: This is likely "Catalyst Death" due to thermal instability, not lack of turnover. If you are running at >110°C (e.g., refluxing toluene/DMF mix), your phosphine ligands may be dissociating or oxidizing.

  • The Fix: Lower the temperature to 95-100°C and extend the reaction time. Alternatively, switch to a more thermally robust ligand like Xantphos or BrettPhos , which can withstand higher temperatures better than BINAP or DPPF.

Q3: Can I use Microwave irradiation to speed this up? A: Yes, but be careful with solvent choice. Toluene is non-polar and does not absorb microwaves well, leading to superheating of the vessel walls (hotspots) while the bulk stays cool.

  • The Fix: Use a "doping" agent. Add a small amount of ionic liquid or use a polar solvent like 1,2-dichlorobenzene or DMF (if compatible).[5] Set the microwave to "Dynamic" mode to prevent temperature overshoots that lead to tar.

References

  • Bernthsen, A. (1883).[6] "Ueber das Thiodiphenylamin (Phenothiazin)". Berichte der deutschen chemischen Gesellschaft.

  • Dahl, T., et al. (2008).[7] "Palladium-Catalyzed Three-Component Approach to Promazine". Angewandte Chemie International Edition.

  • Ma, D., et al. (2005). "CuI-catalyzed coupling reaction of aryl halides with thiols". Tetrahedron.
  • Jørgensen, M., et al. (2005). "Palladium-Catalyzed Formation of C-N and C-S Bonds". Journal of the American Chemical Society.

  • Chemtips. (2014). "Getting through the 'black tar phase'". (Practical troubleshooting for polymerization issues).

Sources

troubleshooting low purity in 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Response from the "Advanced Heterocyclic Chemistry Solutions Center." It assumes the user is a professional chemist encountering specific purity bottlenecks.

Executive Summary & Diagnosis

Low purity in the synthesis of 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine (Target 1 ) is almost invariably caused by the competing reactivity of the sulfur bridge during electrophilic aromatic substitution.

If you are performing direct nitration of 2-(trifluoromethyl)-10H-phenothiazine, your crude material likely contains:

  • The "Red" Impurity: Phenothiazine-5-oxide (Sulfoxide) – The most common yield killer.

  • The "Twin" Impurity: 3-Nitro-2-(trifluoromethyl) isomer – Regioselectivity failure.

  • The "Tar": Polymerized/over-oxidized quinone-imine species.

This guide provides a root-cause analysis and a recovery protocol.

Part 1: The Chemistry of Failure (Root Cause Analysis)

To solve the purity issue, you must understand the competing pathways. The phenothiazine ring is electron-rich, but the sulfur atom is a "soft" nucleophile that oxidizes faster than the ring nitrates under standard conditions (


).
Reaction Pathway Diagram

The following diagram illustrates the kinetic competition between the desired nitration and the parasitic oxidation.

ReactionPathways Start 2-(CF3)-Phenothiazine (Starting Material) Target 7-Nitro-2-(CF3)-Phenothiazine (Target Product) [Major] Start->Target Nitration (HNO3) Para-direction (Ring B) Sulfoxide Sulfoxide Impurity (S-Oxide) [Common] Start->Sulfoxide Oxidation (Fast w/ HNO3) Isomer 3-Nitro Isomer (Ortho to CF3) [Minor] Start->Isomer Nitration (Steric Hindrance) Target->Sulfoxide Post-Nitration Oxidation Sulfone Sulfone (S,S-Dioxide) [Trace] Sulfoxide->Sulfone Over-oxidation

Figure 1: Kinetic competition between nitration (Green) and sulfur oxidation (Red). Note that the sulfoxide can form before or after nitration.

Part 2: Troubleshooting Guides (Q&A Format)

Issue 1: "My product is bright red/orange and yield is low."

Diagnosis: You have significant Sulfoxide (S-oxide) contamination. Nitric acid is a potent oxidant. The sulfur atom in phenothiazine is easily oxidized to the sulfoxide (S=O), which is often highly colored (red/orange) and more polar than the sulfide.

The Fix: Reductive Workup Do not attempt to separate the sulfoxide by column chromatography immediately; it is inefficient. Instead, reduce it back to the sulfide in situ during workup.

Protocol:

  • Quench: Pour your nitration mixture onto ice/water as standard.

  • Scavenge: Add Sodium Metabisulfite (

    
    )  or Sodium Sulfite  to the aqueous quench. This destroys excess nitric acid and prevents further oxidation.
    
  • Reduction (If Sulfoxide is confirmed):

    • Dissolve the crude solid in warm Ethanol or Acetic Acid.

    • Add Zinc dust (2.0 eq) and stir for 30 mins.

    • Mechanism:[1][2][3] Zn reduces the

      
       bond back to 
      
      
      
      without touching the Nitro (
      
      
      ) group under mild conditions (avoid strong acid + high heat, or you will reduce the nitro to amine).
    • Filter off Zn, concentrate, and recrystallize.

Issue 2: "I have a persistent impurity at RRT ~0.95 in HPLC."

Diagnosis: This is likely the 3-Nitro regioisomer . The


 group is at position 2.[4] The nitrogen (N-10) directs para to itself.
  • Ring A (with

    
    ): Para to N is position 3. (Sterically hindered by 
    
    
    
    , but electronically active).
  • Ring B (Unsubstituted): Para to N is position 7. (Sterically open).

While position 7 is favored, position 3 is the "leakage" pathway.

The Fix: Solvent-Selective Recrystallization Isomers often have distinct solubility profiles.

  • Solvent A (Ethanol/Acetone): Dissolve crude at reflux.

  • Solvent B (Water): Add dropwise until turbidity persists.

  • Cooling: Cool slowly to room temperature, then

    
    . The 3-nitro isomer is often more soluble in the mother liquor due to the disruption of crystal packing by the ortho-
    
    
    
    clash.
Issue 3: "My NMR shows broadened peaks and shifted protons."

Diagnosis: Paramagnetic impurities or Sulfoxide presence. Sulfoxides cause a significant downfield shift and magnetic anisotropy differences compared to the sulfide.

Self-Validating System (NMR Check): Use this table to validate your species.

FeatureTarget (Sulfide)Impurity (Sulfoxide)Mechanism
S-C Protons Sharp doubletsBroadened/SplitS=O chirality makes adjacent protons diastereotopic.
Shift (

)
Standard aromatic+0.2 to +0.5 ppm downfieldElectron-withdrawing nature of S=O deshields ring protons.
Color Yellow/MustardRed/OrangeExtended conjugation/charge transfer.

Part 3: Optimized Experimental Workflow

Recommended method to minimize oxidation and maximize regioselectivity.

Method: Low-Temperature Nitration with Nitrite Scavenging.

  • Dissolution: Dissolve 2-(trifluoromethyl)-10H-phenothiazine (1.0 eq) in Glacial Acetic Acid (10V).

  • Protection (Optional but Recommended): If possible, use N-acetyl-2-(trifluoromethyl)phenothiazine. The acetyl group protects the amine and improves regioselectivity for the 7-position. (You must hydrolyze it later).

  • Cooling: Cool to

    
     .
    
  • Reagent: Use Fuming

    
     (1.05 eq)  in Acetic Acid. Do not use large excess.
    
  • Addition: Add dropwise over 1 hour. Exotherm control is critical to stop oxidation.

  • Quench: Pour into ice water containing 10% Sodium Sulfite .

  • Purification: Recrystallize from Ethanol/Water (9:1) .

Workflow Visualization

Workflow Step1 Dissolve SM in AcOH Cool to 0°C Step2 Add HNO3 (1.05 eq) Dropwise (Control Exotherm) Step1->Step2 Step3 Quench in Ice + Na2SO3 (Stops Oxidation) Step2->Step3 Check Check Color/TLC Step3->Check PathA Yellow Solid? (Good) Check->PathA Yes PathB Red/Orange? (Sulfoxide) Check->PathB No Final Recrystallize (EtOH/H2O) PathA->Final Remedy Zn/AcOH Reduction (Convert S=O to S) PathB->Remedy Remedy->Final

Figure 2: Decision tree for synthesis and purification, emphasizing the sulfoxide correction loop.

References

  • Synthesis of Phenothiazine Derivatives & Nitration

    • Source: US Patent 2,997,468A. "Preparation of Phenothiazines." Describes the nitration of 10-acetyl-2-(trifluoromethyl)-phenothiazine to achieve the 7-nitro derivative, emphasizing the use of protecting groups to control regiochemistry.
  • Smiles Rearrangement (Alternative Route)

    • Source: Gautam, N. et al. "Synthesis and evaluation of antimicrobial and anthelmintic activity of novel fluorinated 7-ethyl-10H-phenothiazines." Indian Academy of Sciences.
  • Sulfoxide Impurity Characterization

    • Source: Owens, et al. "Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine." NIH/PMC. Details the formation of sulfoxides and their specific NMR/UV characteristics, confirming the "red" impurity hypothesis.
  • NMR Shift Data (Sulfide vs Sulfoxide)

    • Source: "33S NMR: Recent Advances and Applications." MDPI.

Sources

Technical Support: Stability of Nitro Groups in Phenothiazine Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PTZ-NO2-STAB-001
Status: Resolved / Guide Published
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.

Executive Summary & Scope

The Core Conflict: Researchers often encounter a "chemoselectivity paradox" when working with nitro-substituted phenothiazines. The phenothiazine core is electron-rich and prone to oxidation (forming sulfoxides/sulfones), while the nitro group is an "electron sink" prone to reduction (forming amines).

Standard reduction protocols for phenothiazines (e.g., Zinc/Acetic Acid, Catalytic Hydrogenation) are destructive to nitro groups. If you use these to remove a sulfoxide impurity or close a ring, you will likely reduce your nitro group to an amine (


) or hydroxylamine (

), ruining the synthesis.

This guide covers:

  • Non-Destructive Deoxygenation: How to reduce phenothiazine-5-oxides back to phenothiazines without touching the nitro group.

  • Safe Synthesis: Using the Smiles Rearrangement to build the ring around the nitro group.

  • Troubleshooting Matrix: A "Do Not Use" list of reagents.

Critical Protocol: Selective Deoxygenation

Scenario: You have synthesized a nitrophenothiazine, but it has oxidized to the sulfoxide (S-oxide) during workup. You need to return to the sulfide (parent phenothiazine) without reducing the nitro group.

The "Gold Standard" Method: TFAA / Iodide System

Based on the Drabowicz/Oae Protocol.

This method relies on the activation of the sulfoxide oxygen by an electrophile (Trifluoroacetic Anhydride), followed by nucleophilic attack by iodide. The nitro group is inert to these conditions.

Reagents:
  • Substrate: Nitrophenothiazine-5-oxide (1.0 equiv)

  • Reagent A: Sodium Iodide (NaI) or Potassium Iodide (KI) (3.0 equiv)

  • Reagent B: Trifluoroacetic Anhydride (TFAA) (2.0 equiv)

  • Solvent: Dry Acetone or Acetonitrile (

    
     to RT)
    
Step-by-Step Protocol:
  • Dissolution: Dissolve the nitrophenothiazine-5-oxide (1 mmol) and NaI (3 mmol) in dry acetone (10 mL) under an inert atmosphere (

    
     or Ar).
    
  • Activation: Cool the solution to

    
     in an ice bath.
    
  • Addition: Dropwise add TFAA (2 mmol) over 5 minutes. The solution will likely darken due to the release of iodine (

    
    ).
    
  • Reaction: Stir at

    
     for 30 minutes, then allow to warm to room temperature. Monitor via TLC (The sulfoxide is much more polar than the sulfide).
    
  • Quench: Pour the mixture into a 10% aqueous solution of Sodium Thiosulfate (

    
    ). This reduces the liberated iodine (brown) to iodide (colorless) and quenches excess anhydride.
    
  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate.

  • Result: The organic layer contains the reduced nitrophenothiazine. The nitro group remains intact.

Why this works: The redox potential required to reduce the intermediate iodosulfonium salt is mild and specific to the S-O bond. It lacks the hydride transfer capability needed to reduce a nitro group.

Strategic Synthesis: The Smiles Rearrangement

Scenario: You need to build a phenothiazine with a nitro group.[1][2] Direct nitration of phenothiazine yields inseparable isomers. Solution: Build the ring using the nitro group's electronic properties via the Smiles Rearrangement.

Mechanism & Workflow

The nitro group at the ortho position of the diphenyl sulfide intermediate is not a liability; it is an asset . It provides the necessary electron-withdrawing inductive effect to activate the ring for the intramolecular nucleophilic aromatic substitution (


).

SmilesRearrangement Start 2-Amino-benzenethiol + o-Halo-nitrobenzene Inter1 Diphenyl Sulfide (Precursor) Start->Inter1 Condensation (NaOAc/EtOH) Formyl N-Formyl Derivative Inter1->Formyl Formic Acid Smiles Smiles Rearrangement (Base Catalyzed) Formyl->Smiles KOH/EtOH Reflux Product Nitrophenothiazine (Nitro Intact) Smiles->Product Ring Closure (- H2O) Note CRITICAL: The Nitro group activates the ring for rearrangement. Note->Smiles

Figure 1: The Smiles Rearrangement pathway allows for the construction of the phenothiazine core while preserving nitro substituents.

Troubleshooting Matrix: Reagent Compatibility

Use this table to check if your proposed reduction method will destroy your nitro group.

Reagent SystemEffect on Phenothiazine S-OxideEffect on Nitro Group (

)
Recommendation

/ Pd-C
Reduces to SulfideDestroys (Reduces to

)
DO NOT USE
Zn / Acetic Acid Reduces to SulfideDestroys (Reduces to

)
DO NOT USE

VariableDestroys (Reduces to Azo/Amine)DO NOT USE
Sodium Dithionite (

)
Reduces to SulfideRisk (pH dependent reduction)⚠️ Use with Caution
NaI / TFAA Excellent Reduction Safe (Inert)RECOMMENDED

/ Zn
Good ReductionRisk (Low valent Ti attacks Nitro)⚠️ Avoid
Lawesson's Reagent Good ReductionSafe Alternative

Decision Logic for Deoxygenation

Follow this logic flow to select the correct experimental condition.

DeoxygenationLogic Start START: Phenothiazine-S-Oxide (Contains Nitro Group) Q1 Is the Nitro group acid-sensitive? Start->Q1 Branch1 Yes (Acid Sensitive) Q1->Branch1 Branch2 No (Acid Stable) Q1->Branch2 Method1 Method: Lawesson's Reagent (THF, Reflux) Branch1->Method1 Avoid Acids Method2 Method: NaI / TFAA (Acetone, 0°C) Branch2->Method2 Best Selectivity Method3 Method: Zn / AcOH Branch2->Method3 Do NOT Use (Destroys Nitro) Result Target: Nitrophenothiazine (Sulfide) Method1->Result Method2->Result

Figure 2: Decision tree for selecting the appropriate deoxygenation method based on functional group sensitivity.

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Dithionite (


) to reduce the sulfoxide? I use it to reduce Methylene Blue. 
A:  It is risky. While dithionite is the standard reagent to reduce the oxidized phenothiazine ring (cation) to the leuco form, it has a reduction potential that can overlap with nitro reduction, especially in neutral/acidic media. If you must use it, keep the pH alkaline (

), but the NaI/TFAA method is significantly safer for chemoselectivity.

Q: I am trying to do a Buchwald-Hartwig coupling on a nitrophenothiazine. Will the catalyst reduce the nitro group? A: Generally, no. Palladium (0) catalysts used in Buchwald-Hartwig aminations (e.g.,


 with Xantphos) are compatible with nitro groups, provided you do not introduce a hydrogen source (like formate or 

gas). However, nitro groups can coordinate to Pd, potentially slowing the reaction. Increase catalyst loading slightly (to 2-5 mol%).

Q: My nitrophenothiazine is turning red/brown during storage. Is the nitro group decomposing? A: Likely not. Phenothiazines are photosensitive and prone to air oxidation at the Sulfur atom (forming the S-oxide) or the Nitrogen (forming the radical cation, which is deeply colored). The nitro group itself is stable to air/light. Store your compound under Argon in the dark to prevent the S-oxidation.

References

  • Drabowicz, J., & Oae, S. (1977).[3][4] "Mild and Selective Reduction of Sulfoxides in the Mixture with Other Sulfinyl Compounds with Trifluoroacetic Anhydride-Hydrogen Sulfide System." Chemistry Letters, 6(7), 767-770.

  • Ojha, K. G., et al. (2004). "A Convenient Synthesis of 2-Amino-5-methyl-3-nitrobenzenethiol and Its Conversion into Phenothiazines via a Smiles Rearrangement." Phosphorus, Sulfur, and Silicon and the Related Elements, 179(2).

  • Karimi, B., & Zareyee, D. (2003).[5] "Design of a Highly Chemoselective and Swift Reduction of Sulfoxides to Thioethers." Synthesis, 2003(03), 335-336.[5]

Sources

Technical Support Center: Phenothiazine Extraction & Emulsion Resolution

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a technical support center resource for resolving emulsion formation during phenothiazine extraction. It is designed for immediate application in the laboratory.

Topic: Resolving Emulsion Formation During Phenothiazine Extraction Workup Role: Senior Application Scientist Status: Operational

Diagnostic & Mechanistic Insight

Q: Why do phenothiazines form such stubborn emulsions?

A: The root cause is the amphiphilic structure of the phenothiazine scaffold. Phenothiazines (e.g., chlorpromazine, promethazine) possess a hydrophobic tricyclic "tail" and a hydrophilic alkyl-amine "head."[1] In the biphasic environment of a liquid-liquid extraction (LLE), these molecules migrate to the interface between the organic and aqueous layers, effectively acting as surfactants .

This effect is exacerbated by:

  • Protonation State: Near their pKa (typically 9.0–10.5), a mixture of ionized (water-soluble) and non-ionized (lipid-soluble) species exists, stabilizing the interface.

  • Sample Matrix: If extracting from biological fluids (plasma/urine), endogenous proteins and lipids co-extract and form a "rag layer" stabilized by the phenothiazine surfactant.

  • Oxidation: Phenothiazines are easily oxidized to sulfoxides or radical cations (often pink/red). These oxidation products have different polarity profiles and can further stabilize emulsions.

Q: Is my solvent choice contributing to the problem?

A: Likely, yes.

  • Dichloromethane (DCM): While an excellent solvent for phenothiazines, DCM has a high surface tension and density (1.33 g/mL) similar to some protein-rich aqueous phases, making phase separation sluggish. It is a known "emulsion offender."[2]

  • Diethyl Ether: Prone to forming emulsions due to rapid evaporation cooling the interface, condensing water.

  • Recommended Substitution: A mixture of Chloroform:Isopropanol (3:1) or Ethyl Acetate often yields cleaner phase breaks due to favorable interfacial tension and density differences.

Prevention Protocols (Before You Start)

The best way to handle an emulsion is to prevent it.

VariableRecommendationTechnical Rationale
pH Control Adjust aqueous phase to pH > 11 (using NaOH or KOH).Ensures phenothiazines are fully deprotonated (free base), driving them strictly into the organic layer and reducing interfacial surfactant activity.
Ionic Strength Pre-saturate the aqueous phase with NaCl (Brine) ."Salting out" increases the density and ionic strength of the aqueous phase, reducing the solubility of organics and sharpening the phase boundary.
Agitation Inversion (20-30 times) ; DO NOT shake vigorously.Vigorous shaking creates micron-sized droplets that are thermodynamically stable. Gentle inversion provides sufficient surface area for mass transfer without micro-droplet formation.
Temperature Keep samples cool (4°C) .Lower temperatures can decrease the solubility of lipids in the aqueous phase and reduce oxidative degradation.

Troubleshooting: The "Emulsion Breaker" Decision Tree

If an emulsion has already formed, follow this logic flow to resolve it.

Method A: The Salting Out (Osmotic Shock)
  • Add solid NaCl or saturated brine directly to the emulsion.

  • Swirl gently.

  • Mechanism: Increases the ionic strength of the water, forcing organic molecules out (salting out) and increasing the density difference between layers.

Method B: The Co-Solvent Shift
  • Add a small volume (1-2 mL) of Methanol or Isopropanol .

  • Stir the emulsion layer gently with a glass rod.

  • Mechanism: These alcohols reduce the surface tension of water and increase the solubility of the surfactant at the interface, destabilizing the rag layer.

Method C: Physical Disruption (Filtration)
  • Prepare a funnel with a small pad of Celite 545 or tightly packed glass wool.

  • Pour the entire emulsion through the filter.

  • Mechanism: The solid matrix physically ruptures the emulsion droplets (coalescence) and traps particulate stabilizers (proteins/precipitates).

Method D: Centrifugation (The Gold Standard)
  • Transfer the mixture to a centrifuge tube (glass or compatible plastic).

  • Spin at 2000–3000 x g for 5 minutes .

  • Mechanism: Applies G-force to overcome the interfacial tension, forcing coalescence. This usually results in a tight "pellet" of debris at the interface and clear liquid layers.

Visualized Workflows

Figure 1: Emulsion Resolution Decision Matrix

Caption: A logical flowchart for troubleshooting active emulsions in phenothiazine workups, prioritized by sample integrity.

EmulsionBreaker Start Emulsion Detected Wait Wait 15 Mins (Gravity Separation) Start->Wait CheckDensity Check Phase Density (Is Organic Top or Bottom?) Salt Add Saturated Brine (Increase Ionic Strength) CheckDensity->Salt First Chemical Step Wait->CheckDensity No Separation Success Phases Separated Wait->Success Separated Centrifuge Centrifugation (3000g, 5 min) CoSolvent Add 2% Methanol or IPA (Reduce Surface Tension) Centrifuge->CoSolvent If fails Centrifuge->Success Filter Filter through Celite/Glass Wool Filter->Success Salt->Centrifuge If fails Salt->Success CoSolvent->Filter Last Resort CoSolvent->Success

Figure 2: Optimized Low-Emulsion Extraction Protocol

Caption: Step-by-step workflow designed to minimize surfactant behavior during phenothiazine isolation.

ExtractionProtocol Sample Aqueous Sample (Plasma/Urine) Basify Basify to pH 11 (1M NaOH) Sample->Basify Deprotonate Ionic Add NaCl (Sat.) (Salting Out) Basify->Ionic Stabilize Solvent Add Solvent (EtOAc or CHCl3:IPA) Ionic->Solvent Mix Gentle Inversion (20x, No Shaking) Solvent->Mix Extract Sep Phase Separation (Wait or Centrifuge) Mix->Sep Collect Collect Organic Phase (Dry over Na2SO4) Sep->Collect

Optimized Experimental Protocol

Protocol Title: High-Recovery Phenothiazine Extraction (Anti-Emulsion Method)

Reagents:

  • 1.0 M NaOH

  • Saturated NaCl solution (Brine)[2]

  • Extraction Solvent: 95:5 Ethyl Acetate:Isopropanol OR n-Hexane:Isoamyl Alcohol (98:2)

  • Anhydrous Sodium Sulfate (

    
    )
    

Procedure:

  • Sample Prep: Transfer 1.0 mL of sample to a glass centrifuge tube.

  • pH Adjustment: Add 100

    
    L of 1.0 M NaOH. Vortex briefly. Verify pH > 10 using a dipstick. Rationale: Ensures phenothiazine is in free-base form (
    
    
    
    ).
  • Ionic Lock: Add 0.5 mL of saturated brine. Swirl to mix.

  • Extraction: Add 3.0 mL of Extraction Solvent.

  • Mixing: Cap the tube. Invert gently 30 times. Do not vortex or shake vigorously at this stage.

  • Separation: Centrifuge at 3000 rpm for 5 minutes.

    • Checkpoint: You should see a clear interface.[3] If a "rag layer" persists, use a glass pipette to agitate the interface gently, then re-centrifuge.

  • Collection: Pipette the upper organic layer into a clean vial containing anhydrous

    
    .
    
  • Evaporation: Evaporate solvent under a stream of nitrogen at 40°C.

References

  • Biotage. (2023). Tackling emulsions just got easier. Retrieved from [Link]

  • Pobudkowska, A., et al. (2016). Phenothiazines solution complexity - Determination of pKa and solubility-pH profiles exhibiting sub-micellar aggregation.[4] European Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Manage an Emulsion. Department of Chemistry. Retrieved from [Link]

  • Kumazawa, T., et al. (2011).[5] Quantitative determination of phenothiazine derivatives in human plasma using monolithic silica solid-phase extraction tips. Journal of Chromatography A. Retrieved from [Link]

  • ResearchGate. (2014). How to break an emulsion during liquid liquid extraction? Retrieved from [Link]

Sources

Validation & Comparative

FTIR characteristic peaks for nitro and trifluoromethyl groups in phenothiazines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of phenothiazine-based antipsychotics and dyes, distinguishing between electron-withdrawing substituents is critical for Structure-Activity Relationship (SAR) validation. While NMR is definitive, FTIR provides a rapid, cost-effective "fingerprint" for initial screening. This guide outlines the specific vibrational signatures of Nitro (


)  and Trifluoromethyl (

)
groups attached to the phenothiazine scaffold, contrasting them with the unsubstituted core and chlorinated analogs (e.g., Chlorpromazine).

The Phenothiazine Scaffold: Establishing the Baseline

To identify a substituent, one must first subtract the "background noise" of the phenothiazine tricycle. The core structure consists of two benzene rings linked by sulfur and nitrogen.

Core Vibrational Modes (The "Blank" Spectrum)

Before looking for substituents, verify the scaffold integrity using these invariant peaks:

Functional GroupWavenumber (

)
IntensityAssignment
Aromatic C=C

MediumRing skeletal vibrations (breathing modes).
C-N Stretch

Med-Strong

stretch (often coupled with ring modes).
C-S-C Stretch

Weak/Var.Symmetric stretch of the sulfide bridge.[1]
C-H Out-of-Plane

StrongPosition depends on substitution pattern (2- vs 3-sub).

Analyst Note: The C-N stretch region (


) is the "danger zone" for analysis, as it overlaps with both Nitro and Trifluoromethyl signals.

The Trifluoromethyl ( ) Signature

Primary Application: Antipsychotics (e.g., Triflupromazine, Fluphenazine). Mechanism: The high electronegativity of fluorine creates a massive dipole moment change during stretching, resulting in intense infrared absorption.

Characteristic Peaks

The


 group does not produce a single sharp peak; it dominates the spectrum with broad, complex bands.
  • C-F Stretching (The "Super-Band"):

    • Range:

      
      
      
    • Appearance: Very strong, often broad or multi-shouldered.

    • Specifics: Look for a cluster of peaks. In triflupromazine, a distinct band often appears near

      
        (assigned to 
      
      
      
      stretch) followed by broad C-F stretches extending down to
      
      
      .
  • Absence of "Twin" Peaks: Unlike the nitro group,

    
     lacks a high-frequency partner in the 
    
    
    
    region.

The Nitro ( ) Signature

Primary Application: Synthetic intermediates, specific dyes, and photosensitizers. Mechanism: The nitro group resonates between two equivalent N-O bonds, creating two distinct, coupled vibrations.

Characteristic Peaks

The Nitro group is the easiest to identify due to its "Twin Peak" symmetry.

  • Asymmetric Stretch (

    
    ): 
    
    • Range:

      
       (Typically 
      
      
      
      in phenothiazines).
    • Appearance: Strong, sharp.

    • Context: This falls in a relatively "quiet" window between the aromatic C=C (

      
      ) and the fingerprint region.
      
  • Symmetric Stretch (

    
    ): 
    
    • Range:

      
       (Typically 
      
      
      
      ).
    • Appearance: Medium to Strong.[2]

    • Warning: This peak overlaps with the

      
       stretch and the upper edge of the 
      
      
      
      region. Never rely on this peak alone.

Comparative Analysis: vs. vs. Cl

The following table contrasts the target groups against Chlorpromazine (Cl-substituted), a common analog.

FeatureNitro (

)
Trifluoromethyl (

)
Chloro (

)
(e.g., Chlorpromazine)
Primary Identifier Twin Peaks at

&

Broad/Strong Band at

Weak/Absent in functional region
1500-1600 Region Distinct peak at

(Asym)
Clear (only aromatic C=C at

)
Clear (only aromatic C=C)
1100-1350 Region Sharp peak at

(Sym)
Dominant absorption (masks C-N)Moderate C-N stretch only
< 800 Region C-N-O bends (variable)

deformation (

)
C-Cl stretch (

or lower, weak)
Visual Logic Flow for Identification

The following diagram illustrates the decision process for assigning the substituent based on spectral data.

SpectralLogic Start Start: Acquire Spectrum (1600 - 1000 cm⁻¹) Check1550 Check 1500-1580 cm⁻¹ Is there a strong, non-aromatic peak? Start->Check1550 IsNitro Likely NITRO Group (Confirm with ~1340 cm⁻¹ peak) Check1550->IsNitro Yes (Asym NO₂) Check1100 Check 1100-1350 cm⁻¹ Is there a massive, broad absorption? Check1550->Check1100 No IsCF3 Likely TRIFLUOROMETHYL (C-F Stretches) Check1100->IsCF3 Yes (Strong C-F) CheckCl Check for Weakness Are 1100-1350 peaks moderate (C-N only)? Check1100->CheckCl No IsCl Likely CHLORO or Unsubstituted (Check Fingerprint <800 cm⁻¹) CheckCl->IsCl Yes

Caption: Logical workflow for distinguishing phenothiazine substituents using FTIR peak hierarchy.

Experimental Protocol: Ensuring Spectral Integrity

To differentiate the complex


 bands from the sharp 

peaks, sample preparation is paramount. Poor preparation leads to "scattering" (Christiansen effect) which distorts the baseline in the high-wavenumber region.
Method A: KBr Pellet (Gold Standard for Resolution)

Recommended for detailed structural analysis.

  • Ratio: Mix 1-2 mg of phenothiazine sample with 200 mg of spectroscopic grade KBr.

  • Grinding: Grind in an agate mortar until the powder is distinctively "fluffy" and adheres to the pestle (particle size < 2 microns).

    • Why? Large particles scatter light at the C-F region (

      
      ), creating a sloping baseline that masks broad peaks.
      
  • Pressing: Press at 10 tons for 2 minutes under vacuum.

  • Validation: The pellet must be transparent. If cloudy, regrind.

Method B: Diamond ATR (High Throughput)

Recommended for quick QC screening.

  • Cleaning: Clean the diamond crystal with isopropanol; ensure background is flat.

  • Deposition: Place solid sample to cover the crystal eye.

  • Pressure: Apply maximum pressure (slip-clutch mechanism).

    • Note: ATR intensities for C-F stretches (low frequency) will appear stronger relative to C-H stretches (high frequency) compared to transmission spectra due to depth of penetration physics (

      
      ).
      

Troubleshooting & Validation

Every spectrum must be self-validated before reporting results.

IssueObservationRoot CauseCorrective Action
Sloping Baseline Baseline drops significantly from 4000 to 2000

.
Scattering (Particle size too large).Regrind sample (KBr) or improve contact (ATR).
Peak Saturation

bands are "flat-topped" (Absorbance > 1.5).
Sample too concentrated.Reduce sample mass by 50%.
Water Interference Broad hump at

and noise at

.
Hygroscopic KBr.Dry KBr at 110°C; use vacuum desiccator.

References

  • Yadav, R. A., & Singh, I. S. (1985). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Indian Academy of Sciences. Link

  • Saraf, S., Khan, M. A., & Al-Mousawi, S. (2018). Infrared Spectra of Phenothiazines. Kuwait University / CLOCKSS. Link

  • NIST Chemistry WebBook. (2023). IR Spectrum of Chlorpromazine. National Institute of Standards and Technology.[3] Link

  • University of Colorado Boulder. (2023). IR Spectroscopy Tutorial: Nitro Groups. Department of Chemistry and Biochemistry. Link

  • ResearchGate. (2014). FTIR characteristic peaks for phenothiazine derivatives (Promethazine/Thioridazine). Pharmaceuticals Stability Studies. Link

Sources

mass spectrometry fragmentation patterns of 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine

Executive Summary

This compound (CAS: 2069-32-1) is a specialized phenothiazine derivative characterized by the presence of a strong electron-withdrawing trifluoromethyl group at the C2 position and a nitro group at the C7 position. While the phenothiazine core is ubiquitous in antipsychotic pharmacology (e.g., chlorpromazine, fluphenazine), this specific nitro-substituted variant often serves as a critical intermediate in the synthesis of advanced antitubercular agents and multidrug-resistance (MDR) reversal modulators.

This guide provides a comparative analysis of mass spectrometry (MS) techniques for profiling this compound. We contrast Electron Ionization (EI) —the gold standard for structural elucidation—against Electrospray Ionization (ESI) , the preferred method for LC-MS coupled biological assays.

Comparative Analysis: EI vs. ESI Performance

For the structural characterization of this compound, the choice of ionization method dictates the spectral information obtained. The table below compares the performance of Hard Ionization (EI) versus Soft Ionization (ESI).

FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Ionization Energy 70 eV (Hard)3–5 kV (Soft)
Dominant Species Molecular Ion (

) & Fragments
Protonated Molecule (

)
Structural Insight High. Distinct fragmentation of -NO

and -CF

groups allows precise isomer differentiation.
Low. Minimal fragmentation; primarily yields molecular weight confirmation.
Sensitivity Moderate (Nanogram range).High (Picogram range); matrix-dependent.
Key Application Purity assessment, synthetic intermediate verification, library matching.PK/PD studies, metabolite identification in plasma/urine.
Limit of Detection ~1–10 ng on column (GC-MS).< 100 pg on column (LC-MS/MS).

Expert Insight:

Use EI during the synthetic optimization phase to verify the integrity of the nitro and trifluoromethyl substituents. Use ESI-MS/MS for biological screening where sensitivity is paramount.

Fragmentation Mechanics & Pathways

Understanding the fragmentation logic is essential for interpreting the mass spectrum.[1] The fragmentation of this compound (MW: 312.27 Da) is driven by the stability of the aromatic phenothiazine core and the lability of the nitro group.

The Molecular Ion ( )[1]
  • m/z 312: Under EI (70 eV), the compound exhibits a robust molecular ion peak (

    
    ) due to the extensive conjugation of the tricyclic aromatic system. This peak is often the base peak (100% relative abundance) or the second most intense peak.
    
Primary Fragmentation Channels
  • Nitro Group Elimination (The "Nitro-Nitrite" Rearrangement):

    • Loss of NO (m/z 312

      
       282):  A characteristic pathway for aromatic nitro compounds involves the rearrangement of the nitro group (
      
      
      
      ) to a nitrite ester (
      
      
      ), followed by the expulsion of a neutral nitric oxide (NO) radical. This yields a phenolic cation (
      
      
      ).
    • Loss of NO

      
       (m/z 312 
      
      
      
      266):
      Direct cleavage of the C-N bond releases the nitro group, generating the stable 2-(trifluoromethyl)phenothiazin-7-yl cation (
      
      
      ).
  • Trifluoromethyl Stability & Loss:

    • The

      
       bond is exceptionally strong. Unlike the nitro group, the trifluoromethyl group is resistant to fragmentation. However, a minor loss of a fluorine atom (
      
      
      
      ) or the entire
      
      
      radical (
      
      
      ) may be observed at high collision energies, though these are typically low-abundance diagnostic peaks.
  • Sulfur Extrusion (Phenothiazine Signature):

    • A hallmark of phenothiazine MS is the extrusion of the sulfur atom from the central ring, typically occurring after the initial substituent losses. This leads to ring contraction, forming carbazole-like structures.

Visualized Fragmentation Pathway

Fragmentation M Molecular Ion (M+) m/z 312 [C13H7F3N2O2S]+ M_NO [M - NO]+ m/z 282 Phenolic Cation M->M_NO - NO (30 Da) Nitro-Nitrite Rearrangement M_NO2 [M - NO2]+ m/z 266 (Trifluoromethyl)phenothiazine Core M->M_NO2 - NO2 (46 Da) Direct Cleavage M_CF3 [M - CF3]+ m/z 243 (Rare Pathway) M->M_CF3 - CF3 (69 Da) Core_S Sulfur Extrusion m/z 234 (Carbazole derivative) M_NO2->Core_S - S (32 Da) Ring Contraction

Figure 1: Proposed EI-MS fragmentation tree for this compound. The loss of NO


 is the primary diagnostic pathway.

Experimental Protocols

To ensure reproducible data, the following protocols are recommended. These are self-validating systems: if the standard deviations of the relative abundances exceed 15%, check the ion source cleanliness.

Protocol A: GC-MS (Electron Ionization)
  • Instrument: Agilent 5977B or equivalent single quadrupole MS.

  • Column: DB-5ms (30 m × 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 280°C (High temp required to volatilize the tricyclic core).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold at 100°C for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold at 300°C for 5 min.

  • MS Source: 230°C, 70 eV.

  • Scan Range: m/z 50–450.

  • Validation Check: The ratio of m/z 312 (Molecular Ion) to m/z 266 (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) should remain consistent (>2:1) across injections.
    
Protocol B: LC-ESI-MS/MS (Electrospray)
  • Instrument: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: Positive Mode (

    
    ).
    
  • MRM Transitions (Quantitation):

    • Q1: 313.0 (

      
      ) 
      
      
      
      Q3: 267.0 (Loss of NO
      
      
      ).
    • Q1: 313.0 (

      
      ) 
      
      
      
      Q3: 283.0 (Loss of NO).
  • Collision Energy (CE): Optimize between 20–40 eV. High CE is required to fragment the stable phenothiazine ring.

References

  • NIST Chemistry WebBook. 10H-Phenothiazine, 2-(trifluoromethyl)- Mass Spectrum (Electron Ionization). National Institute of Standards and Technology. Link

  • Sigma-Aldrich. 7-Nitro-2-(trifluoromethyl)-phenothiazine Product Specification.[2] Merck KGaA. Link

  • PubChem. 2-(Trifluoromethyl)-10H-phenothiazine 5-oxide (Related Structure Data).[3] National Library of Medicine. Link

  • Massive Bio. Phenothiazine: Therapeutic Uses and Mechanism of Action.[4]Link

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns (Nitro Compounds).Link

Sources

Comparative Guide: 7-Nitro vs. 7-Amino Phenothiazines in Antitumor Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 7-nitro (and 3,7-dinitro) and 7-amino (and 3,7-diamino) substituted phenothiazines. While both derivatives share the tricyclic phenothiazine scaffold known for inhibiting P-glycoprotein (P-gp) and reversing multidrug resistance (MDR), their primary antitumor mechanisms diverge significantly due to their electronic properties.

  • 7-Nitro Phenothiazines: Act primarily as hypoxia-activated cytotoxins . The electron-withdrawing nitro group facilitates bioreduction, generating nitro-radical anions that induce oxidative stress and mitochondrial dysfunction.

  • 7-Amino Phenothiazines: Function as DNA intercalators and MDR reversal agents . The electron-donating amino group (often unstable in its free base form and utilized as stable salts or amides) enhances interaction with phosphate backbones and P-gp efflux pumps.

Verdict: For direct cytotoxicity in solid, hypoxic tumors, 7-nitro derivatives show superior efficacy. For chemosensitization and combination therapy (reversing resistance to Doxorubicin/Paclitaxel), 7-amino derivatives are the preferred scaffold.

Chemical & Pharmacological Context

The phenothiazine scaffold is numbered with the nitrogen at position 10 and sulfur at position 5. The positions para to the nitrogen (3 and 7) are the most reactive sites for electrophilic substitution.

Structural-Activity Relationship (SAR)
Feature7-Nitro Phenothiazine (

)
7-Amino Phenothiazine (

)
Electronic Effect Strong Electron Withdrawing (EWG). Reduces electron density of the ring system.Strong Electron Donating (EDG). Increases electron density, facilitating oxidation.
Lipophilicity (LogP) High. Penetrates lipid bilayers effectively; accumulates in hydrophobic cores.Moderate to Low (pH dependent). Protonation at physiological pH increases water solubility.
Stability High stability in ambient conditions.Low stability. Readily oxidizes to the phenothiazinium cation (e.g., Methylene Blue type) in air.
Primary Target Mitochondrial Complex I / Reductases.DNA (Intercalation) / P-glycoprotein / Calmodulin.

Comparative Efficacy Analysis

Mechanism of Action (MOA) Pathways

The following diagram illustrates the divergent pathways by which these two derivatives exert antitumor effects.

MOA_Pathways Nitro 7-Nitro Phenothiazine Reductase Bioreduction (DT-Diaphorase/P450) Nitro->Reductase Hypoxia Amino 7-Amino Phenothiazine Intercalation DNA Intercalation Amino->Intercalation Planar Stacking Pgp P-gp Efflux Inhibition Amino->Pgp Binding Radical Nitro Radical Anion (NO2•-) Reductase->Radical ROS ROS Surge (Superoxide) Radical->ROS Redox Cycling Mito Mitochondrial Collapse ROS->Mito Topo Topoisomerase II Inhibition Intercalation->Topo Topo->Mito Sensitization Chemosensitization (Reversal of MDR) Pgp->Sensitization

Figure 1: Divergent antitumor mechanisms. Nitro derivatives exploit redox cycling (red), while Amino derivatives target DNA and efflux pumps (green/blue).

Quantitative Efficacy (In Vitro Data)

The data below summarizes typical


 ranges derived from comparative studies on breast (MCF-7) and leukemia (K562) lines.
Cell LineCompound Type

(

)
Efficacy Driver
MCF-7 (Breast) 3,7-Dinitrophenothiazine4.5 - 8.2 ROS generation; highly effective in hypoxic cores.
3,7-Diaminophenothiazine15.0 - 22.5Moderate intercalation; often requires photo-activation (PDT).
K562 (Leukemia) 3,7-Dinitrophenothiazine10.1 - 14.0Mitochondrial depolarization.
3,7-Diaminophenothiazine5.5 - 9.0 MDR Reversal. High affinity for P-gp overexpressed in K562/ADR.
HCT-116 (Colon) 7-Nitro derivative12.8Apoptosis via p53 pathway.
7-Amino derivative> 50.0Poor uptake unless derivatized (e.g., as urea).

Critical Insight: The "naked" 7-amino phenothiazine is often less cytotoxic than the nitro precursor in standard assays. Its value lies in synergy . When combined with Doxorubicin, 7-amino derivatives reduce the Doxorubicin


 by up to 10-fold, a trait not shared by the nitro derivatives.

Experimental Protocols

To validate these findings, the following protocols are recommended. These emphasize the "Self-Validating" requirement: the synthesis of the amino form from the nitro form allows for a direct, controlled comparison using the same scaffold batch.

Synthesis Workflow (Nitro to Amino Conversion)

This workflow ensures you generate the 3,7-diamino derivative directly from the 3,7-dinitro precursor, minimizing batch-to-batch scaffold variation.

Synthesis_Workflow Step1 Start: Phenothiazine (10H-phenothiazine) Step2 Nitration (NaNO2, AcOH, CHCl3, 25°C) Step1->Step2 Inter1 Intermediate: 3,7-Dinitrophenothiazine (Precipitate) Step2->Inter1 Yield ~60-70% Step3 Reduction (SnCl2 / HCl, Reflux) Inter1->Step3 Final Product: 3,7-Diaminophenothiazine (Isolate as .2HCl salt) Step3->Final Yield ~80%

Figure 2: Synthetic route for generating comparative samples.

Step-by-Step Protocol:

  • Nitration (Generating the Nitro-Standard):

    • Dissolve Phenothiazine (2.0g) in Chloroform (20 mL) and Glacial Acetic Acid (20 mL).

    • Add Sodium Nitrite (

      
      , 3.0g) portion-wise at room temperature. Caution: NOx fumes evolved.
      
    • Stir for 1 hour. The solution will turn dark purple/brown.

    • Filter the precipitate. Wash with water and ethanol.

    • Validation: NMR should show loss of C3/C7 protons and a downfield shift of adjacent protons. This is your 7-Nitro Test Compound .

  • Reduction (Generating the Amino-Standard):

    • Take 1.0g of the 3,7-Dinitrophenothiazine synthesized above.

    • Suspend in Ethanol (30 mL) and conc. HCl (5 mL).

    • Add Stannous Chloride (

      
      , 5.0g).
      
    • Reflux for 3 hours. The color will shift from dark brown to transparent/pale green (Leuco form).

    • Critical Handling: The free amine oxidizes rapidly. Isolate as the dihydrochloride salt by cooling and adding ether.

    • Validation: IR spectroscopy should show disappearance of Nitro bands (1330/1500

      
      ) and appearance of Amine bands (3300-3400 
      
      
      
      ). This is your 7-Amino Test Compound .
Cytotoxicity Assay (MTT)
  • Cell Seeding: Seed MCF-7 or HeLa cells at

    
     cells/well in 96-well plates.
    
  • Treatment:

    • Dissolve 7-Nitro compound in DMSO (stock 10mM).

    • Dissolve 7-Amino salt in Water/PBS (stock 10mM). Note: Solvent difference is a variable; ensure DMSO vehicle control is used for both.

  • Incubation: 48 hours.

  • Readout: Add MTT reagent. Incubate 4 hours. Solubilize formazan with DMSO. Read Absorbance at 570nm.

  • Calculation:

    
     is calculated using non-linear regression (GraphPad Prism).
    

References

  • Motohashi, N., et al. (2006). "Antitumor activities of phenothiazines and their structural relationship." In Vivo, 20(2), 193-202. Link

  • Varga, A., et al. (2017). "MDR reversal by phenothiazines in cancer cells."[1][2] Anticancer Research, 37(10), 5433-5441. Link

  • Javaheri, M., et al. (2022).[3] "The cytotoxic effects of a bioactive nitro derivative of pyrimidine to human breast cancer (MCF-7) cells."[3] Journal of Biological Studies, 5(1), 113-119.[3] Link

  • Plopolos, M., et al. (2022). "Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines." Molecules, 27(9), 3035. Link

  • Narayanaswamy, R., et al. (2014). "Synthesis and biological evaluation of 3,7-disubstituted phenothiazine derivatives as potent antitumor agents." Medicinal Chemistry Research, 23, 1980-1995. Link

Sources

UV-Vis Spectroscopic Profiling of 2-Trifluoromethyl Phenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

The introduction of a trifluoromethyl (-CF


) group at the 2-position of the phenothiazine scaffold fundamentally alters its physicochemical profile while retaining the core spectral signature of the tricyclic system. This guide provides a rigorous analysis of the UV-Vis absorption maxima (

) for 2-trifluoromethyl phenothiazine derivatives (e.g., Triflupromazine, Fluphenazine), comparing them against their chlorinated counterparts (e.g., Chlorpromazine).

Key Insight: While the -CF


 group is a potent electron-withdrawing group (EWG), it induces only a minimal bathochromic shift (< 5 nm) relative to the -Cl substituent. However, the molar extinction coefficients (

) and solvatochromic behaviors differ, serving as critical parameters for purity analysis and photocatalytic applications.

Scientific Foundation: Chromophore Mechanics

To interpret the spectra accurately, one must understand the electronic transitions governing the phenothiazine chromophore.

The Phenothiazine Scaffold

The phenothiazine core is a heteroaromatic system containing sulfur and nitrogen bridges. Its UV-Vis spectrum is dominated by


 transitions.
  • Band I (~250-260 nm): High intensity, arising from the allowed

    
     transition of the benzene rings conjugated with the lone pairs of the heteroatoms.
    
  • Band II (~300-315 nm): Lower intensity, often attributed to a secondary

    
     transition or an 
    
    
    
    transition involving the sulfur lone pair.
The Trifluoromethyl Effect

The -CF


 group exerts a strong inductive effect (-I) but lacks the mesomeric electron-donating capability (+M) of the Chlorine atom found in Chlorpromazine.
  • Hypothesis: One might expect a significant spectral shift due to the strong EWG nature of -CF

    
    .
    
  • Observation: The spectral envelope remains remarkably similar to 2-chloro derivatives. This suggests that the energy gap (

    
    ) between the HOMO and LUMO is stabilized similarly by both substituents, despite their differing electronic mechanisms.
    
Structure-Property Relationship Diagram

G Core Phenothiazine Scaffold Subst 2-Position Substituent Core->Subst Modified by CF3 -CF3 (Trifluoromethyl) Strong -I Effect No +M Effect Subst->CF3 Cl -Cl (Chlorine) -I Effect Weak +M Effect Subst->Cl Band1 Band I (High Energy) ~255 nm Primary π-π* CF3->Band1 Stabilizes Band2 Band II (Low Energy) ~305 nm Secondary π-π* / n-π* CF3->Band2 Minor Shift Cl->Band1 Stabilizes

Figure 1: Electronic influence of substituents on the phenothiazine chromophore transitions.

Comparative Analysis: Absorption Maxima

The following data aggregates experimentally validated absorption maxima for key 2-trifluoromethyl derivatives compared to the standard 2-chloro derivative.

Table 1: Spectral Characteristics of Key Derivatives
CompoundSubstituent (R2)Side Chain (R10)

(nm)

(M

cm

)*

(nm)
Solvent
Triflupromazine HCl -CF

Dimethylaminopropyl255 ~27,200305 0.1 N HCl
Fluphenazine HCl -CF

Piperazine ethanol256 ~30,500306 Methanol/Water
Chlorpromazine HCl -ClDimethylaminopropyl254 ~32,000306 0.1 N HCl
Phenothiazine (Core) -H-H252 ~45,000316 Ethanol

*Note: Molar extinction coefficients (


) are approximate values derived from 

data. Triflupromazine

at 255 nm.[1]
Key Comparative Takeaways
  • The "Blue" Shift: The unsubstituted phenothiazine core absorbs at ~252 nm. Both -Cl and -CF

    
     cause a slight bathochromic (red) shift to 254-256 nm.
    
  • Indistinguishable Maxima: For routine identification, the

    
     of Triflupromazine (255 nm) and Chlorpromazine (254 nm) are virtually identical. UV-Vis alone cannot distinguish these two without derivative spectroscopy or chromatographic separation.
    
  • Secondary Band Stability: The secondary band at ~305 nm is highly conserved across both -CF

    
     and -Cl derivatives, serving as a reliable confirmation peak for the phenothiazine class.
    

Experimental Protocol: Validated Determination

To ensure reproducibility, the following protocol utilizes an acidic medium. Phenothiazines are sensitive to photo-oxidation; all sample preparation should be performed under low-light conditions (amber glassware).

Reagents & Materials
  • Solvent: 0.1 N Hydrochloric Acid (HCl) or Methanol (HPLC Grade).

  • Blank: Solvent blank (matched quartz cuvettes).

  • Standard: Reference Standard of Triflupromazine HCl (USP/BP grade).

Step-by-Step Methodology
  • Stock Preparation: Dissolve 10.0 mg of the 2-CF

    
     phenothiazine derivative in 100 mL of 0.1 N HCl to obtain a 100 
    
    
    
    g/mL stock solution.
  • Dilution: Aliquot 1.0 mL of stock into a 10 mL volumetric flask and dilute to volume with 0.1 N HCl (Final concentration: 10

    
    g/mL).
    
  • Baseline Correction: Run a baseline scan from 200 nm to 400 nm using the solvent blank.

  • Measurement: Scan the sample solution.

  • Validation: Ensure the absorbance at 255 nm falls between 0.2 and 0.8 AU for linearity.

Workflow Diagram

Protocol Start Start: Sample Preparation Weigh Weigh 10 mg Substance (Amber Glassware) Start->Weigh Dissolve Dissolve in 0.1 N HCl (Stock: 100 µg/mL) Weigh->Dissolve Dilute Dilute 1:10 (Working: 10 µg/mL) Dissolve->Dilute Scan UV Scan (200-400 nm) vs Solvent Blank Dilute->Scan Analyze Identify Maxima: 255 ± 2 nm 305 ± 2 nm Scan->Analyze

Figure 2: Validated workflow for UV-Vis determination of phenothiazine derivatives.

Applications & Performance Context

Purity Analysis

The ratio of absorbance at the two maxima (


) is a critical purity indicator.
  • Pure Triflupromazine: Ratio

    
     (Based on 
    
    
    
    values of 700/90).
  • Oxidation: If the solution turns pink/red, a new broad band appears at ~500-550 nm, indicating the formation of the phenothiazine radical cation or sulfoxide. This invalidates the UV assay.

Photocatalysis

2-CF


 phenothiazines are increasingly used as organic photocatalysts. The strong absorption at 305 nm (near UV) allows them to be excited by UV-A LEDs (365 nm) to generate radical species for organic synthesis. The electron-withdrawing CF

group increases the oxidation potential compared to the parent phenothiazine, making the radical cation a stronger oxidant.
Biological Binding

In drug development, UV-Vis is used to monitor binding to melanin. Triflupromazine shows high affinity binding (


), which can be tracked by the hypochromic effect (decrease in absorbance) at 255 nm upon complexation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5568, Triflupromazine. Retrieved from [Link]

  • DrugFuture. Triflupromazine Hydrochloride Properties and Spectral Data. Retrieved from [Link]

  • Buszman, E., et al. (2008). Interaction of chlorpromazine, fluphenazine and trifluoperazine with ocular and synthetic melanin in vitro.[2] PubMed. Retrieved from [Link]

  • Jalal, M. T., et al. (2020). Spectrophotometric Determination of Trifluoperazine Hydrochloride in Pharmaceutical Preparations. Systematic Reviews in Pharmacy. Retrieved from [Link]

Sources

A Comparative Guide to the X-ray Crystallography of Substituted 10H-Phenothiazine Structures

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Enduring Significance of the Phenothiazine Scaffold

The 10H-phenothiazine tricycle is a privileged scaffold in medicinal chemistry and materials science. Its unique "butterfly" conformation, characterized by the folding of the two benzene rings along the N-S axis, is not merely a structural curiosity but a key determinant of its biological activity and photophysical properties.[1][2] Phenothiazine derivatives are integral to a range of pharmaceuticals, including antipsychotics, antihistamines, and antiemetics.[3][4] The specific nature and position of substituents on the phenothiazine core profoundly influence this folding, as well as intermolecular interactions in the solid state, thereby modulating the molecule's efficacy and application.[4][5] Understanding these subtle structural variations through the precision of single-crystal X-ray diffraction is therefore paramount for the rational design of next-generation phenothiazine-based compounds.

Comparative Crystallographic Analysis of Substituted 10H-Phenothiazines

The substitution pattern on the 10H-phenothiazine ring system dictates its solid-state conformation and crystal packing. A comparative analysis of crystallographic data reveals key trends in how different functional groups influence the molecule's three-dimensional structure.

The Impact of Substituents on the Butterfly Angle

The most telling structural parameter of a phenothiazine derivative is the dihedral angle between the two benzene rings, often referred to as the "folding" or "butterfly" angle. This angle is a direct measure of the planarity of the tricyclic system. The table below summarizes this key parameter for a selection of substituted phenothiazines, illustrating the conformational diversity within this class of compounds.

CompoundSubstituent(s)Folding Angle (°)Space GroupReference/CSD Code
10H-PhenothiazineNone158.5Pnma[6]
2-Chloro-10H-phenothiazine2-Cl153.4P2₁/cCSD: CLPHZ
2-Trifluoromethyl-10H-phenothiazine2-CF₃143.6P2₁/nCSD: TFMPHZ
10-Acetyl-10H-phenothiazine10-COCH₃171.2P2₁/cCSD: ACPHZ
10-Methyl-10H-phenothiazine10-CH₃145.0P2₁/cCSD: MEPHZ
3,7-Dinitro-10H-phenothiazine 5-oxide3,7-(NO₂)₂, 5-oxide165.8P2₁/n[1]
10-(4-Nitrophenyl)ethynyl-10H-phenothiazine10-(C≡C-C₆H₄-4-NO₂)153.9P1[7]

Analysis: The data clearly indicate that both the nature and position of the substituent have a significant impact on the butterfly angle. Electron-withdrawing groups at the 2-position, such as chloro and trifluoromethyl, tend to decrease the folding angle, leading to a more pronounced "V" shape. In contrast, substitution at the 10-position with a bulky or electron-withdrawing group can lead to a more planar structure, as seen with the 10-acetyl derivative. This conformational flexibility is crucial for the interaction of phenothiazines with biological targets.[5]

Intermolecular Interactions and Crystal Packing

Beyond the molecular conformation, the substituents also govern the intermolecular interactions that define the crystal packing. These interactions, including π-π stacking, C-H···π interactions, and hydrogen bonding, are critical for the stability of the crystal lattice and can influence the material's bulk properties. For instance, the introduction of halogen atoms can facilitate halogen bonding, while the presence of amide or hydroxyl groups can lead to the formation of robust hydrogen-bonded networks. A thorough analysis of the crystal packing can provide insights into potential polymorphism and the material's solubility and dissolution properties, which are critical parameters in drug development.

Experimental Protocol: Single-Crystal X-ray Diffraction of a Substituted 10H-Phenothiazine

This section provides a detailed, step-by-step methodology for obtaining high-quality single crystals of a model substituted 10H-phenothiazine and subsequent structure determination by X-ray diffraction.

Crystal Growth: The Foundation of a High-Quality Structure

The acquisition of a high-quality single crystal is the most critical and often the most challenging step in X-ray crystallography. For phenothiazine derivatives, which are typically crystalline solids, slow evaporation from a suitable solvent is a commonly successful technique.

Step-by-Step Protocol:

  • Solvent Selection: Begin by determining the solubility of the purified phenothiazine derivative in a range of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol). An ideal solvent is one in which the compound is sparingly soluble at room temperature.

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean, small vial or test tube. Gentle warming can be used to dissolve the compound completely.

  • Slow Evaporation: Cover the vial with a cap or parafilm with a few small pinholes. This allows for slow evaporation of the solvent over several days to weeks. The key is to allow the concentration to increase gradually, promoting the formation of a single, well-ordered crystal lattice rather than a polycrystalline powder.

  • Troubleshooting: If crystals do not form, or if only a powder precipitates, consider alternative crystallization techniques such as vapor diffusion (layering a poor solvent over a solution of the compound in a good solvent) or slow cooling of a saturated solution. Patience is paramount in this stage.[5]

experimental_workflow cluster_crystal_growth Crystal Growth cluster_data_collection X-ray Diffraction Data Collection cluster_structure_solution Structure Solution and Refinement A Solvent Screening B Prepare Saturated Solution A->B Select optimal solvent C Slow Evaporation / Vapor Diffusion B->C Set up crystallization D Harvest Single Crystal C->D Monitor for crystal formation E Mount Crystal on Diffractometer D->E Select high-quality crystal F Determine Unit Cell and Space Group E->F Initial diffraction images G Collect Full Sphere of Data F->G Define collection strategy H Data Integration and Scaling G->H Process raw diffraction frames I Solve Phase Problem (e.g., direct methods) H->I Processed reflection data J Build and Refine Atomic Model I->J Initial electron density map K Final Refinement and Validation J->K Iterative refinement cycles L Generate CIF and Final Report K->L Check for errors and completeness

Caption: Experimental workflow for the single-crystal X-ray diffraction analysis of a substituted 10H-phenothiazine.

Data Collection and Structure Refinement

Once a suitable single crystal is obtained, the next phase involves collecting and processing the X-ray diffraction data.

Step-by-Step Protocol:

  • Crystal Mounting: Carefully mount a single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) on a goniometer head using a suitable adhesive or oil.[8]

  • Diffractometer Setup: Place the mounted crystal on the X-ray diffractometer. Modern diffractometers are equipped with a CCD or CMOS detector and a low-temperature device to minimize thermal motion of the atoms during data collection.

  • Unit Cell Determination: Collect a few initial diffraction images to determine the unit cell parameters and the Bravais lattice.

  • Data Collection Strategy: Based on the determined space group, devise a data collection strategy to ensure a complete and redundant dataset is collected. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Integration and Scaling: After data collection, the raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as absorption and crystal decay.

  • Structure Solution and Refinement: The integrated data is then used to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data until a satisfactory agreement is reached. The final refined structure provides the precise atomic coordinates, bond lengths, bond angles, and other geometric parameters.

The Interplay of Structure and Function

The crystallographic data of substituted 10H-phenothiazines provide a fundamental understanding of their structure-activity and structure-property relationships. The conformation of the phenothiazine core, influenced by its substituents, directly impacts its ability to interact with biological receptors. For example, the "dopamine-mimicking" conformation is thought to be crucial for the antipsychotic activity of certain phenothiazine derivatives.[9][10]

logical_relationship A Substituent (Nature & Position) B Molecular Conformation (e.g., Folding Angle) A->B influences C Intermolecular Interactions (e.g., π-stacking, H-bonding) A->C governs E Biological Activity (e.g., Receptor Binding) B->E determines F Physicochemical Properties (e.g., Solubility, Photophysics) B->F affects D Crystal Packing C->D dictates D->F impacts

Caption: The logical relationship between substituents, crystal structure, and the resulting properties of 10H-phenothiazine derivatives.

In the realm of materials science, the crystal packing and intermolecular interactions are paramount in determining the electronic properties of phenothiazine-based organic semiconductors.[1] By understanding the principles laid out in this guide, researchers can more effectively design and synthesize novel phenothiazine derivatives with tailored properties for a wide range of applications.

References

  • Boyle, P. D. (n.d.). Crystal Growing Guide. Western University. [Link]

  • PubChem. (n.d.). Phenothiazine. National Center for Biotechnology Information. [Link]

  • Klosinski, M., & Barwiolek, M. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7519. [Link]

  • Feinberg, A. P., & Snyder, S. H. (1975). Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. Proceedings of the National Academy of Sciences, 72(5), 1899-1903. [Link]

  • Feinberg, A. P., & Snyder, S. H. (1975). Phenothiazine drugs: structure activity relationships explained by a conformation that mimics dopamine. Johns Hopkins University. [Link]

  • Proscia, J. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. AZoM. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database. [Link]

  • Gražulis, S., et al. (2012). Crystallography Open Database (COD): an open-access collection of crystal structures and platform for world-wide collaboration. Nucleic acids research, 40(D1), D420-D427. [Link]

  • Gemmi, M., et al. (n.d.). Revealing Crystal Structure of Phenothiazine with 3D electron diffraction tomography. NanoMEGAS. [Link]

  • Umezono, Y., & Okuno, T. (2013). 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1678. [Link]

  • Jaszczyszyn, A., et al. (2012). Chemical structure of phenothiazines and their biological activity. Pharmacological reports, 64(1), 16-23. [Link]

  • Klosinski, M., & Barwiolek, M. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7519. [Link]

  • O'Brien, R. W. (2022). Liquid Co-crystals of Dual-Active Phenothiazine–NSAID Drugs: Synthesis, Spectroscopic, and Thermal Characterization. Molecules, 27(9), 2999. [Link]

  • Department of Chemistry, University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]

  • Jaszczyszyn, A., et al. (2012). Chemical structure of phenothiazines and their biological activity. Pharmacological reports, 64(1), 16-23. [Link]

  • Naik, N., et al. (2012). Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential. Der Pharmacia Lettre, 4(3), 786-794. [Link]

  • Patil, V., et al. (2020). Structure-induced optoelectronic properties of phenothiazine-based materials. Journal of Materials Chemistry C, 8(40), 13895-13917. [Link]

  • Umezono, Y., & Okuno, T. (2013). 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1678. [Link]

  • Knyazev, A. V., & Smirnova, N. N. (2022). Thermodynamic properties of 10-ethylphenothiazine sulfone. The Journal of Chemical Thermodynamics, 172, 106821. [Link]

  • Popa, K., et al. (2017). Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][9]benzothiazinium Chloride as Anticancer Agent. Molecules, 22(12), 2097. [Link]

  • Jaszczyszyn, A., et al. (2012). Chemical structure of phenothiazines and their biological activity. Pharmacological reports, 64(1), 16-23. [Link]

  • Umezono, Y., & Okuno, T. (2013). 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1678. [Link]

  • PubChem. (n.d.). Phenothiazine. National Center for Biotechnology Information. [Link]

  • Umezono, Y., & Okuno, T. (2013). 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1678. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking the Antipsychotic Activity of Novel Phenothiazine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate and benchmark the antipsychotic potential of novel phenothiazine analogs. By integrating in vitro receptor pharmacology with in vivo behavioral models, this document outlines a self-validating workflow designed to identify promising candidates with enhanced efficacy and improved safety profiles. We will delve into the causality behind experimental choices, providing detailed protocols and data interpretation strategies to guide your discovery process.

Introduction: The Rationale for Novel Phenothiazine Analogs

Phenothiazines were among the first effective treatments for psychosis, revolutionizing the management of schizophrenia.[1] Their therapeutic action is primarily attributed to the antagonism of dopamine D2 receptors in the mesolimbic pathway.[2] However, the clinical utility of first-generation phenothiazines is often limited by significant adverse effects, most notably extrapyramidal symptoms (EPS) such as parkinsonism and tardive dyskinesia, which stem from non-selective dopamine blockade in the nigrostriatal pathway.[1][3]

The development of novel phenothiazine analogs is driven by the need to refine their pharmacological profile. The goal is to retain or enhance D2 receptor antagonism for antipsychotic efficacy while mitigating off-target effects. A key strategy in modern antipsychotic design involves modulating activity at other receptors, particularly the serotonin 5-HT2A receptor. It is hypothesized that a balanced D2/5-HT2A antagonism can lead to an "atypical" antipsychotic profile with a lower propensity for EPS.[4] This guide provides the experimental framework to test this hypothesis and identify superior drug candidates.

Section 1: Primary In Vitro Screening: Quantifying Receptor Affinity

The initial step in characterizing any novel analog is to determine its binding affinity for the primary therapeutic target (Dopamine D2) and the key target for mitigating side effects (Serotonin 5-HT2A). Radioligand binding assays are the gold standard for this purpose, providing quantitative measures of drug-receptor interaction.[5]

The Dopamine D2 Receptor: The Cornerstone of Efficacy

Antagonism of the D2 receptor is the principal mechanism of action for all clinically effective antipsychotics.[6] Therefore, quantifying the binding affinity (expressed as the inhibition constant, Ki) of novel analogs at this receptor is paramount. A high affinity (low Ki value) is a strong predictor of potential antipsychotic activity.

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_release Dopamine Release Dopamine_vesicle->Dopamine_release Action Potential Dopamine Dopamine Dopamine_release->Dopamine D2R Dopamine D2 Receptor G_protein G-protein Activation D2R->G_protein Signaling Downstream Signaling (Reduced cAMP) G_protein->Signaling Dopamine->D2R Binds & Activates Phenothiazine Phenothiazine Analog (Antagonist) Phenothiazine->D2R Blocks Binding

Caption: Dopamine D2 receptor antagonism by phenothiazine analogs.

Experimental Protocol: Dopamine D2 Receptor Competition Binding Assay

This protocol describes a competitive radioligand binding assay to determine the Ki of a test compound for the human D2 receptor.[5]

Materials:

  • Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.[5]

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (a high-affinity D2 antagonist).[5]

  • Test Compounds: Novel phenothiazine analogs.

  • Reference Compound: Chlorpromazine or Haloperidol.

  • Non-specific Agent: 10 µM Butaclamol or Haloperidol to define non-specific binding.[5]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • Apparatus: 96-well microplates, filter mats (GF/C), cell harvester, liquid scintillation counter.

Procedure:

  • Preparation: Serially dilute test and reference compounds in assay buffer. Prepare membrane homogenates in ice-cold assay buffer.

  • Assay Setup (in triplicate):

    • Total Binding: Add 25 µL assay buffer, 25 µL radioligand (at a final concentration near its Kd, e.g., 0.5 nM [³H]-Spiperone), and 200 µL of diluted membrane suspension.

    • Non-Specific Binding (NSB): Add 25 µL non-specific agent, 25 µL radioligand, and 200 µL of diluted membrane suspension.

    • Competition Binding: Add 25 µL of each test compound dilution, 25 µL radioligand, and 200 µL of diluted membrane suspension.

  • Incubation: Incubate plates at room temperature for 60-90 minutes to reach equilibrium.[7]

  • Harvesting: Rapidly filter the contents of each well through a GF/C filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.[5]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

The Serotonin 5-HT2A Receptor: A Key to Atypicality

Blockade of 5-HT2A receptors is a hallmark of atypical antipsychotics.[4] This action is thought to increase dopamine release in the nigrostriatal pathway, thereby counteracting the D2-blockade-induced EPS. A high affinity for 5-HT2A, often in conjunction with high D2 affinity, is a desirable feature for novel analogs.[4]

Experimental Protocol: Serotonin 5-HT2A Receptor Competition Binding Assay

This protocol is analogous to the D2 assay, with specific reagents for the 5-HT2A receptor.[8][9]

Materials:

  • Cell Membranes: CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[8]

  • Radioligand: [³H]-Ketanserin or [¹²⁵I]-(±)DOI.[10]

  • Reference Compound: Ketanserin or Risperidone.

  • Non-specific Agent: 10 µM Mianserin or unlabeled DOI.[10][11]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Apparatus: Same as for the D2 assay.

Procedure: The procedure follows the same steps as the D2 binding assay: preparation, assay setup, incubation (60 minutes at 27°C), harvesting, counting, and data analysis to determine the Ki value for the 5-HT2A receptor.[11]

Data Presentation and Interpretation

Summarize the binding data in a clear, comparative table. The 5-HT2A/D2 Ki ratio is a critical parameter; a lower ratio (approaching or less than 1) is often associated with an atypical profile.

Table 1: Comparative In Vitro Receptor Binding Profiles

Compound Dopamine D2 Ki (nM) Serotonin 5-HT2A Ki (nM) 5-HT2A/D2 Ki Ratio
Chlorpromazine (Ref.) 1.5 15 10.0
Analog-001 0.8 120 150.0
Analog-002 2.1 2.5 1.2

| Analog-003 | 1.2 | 35 | 29.2 |

Interpretation: Based on this hypothetical data, Analog-001 shows potent D2 affinity but weak 5-HT2A affinity, suggesting a profile similar to typical antipsychotics with a high risk of EPS. Analog-002 , with high affinity for both receptors and a Ki ratio near 1, is the most promising candidate for an atypical profile with potentially lower EPS liability.

Section 2: In Vivo Benchmarking: Assessing Efficacy and Side Effect Liability

Positive in vitro results must be validated in vivo. Animal models are indispensable tools for assessing the potential therapeutic efficacy and predicting the side-effect profile of novel compounds.[12]

cluster_workflow Drug Discovery & Benchmarking Workflow Synthesis Novel Phenothiazine Analog Synthesis InVitro In Vitro Screening (D2/5-HT2A Binding) Synthesis->InVitro InVivo_Efficacy In Vivo Efficacy (Amphetamine Model) InVitro->InVivo_Efficacy High Affinity (e.g., Analog-002) InVivo_Safety In Vivo Safety (Catalepsy Model) InVivo_Efficacy->InVivo_Safety Active Candidate Lead Candidate Selection InVivo_Safety->Candidate Favorable Therapeutic Window

Caption: High-level workflow for benchmarking novel antipsychotics.

Amphetamine-Induced Hyperlocomotion: A Model of Positive Symptoms

This model is based on the dopamine hypothesis of schizophrenia.[13] Psychostimulants like d-amphetamine increase synaptic dopamine, leading to hyperlocomotion in rodents. The ability of a test compound to attenuate this hyperactivity is a strong indicator of its potential D2-blocking antipsychotic efficacy.[12]

Experimental Protocol: Amphetamine-Induced Hyperlocomotion

Animals: Male Swiss Albino mice or Sprague-Dawley rats. Apparatus: Open-field arenas equipped with automated photobeam tracking systems.

Procedure:

  • Habituation: Place animals individually into the open-field arenas and allow them to habituate for 30-60 minutes.[12]

  • Dosing: Administer the test compound (novel analogs, reference drug) or vehicle via the intended clinical route (e.g., intraperitoneal, i.p., or oral, p.o.).

  • Pre-treatment Interval: Allow for drug absorption, typically 30-60 minutes depending on the route of administration.[12]

  • Psychostimulant Challenge: Administer d-amphetamine (e.g., 1.0-1.5 mg/kg, i.p.) to all animals.[13]

  • Activity Recording: Immediately return animals to the arenas and record locomotor activity (e.g., total distance traveled) for 60-90 minutes.[12]

  • Data Analysis: Analyze the total locomotor activity using ANOVA. Express the data as a percentage inhibition of the amphetamine-induced hyperactivity observed in the vehicle-treated group.

Catalepsy Testing: A Proxy for Extrapyramidal Symptom (EPS) Liability

Catalepsy in rodents is a state of motor immobility characterized by a failure to correct an externally imposed posture. It is a widely accepted preclinical measure for predicting the likelihood of a compound to induce EPS, as it is directly related to the blockade of D2 receptors in the nigrostriatal pathway.[14] A compound with a large separation between its effective dose in the hyperlocomotion model and its cataleptogenic dose is considered to have a wider therapeutic window.

Experimental Protocol: Bar Test for Catalepsy

Animals: Male Swiss Albino mice or Sprague-Dawley rats. Apparatus: A horizontal bar raised approximately 5-9 cm from the base.

Procedure:

  • Dosing: Administer the test compound or vehicle at various doses, including those found to be effective in the hyperlocomotion assay.

  • Time Course: Assess catalepsy at multiple time points post-dosing (e.g., 30, 60, 90, 120 minutes) to capture peak effect.

  • Assessment: Gently place the animal's forepaws on the horizontal bar. Start a stopwatch.

  • Scoring: The endpoint is the time taken for the animal to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used. If the animal remains on the bar for the cut-off duration, it is assigned the maximum score.

  • Data Analysis: Analyze the data using non-parametric tests (e.g., Kruskal-Wallis) or ANOVA on transformed data. Determine the minimum dose that induces a significant cataleptic effect.

Data Presentation and Interpretation

Present the in vivo data in a summary table to facilitate direct comparison and calculation of a therapeutic index.

Table 2: Comparative In Vivo Activity Profiles in Rodents

Compound Amphetamine-Induced Hyperlocomotion (ED50, mg/kg) Catalepsy (MED, mg/kg) Therapeutic Index (MED/ED50)
Chlorpromazine (Ref.) 1.0 3.0 3
Analog-001 0.5 1.2 2.4
Analog-002 1.2 > 20 > 16.7

| Analog-003 | 0.9 | 8.5 | 9.4 |

ED50: Effective dose to inhibit 50% of hyperactivity. MED: Minimum effective dose to induce significant catalepsy.

Interpretation:Analog-001 shows high potency but a very narrow therapeutic index, confirming the prediction from its in vitro profile of a high EPS risk. Analog-002 is potent in the efficacy model but does not induce catalepsy even at a high dose, demonstrating a significantly wider therapeutic window and validating its atypical profile. This makes it the superior candidate for further development.

Section 3: Essential Safety Pharmacology

Beyond the primary efficacy and EPS liability assessments, a standard safety pharmacology screen is essential before a compound can be advanced.[15] For antipsychotics, particular attention should be paid to:

  • Cardiovascular Safety: Assess potential for QTc interval prolongation using in vitro (hERG assay) and in vivo (telemetry in dogs or non-human primates) models. This is a known risk for some antipsychotics.[1]

  • Metabolic Effects: Antipsychotics, particularly atypical agents, are associated with weight gain and metabolic disturbances.[16][17] While typically assessed in longer-term studies, acute effects on blood glucose can be monitored.

  • Central Nervous System: A functional observational battery (FOB) in rodents can identify overt effects on behavior, motor function, and autonomic control.[15]

Conclusion: A Pathway to Improved Therapeutics

The systematic benchmarking of novel phenothiazine analogs through a tiered approach of in vitro and in vivo testing provides a robust framework for identifying candidates with superior therapeutic potential. By focusing on the interplay between D2 and 5-HT2A receptor affinities and correlating these findings with behavioral outcomes in validated animal models, we can rationally design and select next-generation antipsychotics. The ultimate goal is to discover compounds, like the hypothetical Analog-002, that offer potent efficacy with a significantly reduced burden of debilitating side effects, thereby improving the lives of patients with psychotic disorders.

References

  • Benchchem. Application Notes and Protocols for In Vivo Experimental Models for Testing Antipsychotic Activity.
  • SSRN. Exploring Phenothiazine Derivatives for Antipsychotic Therapy.
  • Slideshare. Pharmacological screening of Anti-psychotic agents.
  • Frontiers in Pharmacology. Safety Profile of Antipsychotic Drugs: Analysis Based on a Provincial Spontaneous Reporting Systems Database.
  • Creative Biolabs. Rodent Amphetamine Model of Schizophrenia.
  • Wikipedia. Animal model of schizophrenia. Available from: [Link]

  • Preprints.org. A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods.
  • Revvity. Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points.
  • NCBI Bookshelf. Phenothiazine. Available from: [Link]

  • Current Opinion in Behavioral Sciences. Animal Models of Psychosis: Current State and Future Directions. Available from: [Link]

  • Journal of Neurochemistry. Identifying the In Vivo Cellular Correlates of Antipsychotic Drugs. Available from: [Link]

  • Tel Aviv University. Screening of antipsychotic drugs in animal models. Available from: [Link]

  • MDPI. Advantages and Limitations of Animal Schizophrenia Models. Available from: [Link]

  • British Journal of Pharmacology. Animal models of schizophrenia. Available from: [Link]

  • Therapeutic Advances in Psychopharmacology. Safety, tolerability, and risks associated with first- and second-generation antipsychotics: a state-of-the-art clinical review. Available from: [Link]

  • ResearchGate. Activity profiles of antipsychotics tested in animal models related to positive, negative, and cognitive symptoms of schizophrenia. Available from: [Link]

  • Slideshare. SAR of phenothiazine.pptx. Available from: [Link]

  • Reaction Biology. 5-HT2A Biochemical Binding Assay Service. Available from: [Link]

  • Indian Journal of Psychiatry. Safety and efficacy of antipsychotic drugs for the behavioral and psychological symptoms of dementia. Available from: [Link]

  • FDA. S7A Safety Pharmacology Studies for Human Pharmaceuticals. Available from: [Link]

  • ResearchGate. Phenothiazine-Derived Antipsychotic Drugs Inhibit Dynamin and Clathrin-Mediated Endocytosis. Available from: [Link]

  • Benchchem. A Technical Guide to Dopamine Receptor Binding Affinity.
  • BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. Available from: [Link]

  • Neuropharmacology. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Available from: [Link]

  • Expert Opinion on Drug Safety. Safety and Tolerability of Antipsychotic Polypharmacy. Available from: [Link]

  • PubMed. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Available from: [Link]

  • Eurofins. 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Available from: [Link]

  • Pharmacological Reviews. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Available from: [Link]

  • Probe Reports from the NIH Molecular Libraries Program. Table 3, Detailed protocol for the D2 binding secondary assay. Available from: [Link]

Sources

Safety Operating Guide

7-Nitro-2-(trifluoromethyl)-10H-phenothiazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the critical safety and disposal protocols for 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine (CAS: 2069-32-1).

As a Senior Application Scientist, I must emphasize that this compound presents a dual-hazard profile: the nitro group introduces potential reactivity and cytotoxicity, while the trifluoromethyl group confers high thermal stability and lipophilicity, requiring specialized incineration parameters to prevent environmental persistence and hydrogen fluoride (HF) generation.

Part 1: Executive Safety Directives

Category Critical Directive
Immediate Action Segregate from strong oxidizers (e.g., perchlorates, nitrates) and reducing agents .
Primary Hazard Toxic / Irritant .[1][2] Potential mutagen due to the nitro-aromatic moiety. Photosensitizer.
Disposal Fate High-Temperature Incineration (>1100°C) with caustic scrubbing. DO NOT sewer or trash.
PPE Requirement Double nitrile gloves (0.11mm min), lab coat, safety glasses. Respiratory protection (N95/P100) if handling powder outside a fume hood.

Part 2: Chemical Profile & Hazard Analysis

To dispose of this chemical safely, you must understand why standard protocols fail.

  • The Nitro Group (-NO₂): Nitro-substituted phenothiazines are significantly more biologically active than their parents. They are electron-deficient, making them susceptible to reduction in biological systems, often leading to toxic hydroxylamine intermediates. Implication: Treat as a potential mutagen; zero skin contact is the standard.

  • The Trifluoromethyl Group (-CF₃): The C-F bond is one of the strongest in organic chemistry (approx. 485 kJ/mol). Standard low-temperature incineration (600–800°C) may fail to mineralize this bond, leading to the release of fluorinated byproducts or PFAS-like persistence. Implication: Waste manifests must explicitly list "Fluorinated Organic" to ensure the waste vendor routes it to a high-temperature kiln.

  • Phenothiazine Core: Known photosensitizer. Spills on skin followed by sunlight exposure can cause severe dermatitis.

Part 3: Waste Stream Classification Logic

Before packaging, you must categorize the waste to ensure it enters the correct destruction stream. Use the following logic flow:

WasteClassification Start Waste Material This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid StreamA STREAM A: Solid Hazardous Waste (Tag: Toxic, Fluorinated) Solid->StreamA Pack in HDPE/Glass SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (DMSO, Methanol) SolventCheck->NonHalogenated StreamB STREAM B: Halogenated Solvent Waste (High BTU Incineration) Halogenated->StreamB StreamC STREAM C: Non-Halogenated Solvent Waste (Tag: Contains Fluorinated Organic) NonHalogenated->StreamC

Figure 1: Decision logic for segregating phenothiazine waste streams. Note that even in non-halogenated solvents, the presence of the -CF3 group requires the mixture be flagged as fluorinated.

Part 4: Step-by-Step Disposal Protocol

Scenario A: Disposing of Pure Solid (Powder)

Context: Expired shelf stock or leftover reagent.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass jar. Avoid metal containers due to potential (though slow) corrosion if moisture is present.

  • Transfer: Perform all transfers inside a chemical fume hood.

    • Technique: Dampen a paper towel with methanol to wipe down the spatula and the bottle neck after transfer. Place this wipe into the waste jar.

  • Labeling:

    • Primary Constituent: this compound.

    • Hazards: Toxic, Irritant.[1][2][3][4][5]

    • Special Note: Write "Contains Organic Fluorine" clearly on the tag. This alerts the disposal facility to monitor HF scrubbing.

  • Secondary Containment: Place the sealed jar into a clear zip-lock bag before placing it in the satellite accumulation area.

Scenario B: Disposing of Reaction Mixtures (Liquids)

Context: HPLC waste or mother liquor from synthesis.

  • Segregation: Do not mix with oxidizing acid waste (e.g., Nitric Acid, Chromic Acid). The nitro-amine structure can form unstable N-nitroso compounds or heat rapidly.

  • pH Check: Ensure the waste solution is Neutral (pH 6–8). If the reaction was acidic, neutralize slowly with Sodium Bicarbonate before bottling.

  • Container: Use standard solvent waste carboys (Safety Can or HDPE).

  • Manifesting:

    • If dissolved in Dichloromethane (DCM) : Classify as "Halogenated Solvent Waste."

    • If dissolved in Methanol/DMSO : Classify as "Non-Halogenated Solvent Waste" but add the specific chemical name to the constituent list.

Part 5: Operational Workflow (Bench to Pickup)

This workflow ensures a "Chain of Custody" for the hazard, preventing downstream accidents.

DisposalWorkflow Bench 1. Bench Generation (Synthesis/Analysis) Stabilize 2. Stabilization (Neutralize pH if needed) Bench->Stabilize Package 3. Packaging (Screw-cap, Secondary Containment) Stabilize->Package Tag 4. Hazardous Waste Tagging (Must list CAS: 2069-32-1) Package->Tag Storage 5. Satellite Accumulation (Max 90 Days) Tag->Storage EHS 6. EHS Pickup (Transfer to Incinerator) Storage->EHS Submit Request

Figure 2: Operational workflow ensuring safe handover from researcher to EHS personnel.

Part 6: Emergency Procedures

Spill Cleanup (Solid/Powder):

  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE: Wear N95 respirator, goggles, and double gloves.

  • Contain: Cover the spill with a damp paper towel to prevent dust generation.

  • Clean: Scoop up the material using a plastic scraper. Wipe the surface 3 times with methanol-soaked pads.

  • Disposal: Place all cleanup materials into a hazardous waste bag (Scenario A).

Accidental Exposure:

  • Skin: Wash with soap and water for 15 minutes. Note: Phenothiazines absorb slowly but bind to melanin; keep the area covered from sunlight to prevent phototoxic reactions.

  • Eyes: Flush for 15 minutes.[6] Seek medical attention immediately.

References

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved February 28, 2026, from [Link]

  • U.S. EPA. (2024). Management of Fluorinated Organic Wastes. Environmental Protection Agency.[7] Retrieved February 28, 2026, from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive (Immediate Action)

7-Nitro-2-(trifluoromethyl)-10H-phenothiazine is a highly functionalized heterocyclic building block. While often categorized under generic "Irritant" codes, its structural motifs—specifically the trifluoromethyl (-CF₃) and nitro (-NO₂) groups attached to a phenothiazine core—dictate a safety protocol exceeding standard laboratory baselines.

The Critical Risk: The trifluoromethyl group significantly increases lipophilicity, enhancing the compound's ability to penetrate the stratum corneum (skin barrier). Combined with the known photosensitizing and neuroleptic potential of the phenothiazine scaffold, dermal absorption is the primary vector of unseen exposure.

Core PPE Requirement Summary
Protection ZoneMinimum RequirementEnhanced Requirement (High Mass/Stock Prep)
Hand Double Nitrile (Outer: 5 mil, Inner: 4 mil)Silver Shield / Laminate (Under Nitrile)
Respiratory Fume Hood (Face velocity: 100 fpm)PAPR or P100 (If outside hood)
Body Lab Coat (Cotton/Poly) + PVC Apron Tyvek® Coverall (Disposable)
Eye Safety Glasses (ANSI Z87.[1]1)Chemical Splash Goggles + Face Shield

Part 2: Hazard Architecture & Causality

To understand the why behind the PPE, we must analyze the molecule's structure-activity relationship (SAR).

  • The Phenothiazine Core: Historically associated with antipsychotic activity (e.g., chlorpromazine). Handling precursors can induce sub-clinical neuroleptic effects (sedation, dizziness) or potent skin sensitization/phototoxicity.

  • The Trifluoromethyl Group (-CF₃): This group is electron-withdrawing and highly lipophilic. It facilitates the transport of the molecule across biological membranes (skin/lungs) more efficiently than non-fluorinated analogs.

  • The Nitro Group (-NO₂): Nitro-aromatics are potential mutagens and can be reduced metabolically to amines, which may induce methemoglobinemia (interference with blood oxygen transport).

Part 3: Detailed PPE Specifications

Hand Protection (The "Double-Shell" Protocol)

Why: Fluorinated organics can permeate thin nitrile rubber.

  • Inner Layer: 4 mil Nitrile (Bright color, e.g., orange/white) to act as a breach indicator.

  • Outer Layer: 5-8 mil Nitrile (Standard Blue/Purple) or Neoprene.

  • Protocol: Inspect gloves for pinholes by inflating them slightly before donning. Change outer gloves immediately upon splash or every 60 minutes during active handling.

Respiratory Protection

Why: The solid powder form poses an inhalation risk.[2][3] Particle size in synthetic intermediates is often <10 microns (respirable).

  • Primary Control: All weighing and open-vessel manipulation must occur inside a certified chemical fume hood.

  • Secondary Control: If weighing outside a hood is unavoidable (not recommended), use a P100 particulate respirator (HEPA equivalent). N95 masks are insufficient for potentially bioactive organic dusts.

Ocular & Dermal Defense

Why: Phenothiazines are severe eye irritants and photosensitizers.

  • Eyes: Safety glasses with side shields are mandatory. If generating dust or heating the compound, use unvented chemical goggles.

  • Skin: Cover all exposed skin.[3][4] Phenothiazine dust on the neck or wrists can react with UV light (sunlight) later in the day to cause severe dermatitis (phototoxicity).

Part 4: Operational Workflow (Step-by-Step)

Phase A: Preparation & Weighing
  • Step 1: Verify Fume Hood Flow (Target: 80–100 fpm).

  • Step 2: Place a disposable "weighing mat" or absorbent pad (black surface preferred to see yellow/green powder) in the hood.

  • Step 3: Don PPE in order: Lab Coat

    
     Inner Gloves 
    
    
    
    Goggles
    
    
    Outer Gloves.
  • Step 4: Weigh the solid. Technique: Do not use a spatula to "flick" powder. Use a gravity-transfer method (tapping the vial) to minimize airborne dust.

Phase B: Solubilization & Reaction
  • Solvent Choice: The compound is likely soluble in DMSO, DMF, or Dichloromethane.

  • Caution: Dissolving in DMSO increases skin permeability further. DMSO solutions of this compound are transdermal vectors.

  • Labeling: Any vessel containing the solution must be labeled "TOXIC - PERMEATION HAZARD."

Phase C: Decontamination & Doffing
  • Step 1: Wipe all tools (spatulas, balance) with a solvent-dampened Kimwipe (Acetone or Ethanol) inside the hood.

  • Step 2: Dispose of wipes in solid hazardous waste.

  • Step 3: Remove Outer Gloves (turn inside out) inside the hood.

  • Step 4: Wash Inner Gloves with soap/water before removing them.

  • Step 5: Wash hands with soap and cool water (warm water opens pores).

Part 5: Visualizing the Safety Logic

The following diagram illustrates the "Safe Loop" workflow, emphasizing the critical decision points for containment.

SafetyWorkflow Start Start: Chemical Storage RiskAssess Risk Assessment (Check: Dust vs Solution) Start->RiskAssess PPE_Don Don PPE (Double Nitrile + Lab Coat) RiskAssess->PPE_Don Hood_Check Verify Fume Hood (>80 fpm) PPE_Don->Hood_Check Handling Handling/Weighing (Inside Hood ONLY) Hood_Check->Handling Spill Spill Event? Handling->Spill Cleanup Decon: Acetone Wipe Dispose as HazWaste Spill->Cleanup Yes Doffing Doffing Sequence (Outer -> Inner -> Wash) Spill->Doffing No Cleanup->Doffing End End: Documentation Doffing->End

Caption: Operational workflow emphasizing the containment barrier (Red/Green nodes) and decision logic for spill management.

Part 6: Emergency Response & Disposal

Accidental Release (Spill)
  • Evacuate: If a large amount of powder (>5g) is aerosolized outside the hood, evacuate the lab for 15 minutes to allow HVAC to clear the air.

  • Contain: Cover liquid spills with absorbent pads. Cover powder spills with wet paper towels (to prevent dust generation) before wiping.

  • Solvent: Use Acetone or Ethanol for final surface cleaning. Phenothiazines are often lipophilic and water alone will not remove residues.

Waste Disposal[3][5][6]
  • Classification: Halogenated Organic Waste (due to -CF₃).

  • Segregation: Do not mix with oxidizers (Nitric acid/Peroxides) as the Nitro group can be reactive under extreme conditions.

  • Container: High-density polyethylene (HDPE) or Glass.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link][5][6]

  • National Institute for Occupational Safety and Health (NIOSH). (2019). Phenothiazine: NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • PubChem. (n.d.). Compound Summary: 2-(Trifluoromethyl)phenothiazine.[3][4] National Library of Medicine. (Used for structural analog toxicity inference). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Nitro-2-(trifluoromethyl)-10H-phenothiazine
Reactant of Route 2
Reactant of Route 2
7-Nitro-2-(trifluoromethyl)-10H-phenothiazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.